molecular formula C11H15BrO2 B1271672 1-(4-Bromobutoxy)-4-methoxybenzene CAS No. 2033-83-2

1-(4-Bromobutoxy)-4-methoxybenzene

Cat. No.: B1271672
CAS No.: 2033-83-2
M. Wt: 259.14 g/mol
InChI Key: XNMUBVHIMDDDNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromobutoxy)-4-methoxybenzene is a useful research compound. Its molecular formula is C11H15BrO2 and its molecular weight is 259.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromobutoxy)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2/c1-13-10-4-6-11(7-5-10)14-9-3-2-8-12/h4-7H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMUBVHIMDDDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366309
Record name 1-(4-Bromobutoxy)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2033-83-2
Record name 1-(4-Bromobutoxy)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2033-83-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(4-Bromobutoxy)-4-methoxybenzene CAS number 2033-83-2

Author: BenchChem Technical Support Team. Date: December 2025

<An In-Depth Technical Guide to 1-(4-Bromobutoxy)-4-methoxybenzene

Abstract

This compound (CAS No. 2033-83-2) is a bifunctional organic compound of significant interest in the fields of medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a terminal alkyl bromide and a methoxy-activated phenyl ether, renders it a highly versatile molecular linker. This guide provides an in-depth exploration of its synthesis, physicochemical properties, reactivity, and core applications, with a particular focus on its role as a key building block in the development of novel therapeutics. The protocols and mechanistic discussions herein are designed to provide researchers and drug development professionals with both theoretical understanding and practical, field-proven insights.

Core Physicochemical & Spectroscopic Profile

A comprehensive understanding of a reagent's physical and spectral properties is fundamental to its effective application. This compound is typically encountered as a low-melting solid or a high-boiling liquid.[3]

Table 1: Physicochemical Properties [3][4]

PropertyValue
CAS Number 2033-83-2
Molecular Formula C₁₁H₁₅BrO₂
Molecular Weight 259.14 g/mol
Boiling Point 335.7°C at 760 mmHg
Density 1.294 g/cm³
Refractive Index 1.524
Appearance Low-melting solid

Spectroscopic Characterization:

The structural identity of this compound is unequivocally confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear map of the hydrogen environments. Key expected signals include:

    • A singlet for the methoxy (-OCH₃) protons around 3.7-3.8 ppm.

    • Two distinct triplets for the methylene groups adjacent to the oxygen (-O-CH₂-) and the bromine (-CH₂-Br), typically around 4.0 ppm and 3.4 ppm, respectively.

    • A multiplet for the two central methylene groups of the butyl chain.

    • An AA'BB' system (appearing as two doublets) in the aromatic region (6.8-7.0 ppm) characteristic of a 1,4-disubstituted benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum complements the proton data, showing distinct signals for each of the unique carbon atoms, including the methoxy carbon, the four carbons of the butyl chain, and the carbons of the aromatic ring.

  • Mass Spectrometry (MS): The mass spectrum will prominently feature the molecular ion peak and a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) due to the presence of the bromine atom.

Synthesis and Purification: A Validated Protocol

The most reliable and common method for preparing this compound is the Williamson ether synthesis.[5][6] This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[5][7][8]

Principle of Synthesis:

The synthesis involves the deprotonation of 4-methoxyphenol to form the more nucleophilic 4-methoxyphenoxide ion. This anion then attacks one of the electrophilic carbon atoms of 1,4-dibromobutane in an Sₙ2 reaction, displacing a bromide ion.

Causality Behind Experimental Choices:

  • Excess Reagent: 1,4-dibromobutane is used in excess. This is a critical strategic choice to statistically favor the mono-alkylation product and minimize the formation of the undesired bis-alkylation byproduct, 1,4-bis(4-methoxyphenoxy)butane.

  • Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is ideal for deprotonating the phenol without being overly reactive.[5] Stronger bases like sodium hydride could be used but require more stringent anhydrous conditions.

  • Solvent: A polar aprotic solvent such as acetone or dimethylformamide (DMF) is preferred as it effectively solvates the cation (K⁺) while leaving the phenoxide nucleophile relatively "free" and reactive, thus accelerating the Sₙ2 reaction.[9][10]

Detailed Laboratory Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxyphenol (1.0 eq), potassium carbonate (1.5 eq), and acetone (approx. 10 mL per gram of phenol).

  • Reagent Addition: Add 1,4-dibromobutane (3.0-4.0 eq) to the stirring suspension.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 4-methoxyphenol spot.

  • Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solids with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with 5% aqueous NaOH to remove any unreacted 4-methoxyphenol[11], water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product is typically purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Synthesis & Purification Workflow

G cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage Reagents 4-Methoxyphenol 1,4-Dibromobutane K2CO3, Acetone Setup Combine Reagents in Flask Reagents->Setup Reflux Heat to Reflux (12-24h) Setup->Reflux Filter Filter Salts Reflux->Filter Evaporate Evaporate Acetone Filter->Evaporate Extract Aqueous Extraction (NaOH, H2O, Brine) Evaporate->Extract Dry Dry with Na2SO4 & Concentrate Extract->Dry Purify Vacuum Distillation or Column Chromatography Dry->Purify Characterize Spectroscopic Analysis (NMR, MS) Purify->Characterize

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reactivity & Mechanistic Insights

The utility of this compound stems from its terminal alkyl bromide functionality. The primary carbon attached to the bromine is an excellent electrophilic site for Sₙ2 reactions.

The Sₙ2 Reaction:

  • Mechanism: The reaction proceeds via a single, concerted step where a nucleophile attacks the carbon atom from the side opposite to the bromine atom (backside attack).[8] This leads to an inversion of stereochemistry if the carbon were chiral.

  • Reactivity: As a primary alkyl bromide, it is highly reactive towards Sₙ2 displacement.[7][9][12] The order of reactivity for alkyl halides in Sₙ2 reactions is generally R-I > R-Br > R-Cl > R-F, making the bromide a good compromise between reactivity and stability.[13]

  • Steric Hindrance: The linear butyl chain presents minimal steric hindrance, further favoring the Sₙ2 pathway over competing elimination (E2) reactions.[7][12]

Common nucleophiles that readily react with this compound include amines, thiols, carboxylates, and other alkoxides, making it a premier choice for linking the 4-methoxyphenylbutoxy moiety to a wide array of molecular scaffolds.

Applications in Medicinal Chemistry & Drug Discovery

The 4-methoxyphenyl group is a privileged scaffold in medicinal chemistry. It is found in numerous approved drugs and clinical candidates.[14][15] Its presence can enhance ligand-target binding, improve physicochemical properties, and favorably modulate ADME (absorption, distribution, metabolism, and excretion) parameters.[14][15][16] this compound serves as an ideal linker to incorporate this valuable pharmacophore.

Case Study: Building Blocks for Receptor Ligands

Derivatives of this compound are frequently used in the synthesis of ligands for G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors, which are key targets for neurological and psychiatric disorders. The four-carbon (butoxy) chain provides an optimal length and flexibility to position the methoxyphenyl group within the receptor's binding pocket to engage in crucial hydrophobic or hydrogen bonding interactions.

Typical Experimental Workflow: N-Alkylation

This protocol describes a general procedure for coupling this compound with a secondary amine, a common step in synthesizing potential drug candidates.

  • Setup: In a suitable flask, dissolve the secondary amine (1.0 eq) and this compound (1.1 eq) in a polar aprotic solvent like DMF or acetonitrile.

  • Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq) to act as a scavenger for the HBr byproduct.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 60-80 °C) until the starting amine is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic phase, dry it, and concentrate it. The final product is then purified by column chromatography or crystallization.

Application Workflow Diagram

G Reagents Secondary Amine This compound Base (e.g., K2CO3) Solvent (e.g., DMF) Reaction Heat Reaction Mixture (e.g., 80°C) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final N-Alkylated Product Purification->Product

Caption: General workflow for an N-alkylation reaction using the title compound.

Safety, Handling, and Storage

As with all laboratory reagents, proper safety protocols must be observed.

  • Hazards: this compound is classified as an irritant.[3] It may cause skin, eye, and respiratory tract irritation.[17]

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][18][19] Avoid inhalation of vapors and contact with skin and eyes.[17][18]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[17][18]

Conclusion

This compound is a strategically important building block in modern organic and medicinal chemistry. Its straightforward synthesis via the Williamson ether reaction and the predictable reactivity of its primary alkyl bromide group make it a reliable and versatile tool. The ability to readily introduce the pharmacologically significant 4-methoxyphenylbutoxy linker has cemented its role in the drug discovery pipeline, enabling the exploration of novel chemical space and the development of next-generation therapeutics. This guide has provided the fundamental principles and practical methodologies required for its effective and safe utilization in a research setting.

References

1-(4-Bromobutoxy)-4-methoxybenzene physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Bromobutoxy)-4-methoxybenzene

Introduction

This compound, with CAS Number 2033-83-2, is a difunctional organic molecule belonging to the class of bromoalkyl aryl ethers.[1][2] Its structure incorporates a methoxy-substituted aromatic ring linked via an ether bond to a four-carbon alkyl chain terminated with a bromine atom. This unique arrangement of functional groups—an ether, an aromatic ring, and an alkyl bromide—makes it a versatile intermediate in organic synthesis and a valuable tool in specialized fields like proteomics research.[2]

This guide provides a comprehensive overview of the essential physical, chemical, and spectral properties of this compound. It is intended for researchers and drug development professionals who require a detailed understanding of this compound for application in synthesis, derivatization, and analytical characterization. The document outlines a standard synthetic protocol, detailed characterization methodologies, and critical safety information, grounded in established chemical principles and supported by authoritative data.

Part 1: Core Physicochemical Properties

The physical state and behavior of this compound are dictated by its molecular structure. The presence of the benzene ring and the butyl chain lends a significant nonpolar character, while the ether linkages and the terminal bromine atom introduce moderate polarity. This duality influences its melting point, boiling point, and solubility. At room temperature, it is typically a low-melting, off-white to brown solid.[1]

The compound's properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 2033-83-2[2][3][4]
Molecular Formula C₁₁H₁₅BrO₂[1][2][5]
Molecular Weight 259.14 g/mol [1][2][3]
Appearance Low-melting solid; Off-white to brown solid, crystals, or powder[1]
Melting Point 42-43 °C[3]
Boiling Point 335.7 °C at 760 mmHg; 98-105 °C at 0.18 mmHg[1][3]
Density 1.294 g/cm³ (Predicted)[1][3]
Refractive Index 1.524[1]
Vapor Pressure 0.000229 mmHg at 25 °C[1]
Flash Point 146.6 °C[1]
Solubility Profile

The solubility of this compound is consistent with its predominantly nonpolar structure. It exhibits limited solubility in highly polar solvents like water. Conversely, it is readily soluble in a range of nonpolar organic solvents, including toluene, hexane, and chlorinated solvents like dichloromethane and chloroform.[6] This characteristic is crucial when selecting appropriate solvent systems for reactions, extractions, and chromatographic purification.

Part 2: Synthesis and Characterization Workflow

The most common and efficient synthesis of this compound is achieved via the Williamson ether synthesis. This method involves the nucleophilic substitution of a bromide ion from a dibromoalkane by a phenoxide ion.

Synthesis Principle: Williamson Ether Synthesis

The reaction proceeds by deprotonating the hydroxyl group of 4-methoxyphenol with a suitable base (e.g., potassium carbonate, sodium hydride) to form the more nucleophilic 4-methoxyphenoxide. This phenoxide then attacks one of the electrophilic carbon atoms of 1,4-dibromobutane in an Sₙ2 reaction, displacing a bromide ion and forming the ether linkage. Using an excess of 1,4-dibromobutane is critical to minimize the formation of the symmetrical diether byproduct, 1,4-bis(4-methoxyphenoxy)butane.

Detailed Synthesis Protocol
  • Reactant Preparation : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxyphenol (1.0 eq), potassium carbonate (1.5 eq), and a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).

  • Addition of Alkyl Halide : Add 1,4-dibromobutane (3.0-5.0 eq) to the mixture. The large excess favors the desired monosubstitution product.

  • Reaction : Heat the mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 80-100°C may be used) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Evaporate the solvent from the filtrate under reduced pressure.

  • Extraction : Dissolve the resulting crude oil in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with water and brine to remove any remaining DMF and salts.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification : Purify the crude material using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to isolate the pure this compound.

Synthesis Workflow Diagram

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification R1 4-Methoxyphenol Reflux Heat to Reflux (12-24h) R1->Reflux R2 1,4-Dibromobutane (Excess) R2->Reflux Base K₂CO₃ in Acetone/DMF Base->Reflux Filter Filter Salts Reflux->Filter Cool Concentrate Concentrate Filtrate Filter->Concentrate Extract Aqueous Extraction Concentrate->Extract Purify Column Chromatography Extract->Purify Final Pure Product Purify->Final

Caption: Williamson ether synthesis workflow for this compound.

Part 3: Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic and analytical techniques provides a self-validating system for characterization.

Predicted Spectral Data Summary
TechniqueExpected Features
¹H NMR Aromatic protons (~6.8-6.9 ppm), Methoxy protons (~3.7-3.8 ppm, singlet), O-CH₂ protons (~3.9-4.0 ppm, triplet), Br-CH₂ protons (~3.4-3.5 ppm, triplet), Internal CH₂ protons (~1.9-2.1 ppm, multiplet).
¹³C NMR Aromatic carbons (~114-154 ppm), Methoxy carbon (~55 ppm), O-CH₂ carbon (~67 ppm), Br-CH₂ carbon (~33 ppm), Internal CH₂ carbons (~28-30 ppm).
FTIR (cm⁻¹) ~2950-2850 (C-H aliphatic), ~3050 (C-H aromatic), ~1240 (C-O aryl ether stretch), ~1100 (C-O alkyl ether stretch), ~650-550 (C-Br stretch), ~1510 (C=C aromatic).
Mass Spec (EI) Molecular ion [M]⁺ at m/z 258 and [M+2]⁺ at m/z 260 with ~1:1 intensity ratio. Key fragments from cleavage of the butyl chain and loss of bromine.
Analytical Characterization Workflow

A sample of the purified product is subjected to a suite of analyses to confirm its structural integrity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework. The predicted shifts and coupling patterns provide definitive structural confirmation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR identifies the functional groups present in the molecule. The presence of characteristic ether, aromatic, and alkyl halide stretches confirms the successful synthesis.

  • Mass Spectrometry (MS) : MS provides the molecular weight and elemental composition. The distinct isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) serves as a crucial validation point, resulting in two molecular ion peaks of nearly equal intensity separated by 2 m/z units.[5]

  • Melting Point Analysis : The melting point is a reliable indicator of purity. A sharp melting range (e.g., 42-43 °C) that matches the literature value suggests a high-purity sample.[3]

Characterization Workflow Diagram

G cluster_analysis Analytical Techniques cluster_results Validation Points Sample Purified Sample NMR NMR (¹H & ¹³C) Sample->NMR FTIR FTIR Sample->FTIR MS Mass Spec Sample->MS MP Melting Point Sample->MP NMR_Data Correct Structure (Shifts, Splitting) NMR->NMR_Data FTIR_Data Functional Groups (C-O, C-Br) FTIR->FTIR_Data MS_Data Molecular Weight & Br Isotope Pattern MS->MS_Data MP_Data Purity Confirmation (Sharp Range) MP->MP_Data Conclusion Structure & Purity Confirmed NMR_Data->Conclusion FTIR_Data->Conclusion MS_Data->Conclusion MP_Data->Conclusion

Caption: Integrated workflow for the analytical characterization of the final product.

Part 4: Safety, Handling, and Storage

Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound.

  • Hazard Identification : this compound is classified as an irritant.[1][7] The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[8]

  • Handling Precautions :

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[8]

    • Avoid breathing dust, fumes, or vapors.[8]

    • Wash hands thoroughly after handling.

  • First Aid Measures :

    • Skin Contact : Wash off immediately with plenty of soap and water.[8]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

    • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[8]

    • In all cases of significant exposure or if symptoms persist, seek medical attention.

  • Storage :

    • Store in a cool, dry, and well-ventilated place.

    • Keep the container tightly closed to prevent moisture ingress and contamination.[8]

    • Store away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a key chemical intermediate with well-defined physicochemical properties. Its synthesis via Williamson etherification is straightforward, and its identity can be rigorously confirmed through a standard suite of analytical techniques, including NMR, FTIR, and mass spectrometry. Understanding its physical properties, solubility, and spectral characteristics is fundamental for its effective use in research and development. Adherence to strict safety and handling protocols is mandatory to mitigate the risks associated with its irritant nature. This guide serves as a foundational technical resource for scientists leveraging this versatile compound in their work.

References

An In-depth Technical Guide to 1-(4-Bromobutoxy)-4-methoxybenzene for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth exploration of 1-(4-Bromobutoxy)-4-methoxybenzene, a key bifunctional reagent for professionals in chemical synthesis and drug discovery. We will delve into its core physicochemical properties, a validated synthesis protocol with mechanistic insights, and its strategic applications in modern research.

Core Molecular Profile

This compound is a diether benzene derivative that serves as a versatile building block in organic synthesis.[1] Its utility stems from its bifunctional nature: a stable methoxy-protected phenolic group and a reactive primary alkyl bromide. This orthogonal reactivity allows for sequential, controlled modifications, making it an invaluable tool for constructing complex molecular architectures.

The molecular formula for this compound is C₁₁H₁₅BrO₂ .[1][2][3][4][5] Its molecular weight is approximately 259.14 g/mol .[2][4][5]

Table 1: Physicochemical and Structural Data
PropertyValueSource(s)
Molecular Formula C₁₁H₁₅BrO₂[1][2][4][5]
Molecular Weight 259.14 g/mol [2][4][5]
Exact Mass 258.02600 u[2]
CAS Number 2033-83-2[1][2]
Appearance Low-melting solid[2]
Density 1.294 g/cm³[2]
Boiling Point 335.7°C at 760 mmHg[2]
Refractive Index 1.524[2]
LogP 3.24910[2]

Synthesis Protocol: Williamson Ether Synthesis

The most common and reliable method for preparing this compound is via the Williamson ether synthesis. This protocol involves the reaction of the phenoxide ion of 4-methoxyphenol with an excess of 1,4-dibromobutane.

Expertise & Rationale: The choice of a strong base is critical for the complete deprotonation of the weakly acidic 4-methoxyphenol to form the nucleophilic phenoxide. Sodium hydride (NaH) is often preferred as it results in the formation of hydrogen gas, an inert byproduct that drives the reaction to completion. The use of a large excess of 1,4-dibromobutane is a key strategic choice. It serves both as the alkylating agent and the solvent, maximizing the probability of the phenoxide reacting with it, while minimizing the common side reaction where a second molecule of the phenoxide displaces the bromide from the newly formed product.

Step-by-Step Methodology
  • Reaction Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), add dry N,N-Dimethylformamide (DMF) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the flask. Slowly add a solution of 4-methoxyphenol (1.0 equivalent) in dry DMF dropwise at 0°C. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating complete formation of the sodium phenoxide.

  • Alkylation: Add 1,4-dibromobutane (4.0-5.0 equivalents) to the reaction mixture. Heat the mixture to 80-90°C and maintain for 4-6 hours.

  • Reaction Monitoring (Trustworthiness): The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexane). The disappearance of the 4-methoxyphenol spot and the appearance of a new, less polar product spot indicate reaction progression.

  • Workup: After completion, cool the reaction to room temperature and cautiously quench with water to destroy any excess NaH. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound as a pure compound.

Diagram: Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Process Steps R1 4-Methoxyphenol Deprotonation 1. Deprotonation (Formation of Phenoxide) R1->Deprotonation R2 1,4-Dibromobutane (Excess) Alkylation 2. Sₙ2 Alkylation (Heat, 4-6h) R2->Alkylation Base Sodium Hydride (NaH) Base->Deprotonation Solvent Dry DMF Solvent->Deprotonation Deprotonation->Alkylation Sodium 4-methoxyphenoxide Quench 3. Quenching & Extraction Alkylation->Quench Purify 4. Column Chromatography Quench->Purify Product Pure 1-(4-Bromobutoxy)- 4-methoxybenzene Purify->Product

Caption: Williamson ether synthesis workflow for this compound.

Applications in Drug Development and Proteomics

The distinct reactivity of the terminal bromide and the latent phenolic hydroxyl group (masked as a stable methyl ether) makes this compound a highly valuable linker. The four-carbon (butoxy) chain provides flexibility and appropriate spacing between two molecular entities.

Authoritative Grounding: In proteomics and targeted drug development, such linkers are fundamental for conjugating a targeting moiety (which binds to a specific protein) to a payload, such as a fluorescent probe, a biotin tag for affinity purification, or an E3 ligase ligand in the case of PROTACs (Proteolysis Targeting Chimeras). The alkyl bromide end readily undergoes nucleophilic substitution with amines, thiols, or carboxylates on a payload molecule. The methoxy group can be selectively cleaved later in the synthetic sequence using strong Lewis acids like boron tribromide (BBr₃) to reveal the phenol, which can then be coupled to a targeting ligand. This compound is specifically noted for its use in proteomics research.[1]

Diagram: Application as a Bifunctional Linker

LinkerApplication cluster_linker Linker Molecule cluster_conjugation Synthetic Pathway Linker MeO-Ph-O-(CH₂)₄-Br | this compound Step1 Step 1: Sₙ2 Reaction (Payload Attachment) Linker:f0->Step1 Payload Payload Molecule (e.g., E3 Ligase Ligand, Probe) with Nucleophile (-XH) Payload->Step1 Intermediate MeO-Ph-O-(CH₂)₄-X-Payload Step1->Intermediate Step2 Step 2: Demethylation (e.g., BBr₃) Intermediate->Step2 Intermediate2 HO-Ph-O-(CH₂)₄-X-Payload Step2->Intermediate2 Step3 Step 3: Coupling Reaction (Target Attachment) Intermediate2->Step3 Final Final Conjugate Target-Linker-Payload Step3->Final Target Targeting Moiety (e.g., Protein Ligand) Target->Step3

Caption: Strategic use of the subject compound as a heterobifunctional linker.

Safety and Handling

This compound is a brominated organic compound and should be handled with appropriate care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular engineers. Its well-defined structure, predictable reactivity, and the flexible spacer it provides are essential for the rational design of complex molecules in drug discovery, chemical biology, and materials science. The robust synthesis protocol and clear application pathways underscore its importance for researchers aiming to innovate in these fields.

References

1-(4-Bromobutoxy)-4-methoxybenzene structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Elucidation of 1-(4-Bromobutoxy)-4-methoxybenzene

Introduction: Beyond the Formula

In the realm of chemical sciences, a molecular formula is merely the starting point of an investigation. The compound this compound, with its formula C₁₁H₁₅BrO₂, presents a compelling case study for the rigorous process of structural elucidation.[1][2] This process is the cornerstone of chemical research and drug development, serving to unequivocally confirm a molecule's identity, assess its purity, and understand its potential behavior.[3][4] A definitive structural assignment is not achieved through a single method but by the convergence of evidence from multiple, complementary analytical techniques.[5][6]

This guide provides an in-depth walkthrough of the elucidation process for this compound, demonstrating how a systematic integration of data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) builds an unassailable structural proof. We will explore the causality behind each analytical choice, interpreting the spectral data to piece together the molecular puzzle from its constituent parts to its complete, validated architecture.

Part 1: Foundational Analysis - Degrees of Unsaturation

Before any instrument is run, the molecular formula itself provides a critical clue. The Index of Hydrogen Deficiency (IHD), or degrees of unsaturation, reveals the total number of rings and/or multiple bonds within a molecule.

The IHD is calculated using the following formula: IHD = C - (H/2) - (X/2) + (N/2) + 1 Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.

For C₁₁H₁₅BrO₂: IHD = 11 - (15/2) - (1/2) + (0/2) + 1 = 11 - 7.5 - 0.5 + 1 = 4

An IHD of 4 is a strong indicator of an aromatic ring. A benzene ring contains one ring and three π-bonds, which perfectly accounts for the calculated four degrees of unsaturation. This initial hypothesis—the presence of a benzene ring—will guide the interpretation of all subsequent spectroscopic data.

Part 2: Mass Spectrometry (MS) - The Molecular Blueprint and a Halogen's Telltale Signature

Mass spectrometry is the first instrumental technique employed to gain foundational structural information. It provides the precise molecular weight of the compound and reveals characteristic fragmentation patterns that act as structural puzzle pieces.[3][6]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a radical cation (M⁺•), known as the molecular ion.

  • Acceleration & Deflection: The positively charged ions are accelerated into a magnetic field, which deflects them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

Data Interpretation

Molecular Ion Peak (M⁺•): The molecular weight of C₁₁H₁₅BrO₂ is 259.14 g/mol .[1][2] A key feature to look for in the mass spectrum is the isotopic pattern for bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in two molecular ion peaks of almost equal intensity:

  • M⁺• peak: at m/z ≈ 258 (for C₁₁H₁₅⁷⁹BrO₂)

  • [M+2]⁺• peak: at m/z ≈ 260 (for C₁₁H₁₅⁸¹BrO₂)

The presence of this characteristic 1:1 doublet is definitive proof that the molecule contains a single bromine atom.

Key Fragmentation Patterns: The energy from electron ionization also causes the molecular ion to break into smaller, charged fragments. Analyzing these fragments helps to identify the core structural components.

m/z Value Proposed Fragment Structural Rationale
258 / 260[C₁₁H₁₅BrO₂]⁺•Molecular Ion (M⁺• and [M+2]⁺•)
179[C₁₁H₁₅O₂]⁺Loss of the bromine radical (•Br) from the molecular ion.
137[C₇H₇O₂]⁺Cleavage of the butoxy chain at the ether oxygen (alpha-cleavage), leaving the methoxyphenoxy cation.
121[C₇H₆O]⁺•A common fragment for methoxy-substituted benzene rings, often corresponding to the methoxybenzyl cation.[7]
109[C₆H₅O₂]⁺Loss of the entire bromobutoxy group, followed by rearrangement.

The workflow for structural elucidation logically begins by establishing the molecular formula and then using spectroscopic techniques to build the structure.

References

Spectroscopic Analysis of 1-(4-Bromobutoxy)-4-methoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 1-(4-Bromobutoxy)-4-methoxybenzene. Due to the limited availability of public domain experimental spectra for this specific compound, this document serves as a predictive guide based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of this and structurally related molecules. This guide details the theoretical basis for spectral interpretation, outlines protocols for data acquisition, and provides predicted spectral data to aid in the identification and structural elucidation of this compound.

Introduction

This compound, with the chemical formula C₁₁H₁₅BrO₂ and CAS number 2033-83-2, is a bifunctional organic molecule featuring a p-methoxyphenyl ether and a bromoalkane moiety.[1][2] Such structures are valuable intermediates in organic synthesis, particularly in the construction of more complex molecules in medicinal chemistry and materials science. Accurate structural confirmation is paramount in these applications, and spectroscopic methods are the cornerstone of this process. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound, providing a detailed rationale for the expected spectral features.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard solvent like deuterated chloroform (CDCl₃) would exhibit distinct signals corresponding to the aromatic, methoxy, and alkyl chain protons.

Predicted ¹H NMR Data Summary

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.85Doublet2HAr-H (ortho to -OCH₃)
~ 6.80Doublet2HAr-H (meta to -OCH₃)
~ 3.95Triplet2H-O-CH₂-
~ 3.75Singlet3H-OCH₃
~ 3.45Triplet2H-CH₂-Br
~ 2.00Multiplet2H-O-CH₂-CH₂-
~ 1.90Multiplet2H-CH₂-CH₂-Br

Rationale for Predicted Chemical Shifts and Multiplicities:

  • Aromatic Protons (6.80-6.85 ppm): The protons on the benzene ring are expected to appear in the aromatic region of the spectrum.[3] The electron-donating methoxy group will shield these protons, shifting them upfield compared to unsubstituted benzene (δ 7.33 ppm). The para-substitution pattern will result in a characteristic AA'BB' system, which often appears as two doublets.[4]

  • Methoxy Protons (3.75 ppm): The three protons of the methoxy group are chemically equivalent and are not coupled to any other protons, thus they are expected to appear as a sharp singlet.

  • Oxymethylene Protons (-O-CH₂-, 3.95 ppm): The methylene group attached to the phenoxy oxygen is deshielded by the electronegative oxygen atom and is expected to resonate at a relatively downfield chemical shift.[5] It will appear as a triplet due to coupling with the adjacent methylene group.

  • Bromomethylene Protons (-CH₂-Br, 3.45 ppm): The methylene group attached to the bromine atom is also deshielded, though typically to a lesser extent than an oxygen-bound methylene group. This signal is expected to be a triplet due to coupling with the neighboring methylene group.

  • Alkyl Chain Methylene Protons (-O-CH₂-CH₂- and -CH₂-CH₂-Br, 1.90-2.00 ppm): The two central methylene groups of the butyl chain are in a more shielded environment and will appear further upfield. They will likely present as complex multiplets due to coupling with each other and the adjacent methylene groups.

Experimental Protocol for ¹H NMR Data Acquisition

Figure 1: Workflow for ¹H NMR data acquisition and processing.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data Summary

Chemical Shift (δ, ppm)Assignment
~ 159.0Ar-C (C-O)
~ 153.0Ar-C (C-OCH₃)
~ 115.0Ar-C (ortho to -OCH₃)
~ 114.5Ar-C (meta to -OCH₃)
~ 67.5-O-CH₂-
~ 55.5-OCH₃
~ 33.5-CH₂-Br
~ 29.5-O-CH₂-CH₂-
~ 28.0-CH₂-CH₂-Br

Rationale for Predicted Chemical Shifts:

  • Aromatic Carbons (114.5-159.0 ppm): The aromatic carbons resonate in the downfield region of the spectrum.[6] The carbons attached to the oxygen atoms (C-O and C-OCH₃) are the most deshielded. The other aromatic carbons are shielded by the electron-donating groups.

  • Alkoxy and Methoxy Carbons (55.5 and 67.5 ppm): The carbons directly bonded to oxygen atoms appear in the 50-80 ppm range.[5]

  • Alkyl Chain Carbons (28.0-33.5 ppm): The carbons of the butyl chain are in the upfield region, with the carbon attached to the bromine being the most deshielded among them.

Experimental Protocol for ¹³C NMR Data Acquisition

The sample preparation is the same as for ¹H NMR. The acquisition parameters on the NMR spectrometer would be adjusted for ¹³C detection, typically requiring a larger number of scans to achieve a good signal-to-noise ratio.

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data Summary

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2950-2850StrongAliphatic C-H stretch
1610, 1510, 1460Medium-StrongAromatic C=C stretch
1240StrongAryl-O-C asymmetric stretch
1100StrongAlkyl-O-C stretch
830Strongp-disubstituted benzene C-H bend
650-550MediumC-Br stretch

Rationale for Predicted IR Absorptions:

  • C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) protons.

  • Aromatic C=C Stretching: The presence of the benzene ring will give rise to several absorptions in the 1610-1460 cm⁻¹ region.

  • C-O Stretching: The two ether linkages (aryl-O-C and alkyl-O-C) will result in strong C-O stretching bands in the 1240-1100 cm⁻¹ region.[7]

  • C-H Bending: A strong absorption around 830 cm⁻¹ is characteristic of a para-disubstituted benzene ring.

  • C-Br Stretching: The carbon-bromine bond will show a stretching vibration in the fingerprint region, typically between 650 and 550 cm⁻¹.

Experimental Protocol for IR Data Acquisition

cluster_sample_prep_ir Sample Preparation (ATR) cluster_ir_acq IR Acquisition cluster_processing_ir Data Processing Place small amount of solid sample Place small amount of solid sample onto ATR crystal onto ATR crystal Place small amount of solid sample->onto ATR crystal Acquire background spectrum Acquire background spectrum onto ATR crystal->Acquire background spectrum Acquire sample spectrum Acquire sample spectrum Acquire background spectrum->Acquire sample spectrum Automatic baseline correction Automatic baseline correction Acquire sample spectrum->Automatic baseline correction Peak labeling Peak labeling Automatic baseline correction->Peak labeling

Figure 2: Workflow for ATR-IR data acquisition and processing.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragments.

Predicted MS Data Summary

m/zInterpretation
258/260Molecular ion peak [M]⁺ and [M+2]⁺
179[M - Br]⁺
137[M - C₄H₈Br]⁺
123[C₇H₇O₂]⁺
108[C₇H₈O]⁺•
94[C₆H₆O]⁺•
77[C₆H₅]⁺

Rationale for Predicted Fragmentation:

  • Molecular Ion: Due to the presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio, the molecular ion peak will appear as a pair of peaks of almost equal intensity at m/z 258 and 260.[7]

  • Loss of Bromine: Cleavage of the C-Br bond, which is relatively weak, would lead to a significant fragment at m/z 179.

  • Alpha-Cleavage: Fragmentation at the ether linkages is also expected. Cleavage of the butyl chain can lead to the formation of a fragment at m/z 137.

  • Further Fragmentation: Subsequent fragmentations of these primary ions would lead to the other observed peaks.

Experimental Protocol for MS Data Acquisition

Figure 3: Workflow for GC-MS data acquisition and analysis.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By understanding the influence of the different functional groups on the spectral data, researchers can confidently identify and characterize this molecule. The provided protocols for data acquisition serve as a practical starting point for the experimental analysis of this and similar compounds. While the presented data is predictive, it is based on well-established spectroscopic principles and provides a solid foundation for the empirical study of this compound.

References

An In-depth Technical Guide to the Chemical Properties of 1-(4-Bromobutoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of 1-(4-Bromobutoxy)-4-methoxybenzene (CAS No. 2033-83-2), a key bifunctional building block in modern organic synthesis and drug discovery. This document is intended to serve as a technical resource, offering practical insights and detailed methodologies to support research and development endeavors.

Core Chemical Identity and Physicochemical Properties

This compound is a diether benzene derivative characterized by a 4-methoxybenzene moiety linked via a butoxy chain to a terminal bromine atom. This unique structure imparts dual reactivity, making it a versatile intermediate for introducing a methoxyphenylpharmacophore or for use as a flexible linker in more complex molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₁H₁₅BrO₂[1]
Molecular Weight 259.14 g/mol [1]
CAS Number 2033-83-2[1]
Appearance Low-melting solid or off-white solid
Melting Point 42-43 °C
Boiling Point 98-105 °C at 0.18 mmHg
Density 1.294 g/cm³ (predicted)
InChIKey XNMUBVHIMDDDNF-UHFFFAOYSA-N[2]
SMILES COC1=CC=C(C=C1)OCCCCBr[2]

Synthesis and Purification: A Practical Approach

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This venerable yet reliable SN2 reaction offers high yields and is amenable to scale-up. The causality behind this choice lies in the high nucleophilicity of the phenoxide ion and the susceptibility of the primary alkyl halide to backside attack.

Underlying Principle: The Williamson Ether Synthesis

The synthesis involves the deprotonation of 4-methoxyphenol to form the corresponding phenoxide, which then acts as a nucleophile, attacking one of the electrophilic carbon centers of 1,4-dibromobutane. The use of a dihaloalkane in excess or careful control of stoichiometry is crucial to favor the mono-alkylation product over the symmetrical diether.

Diagram 1: Synthesis of this compound via Williamson Ether Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 4-Methoxyphenol 4-Methoxyphenol Base (e.g., K2CO3) Base (e.g., K2CO3) 4-Methoxyphenol->Base (e.g., K2CO3) Deprotonation 1,4-Dibromobutane 1,4-Dibromobutane SN2 Attack SN2 Reaction 1,4-Dibromobutane->SN2 Attack Phenoxide Intermediate 4-Methoxyphenoxide Solvent (e.g., DMF) Solvent (e.g., DMF) This compound This compound Side-product (e.g., 1,4-bis(4-methoxyphenoxy)butane) Side-product (e.g., 1,4-bis(4-methoxyphenoxy)butane) SN2 Attack->this compound SN2 Attack->Side-product (e.g., 1,4-bis(4-methoxyphenoxy)butane)

Caption: Williamson ether synthesis workflow.

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis and purification of this compound.

Materials and Reagents:

  • 4-Methoxyphenol

  • 1,4-Dibromobutane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxyphenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF.

  • Addition of Alkyl Halide: Add 1,4-dibromobutane (3.0 eq.) to the stirred suspension. Using an excess of the dibromide minimizes the formation of the dialkylated byproduct.

  • Reaction: Heat the mixture to 70-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete (as indicated by the consumption of 4-methoxyphenol), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford this compound as an off-white solid.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.84 (d, J = 9.0 Hz, 2H, Ar-H ortho to OCH₃)

    • δ 6.80 (d, J = 9.0 Hz, 2H, Ar-H meta to OCH₃)

    • δ 3.95 (t, J = 6.2 Hz, 2H, -OCH₂-)

    • δ 3.77 (s, 3H, -OCH₃)

    • δ 3.46 (t, J = 6.6 Hz, 2H, -CH₂Br)

    • δ 2.08 – 1.98 (m, 2H, -OCH₂CH₂-)

    • δ 1.95 – 1.85 (m, 2H, -CH₂CH₂Br)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 153.8 (Ar-C-O)

    • δ 153.2 (Ar-C-OCH₃)

    • δ 115.5 (Ar-CH)

    • δ 114.6 (Ar-CH)

    • δ 67.2 (-OCH₂-)

    • δ 55.7 (-OCH₃)

    • δ 33.6 (-CH₂Br)

    • δ 29.6 (-OCH₂CH₂-)

    • δ 27.9 (-CH₂CH₂Br)

Infrared (IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic peaks corresponding to the functional groups present in the molecule.

Table 2: Key IR Absorptions

Wavenumber (cm⁻¹)Assignment
~2940-2860C-H stretching (aliphatic)
~1508, 1465C=C stretching (aromatic)
~1230C-O-C stretching (aryl ether)
~1035C-O-C stretching (alkyl ether)
~630C-Br stretching
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will be evident from the isotopic pattern of the molecular ion ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio.

  • Expected [M]⁺: m/z 258 and 260

  • Key Fragments: Loss of the bromine atom, cleavage of the butoxy chain.

Analytical Methods for Purity Assessment

Purity is critical for subsequent applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended analytical techniques.

HPLC Method:

  • Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Gradient of acetonitrile and water

  • Detection: UV at 225 nm

GC-MS Method:

  • Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms)

  • Carrier Gas: Helium

  • Temperature Program: A suitable temperature gradient to ensure separation from impurities and starting materials.

  • Detector: Mass Spectrometer for identification and quantification.

Chemical Reactivity and Synthetic Applications

The bifunctional nature of this compound makes it a valuable reagent in multi-step syntheses.

Reactivity at the Bromine Terminus

The primary alkyl bromide is a good electrophile and readily participates in nucleophilic substitution reactions.

  • Alkylation of Amines: It can be used to alkylate primary and secondary amines to introduce the 4-(4-methoxy-phenoxy)butyl group, a common motif in pharmacologically active molecules.[3][4]

  • Ether and Thioether Formation: Reaction with alcohols, phenols, and thiols in the presence of a base will yield the corresponding ethers and thioethers.

Diagram 2: Reactivity of this compound with Nucleophiles

G cluster_nucleophiles Nucleophiles This compound This compound Alkylated Amine N-Alkylated Product This compound->Alkylated Amine SN2 Ether Product Ether Product This compound->Ether Product SN2 Thioether Product Thioether Product This compound->Thioether Product SN2 Amine (R2NH) Amine (R2NH) Alkoxide (R'O-) Alkoxide (R'O-) Thiolate (R'S-) Thiolate (R'S-)

Caption: SN2 reactions with various nucleophiles.

Role in Drug Discovery and Proteomics

This compound is particularly valuable in the construction of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are heterobifunctional molecules that induce the degradation of target proteins.[6] this compound can serve as a flexible linker to connect a target-binding ligand and an E3 ligase-recruiting ligand.[7] Its application has also been noted in proteomics research.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

  • Hazards: May cause skin, eye, and respiratory irritation.

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its straightforward synthesis, dual reactivity, and utility as a flexible linker make it an important tool for researchers and drug development professionals. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in a research setting.

References

Solubility of 1-(4-Bromobutoxy)-4-methoxybenzene in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 1-(4-Bromobutoxy)-4-methoxybenzene in Organic Solvents

Authored by a Senior Application Scientist

Introduction

This compound is a diether benzene compound that serves as a valuable intermediate in organic synthesis and proteomics research.[1] Its utility in these fields is fundamentally linked to its behavior in solution. The ability to dissolve, and thus control the reactivity and application of this compound, is paramount for researchers, chemists, and formulation scientists. A thorough understanding of its solubility profile allows for the rational selection of solvents for chemical reactions, purification processes like crystallization, and analytical techniques such as chromatography.

This guide provides a comprehensive analysis of the solubility of this compound. We will first deconstruct its molecular architecture to predict its solubility based on fundamental chemical principles. Subsequently, we will present robust, field-proven experimental protocols for both qualitative and quantitative solubility determination, explaining the causality behind each procedural choice. This document is designed to equip the laboratory professional with the theoretical grounding and practical methodologies required to effectively utilize this compound.

Molecular Profile and Predicted Solubility Drivers

The solubility of a compound is dictated by its physicochemical properties. The key to predicting how this compound will behave in various solvents lies in analyzing its structure and inherent polarity.

The molecule can be logically divided into three key regions, each contributing to its overall solubility characteristics:

  • The Aromatic Methoxybenzene Head: This portion, a methoxy-substituted benzene ring, introduces some polar character due to the ether oxygen and the pi-electron system of the ring. However, the benzene ring itself is largely nonpolar and will favor interactions with nonpolar solvents.[2]

  • The Alkyl Butoxy Spacer: The four-carbon butyl chain is a classic nonpolar, hydrophobic segment. Its presence significantly increases the compound's affinity for nonpolar solvents.

  • The Terminal Bromo Group: The bromine atom is electronegative, creating a polar C-Br bond. More importantly, it adds significant molecular weight and polarizability, which can influence van der Waals interactions.

The general principle of "like dissolves like" dictates that polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[3][4][5] Given the mixed nature of this compound—possessing both a large nonpolar backbone (benzene ring, butyl chain) and moderately polar ether and bromo functionalities—we can predict a nuanced solubility profile. The large nonpolar surface area suggests that its solubility will be highest in solvents of low to intermediate polarity.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is essential for understanding its behavior.[6]

PropertyValueSource
Molecular Formula C₁₁H₁₅BrO₂[1][4][7]
Molecular Weight 259.14 g/mol [1][4][8]
Appearance Low-melting solid[4]
Melting Point 42-43 °C[8]
Boiling Point 98-105 °C at 0.18 mmHg[4][8]
Density ~1.294 g/cm³ (Predicted)[4][8]
XlogP (Predicted) 3.4[9]

The predicted XlogP value of 3.4 indicates a significant preference for a lipophilic (nonpolar) environment over a hydrophilic (polar) one, reinforcing the prediction that it will be more soluble in organic solvents than in water.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, the following table provides a predicted solubility profile. These predictions are foundational and should be confirmed experimentally for any critical application.

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, Toluene, CyclohexaneHigh The nonpolar alkyl chain and benzene ring will interact favorably with nonpolar solvents via London dispersion forces.[2]
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, AcetoneHigh to Moderate These solvents possess a dipole moment that can interact with the ether and bromo groups, while their organic character accommodates the nonpolar parts of the molecule.
Polar Protic Methanol, EthanolModerate to Low The ability of these solvents to hydrogen bond will not be strongly reciprocated by the solute, which is a hydrogen bond acceptor (ether oxygens) but not a donor. The dominant nonpolar character of the solute limits miscibility.
Highly Polar Water, Dimethyl Sulfoxide (DMSO)Very Low / Insoluble The large hydrophobic structure cannot overcome the strong hydrogen bonding network of water. While DMSO is a powerful solvent, the compound's limited polarity may restrict high solubility.

Experimental Determination of Solubility

Theoretical predictions provide a starting point, but empirical testing is required for accuracy in a laboratory setting.[5] The following protocols are designed to be self-validating and provide reliable data for decision-making.

Logical Workflow for Solvent Selection

The process of selecting an appropriate solvent is a logical progression from prediction to empirical validation. This workflow ensures efficiency and minimizes wasted resources.

G cluster_0 Phase 1: Prediction & Screening cluster_1 Phase 2: Application & Quantification A Analyze Solute Structure (Polarity, H-bonding) B Predict Solubility in Solvent Classes A->B C Perform Qualitative Screening Protocol B->C D Application Suitable? (e.g., Reaction, Purification) C->D D->C No, Re-screen E Perform Quantitative Solubility Protocol D->E Yes F Select Optimal Solvent for Application E->F

Caption: Logical workflow for solvent screening and selection.

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick, semi-quantitative assessment of solubility, ideal for initial screening of multiple solvents.

Objective: To classify the compound as "Soluble," "Partially Soluble," or "Insoluble" in a given solvent at a specific concentration (e.g., ~20 mg/mL).

Methodology:

  • Preparation: Dispense approximately 20 mg of this compound into a small, dry vial or test tube.

  • Solvent Addition: Add 0.25 mL of the test solvent to the vial.

    • Causality: Starting with a smaller volume allows for clear observation of initial dissolution.

  • Agitation: Vigorously agitate the mixture for 30 seconds using a vortex mixer or by flicking the tube.

  • Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

  • Incremental Addition: If the solid has not fully dissolved, continue adding the solvent in 0.25 mL increments, with agitation after each addition, up to a total volume of 1.0 mL.[10]

    • Causality: Incremental addition helps to identify the point of saturation and prevents using excessive solvent, which could falsely indicate solubility.

  • Classification:

    • Soluble: The compound dissolves completely after the first 0.25 mL addition.

    • Partially Soluble: The compound dissolves completely only after adding more than 0.25 mL of solvent.

    • Insoluble: The compound does not dissolve completely even after adding a total of 1.0 mL of solvent.[11]

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is the benchmark method for obtaining precise solubility data. It relies on allowing a solute-solvent mixture to reach equilibrium and then measuring the concentration of the dissolved solute in the supernatant.

Objective: To determine the equilibrium solubility of the compound in a solvent at a controlled temperature (e.g., 25 °C), expressed in mg/mL or mol/L.

G A 1. Add Excess Solid to Solvent in a Sealed Vial B 2. Equilibrate at Constant Temp (e.g., 24h on shaker bath) A->B C 3. Allow Solid to Settle (Centrifugation) B->C D 4. Withdraw Aliquot of Supernatant C->D E 5. Filter Supernatant (e.g., 0.22 µm PTFE filter) D->E F 6. Dilute Sample with Mobile Phase E->F G 7. Analyze by Validated Method (e.g., HPLC, UV-Vis) F->G H 8. Calculate Concentration Against a Standard Curve G->H

Caption: Experimental workflow for the Shake-Flask method.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a sealed, screw-cap vial containing a known volume of the chosen solvent. "Excess" means enough solid remains undissolved at equilibrium to ensure saturation.

    • Causality: Ensuring an excess of solid is critical for achieving a truly saturated solution, which is the definition of equilibrium solubility.

  • Equilibration: Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium, typically 24-48 hours.

    • Causality: Constant temperature is vital as solubility is temperature-dependent.[3] Prolonged agitation ensures the dissolution process reaches a steady state.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed in a temperature-controlled bath until the excess solid has settled. Centrifugation at the same temperature can be used to accelerate this process.

    • Causality: This step is crucial to separate the saturated liquid phase from the undissolved solid without altering the equilibrium by changing the temperature.

  • Sample Withdrawal & Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean vial.

    • Causality: Filtration removes any microscopic solid particles that could otherwise lead to an overestimation of the solubility.

  • Analysis: Accurately dilute the filtered supernatant with a suitable solvent and analyze its concentration using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).[3][12]

  • Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration is the solubility of the compound in that solvent at the specified temperature.

Conclusion and Applications

For the practicing scientist, these findings directly inform solvent choice. For a chemical reaction, THF or toluene would likely be excellent choices to ensure reagent solubility. For purification by crystallization, a solvent system approach might be employed, dissolving the compound in a good solvent (like DCM) and then inducing crystallization by adding a poor solvent (an anti-solvent) like hexane or methanol. The detailed protocols provided herein offer a robust framework for generating the precise, application-specific solubility data required for success in research and development.

References

An In-depth Technical Guide to the IUPAC Nomenclature, Synthesis, and Characterization of a C11H15BrO2 Ether Derivative: 1-Bromo-4-(diethoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ether derivative with the molecular formula C11H15BrO2, focusing on the representative compound 1-bromo-4-(diethoxymethyl)benzene . Authored from the perspective of a Senior Application Scientist, this document delves into the systematic IUPAC nomenclature, detailed synthetic protocols, and robust analytical validation methods essential for researchers in organic chemistry and drug development. The content is structured to provide not just procedural steps, but also the scientific rationale behind these methodologies, ensuring a deeper understanding of the chemical principles at play.

Part 1: Deciphering the IUPAC Name: A Systematic Approach

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds, ensuring clarity and lack of ambiguity. For the compound with the structure C11H15BrO2, specifically 1-bromo-4-(diethoxymethyl)benzene, the name is derived by identifying the parent structure and its substituents.

The parent hydrocarbon is benzene, a six-carbon aromatic ring. The substituents on this ring are a bromine atom and a diethoxymethyl group. According to IUPAC rules, the substituents are listed alphabetically. The numbering of the benzene ring starts at a point of attachment that gives the lowest possible numbers to the substituents. In this case, the bromine atom is assigned to position 1, and the diethoxymethyl group to position 4.

The diethoxymethyl group consists of a central carbon atom (methine) bonded to two ethoxy groups (-OCH2CH3) and the benzene ring. The "diethoxy" prefix indicates the presence of two ethoxy groups, and "methyl" refers to the single carbon linking them to the parent benzene ring. Therefore, the systematic IUPAC name is 1-bromo-4-(diethoxymethyl)benzene [1].

Visualizing the Nomenclature Breakdown

IUPAC_Nomenclature cluster_parent Parent Structure cluster_substituents Substituents cluster_assembly Assembly & Numbering cluster_final_name Final IUPAC Name Benzene Benzene Ring (C6H6) Numbering Alphabetical Priority: Bromo before Diethoxymethyl Lowest Locants: Position 1: Bromo Position 4: Diethoxymethyl Benzene->Numbering Bromo Bromo Group (-Br) Bromo->Numbering Diethoxymethyl Diethoxymethyl Group (-CH(OCH2CH3)2) Diethoxymethyl->Numbering IUPAC_Name 1-Bromo-4-(diethoxymethyl)benzene Numbering->IUPAC_Name

Caption: Logical flow for deriving the IUPAC name of 1-bromo-4-(diethoxymethyl)benzene.

Part 2: Synthesis Protocol: A Self-Validating Approach

The synthesis of 1-bromo-4-(diethoxymethyl)benzene, an acetal, can be achieved through the protection of the aldehyde group of 4-bromobenzaldehyde using ethanol in the presence of an acid catalyst. This protocol is designed to be self-validating by incorporating in-process controls and purification steps that ensure the desired product is obtained with high purity.

Experimental Protocol: Synthesis of 1-Bromo-4-(diethoxymethyl)benzene
Parameter Value Rationale
Reactant 1 4-BromobenzaldehydeThe aldehyde precursor providing the brominated benzene ring and the carbonyl group for acetal formation.
Reactant 2 Anhydrous EthanolActs as both the solvent and the source of the ethoxy groups for the acetal. Anhydrous conditions are critical to prevent the reverse reaction (hydrolysis of the acetal).
Catalyst Concentrated Sulfuric Acid (H2SO4)A strong acid catalyst is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.
Reaction Temp. Room TemperatureThe reaction proceeds efficiently at room temperature, minimizing potential side reactions.
Reaction Time 12-24 hoursSufficient time for the reaction to reach completion. Progress can be monitored by Thin Layer Chromatography (TLC).
Work-up Aqueous Sodium BicarbonateNeutralizes the acidic catalyst, quenching the reaction.
Purification Extraction with Diethyl Ether & Column ChromatographyDiethyl ether is a suitable solvent for extracting the organic product from the aqueous phase. Column chromatography is employed for final purification to remove any unreacted starting material or by-products.
Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromobenzaldehyde (1 equivalent) in anhydrous ethanol (10-20 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the solution while stirring. The flask should be cooled in an ice bath during this addition to manage any exothermic reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC, observing the disappearance of the starting aldehyde spot and the appearance of the product spot.

  • Quenching and Extraction: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis Workflow Diagram

Synthesis_Workflow A 1. Dissolve 4-Bromobenzaldehyde in Anhydrous Ethanol B 2. Add Catalytic H2SO4 A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Quench with NaHCO3 (aq) C->D E 5. Extract with Diethyl Ether D->E F 6. Wash with Brine & Dry E->F G 7. Purify by Column Chromatography F->G H Final Product: 1-Bromo-4-(diethoxymethyl)benzene G->H

Caption: Step-by-step workflow for the synthesis of 1-bromo-4-(diethoxymethyl)benzene.

Part 3: Analytical Validation: Ensuring Purity and Identity

The identity and purity of the synthesized 1-bromo-4-(diethoxymethyl)benzene must be confirmed using a suite of analytical techniques. This multi-faceted approach provides a self-validating system, where data from different methods corroborate the structure and purity of the final compound.

Key Analytical Techniques
Technique Purpose Expected Results for 1-Bromo-4-(diethoxymethyl)benzene
¹H NMR To determine the proton environment and confirm the structure.Signals corresponding to the aromatic protons (a characteristic pattern for a 1,4-disubstituted benzene ring), the methine proton of the acetal, the methylene protons of the ethoxy groups, and the methyl protons of the ethoxy groups.
¹³C NMR To determine the carbon skeleton of the molecule.Signals for the aromatic carbons, the acetal carbon, and the carbons of the ethoxy groups.
Mass Spec. To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the molecular weight of C11H15BrO2. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) should be observable.
FT-IR To identify the functional groups present.Absence of a strong carbonyl (C=O) stretch (from the starting aldehyde) and the presence of C-O-C stretches characteristic of an ether/acetal.
HPLC To assess the purity of the compound.A single major peak indicating high purity.

Analytical Validation Workflow

Analytical_Workflow cluster_structure Structural Elucidation cluster_purity Purity Assessment NMR ¹H and ¹³C NMR Validation Validated Structure & Purity NMR->Validation MS Mass Spectrometry MS->Validation IR FT-IR Spectroscopy IR->Validation HPLC High-Performance Liquid Chromatography (HPLC) HPLC->Validation Purified_Product Purified Synthetic Product Purified_Product->NMR Purified_Product->MS Purified_Product->IR Purified_Product->HPLC

Caption: Workflow for the analytical validation of synthesized 1-bromo-4-(diethoxymethyl)benzene.

References

An In-Depth Technical Guide to 1-(4-Bromobutoxy)-4-methoxybenzene: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Bromobutoxy)-4-methoxybenzene, a key bifunctional linker molecule. The document delves into the historical and chemical context of its synthesis via the Williamson ether synthesis, presenting a detailed, field-proven protocol. Physicochemical properties and spectroscopic characterization are summarized for practical laboratory use. The guide further explores the critical role of this and similar linker molecules in modern drug development, with a focus on their application in creating sophisticated therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The content is structured to provide both a foundational understanding for new researchers and nuanced insights for experienced drug development professionals.

Introduction and Historical Context

This compound, with the CAS Number 2033-83-2, is a brominated diether benzene derivative.[1] While the specific historical record of its first synthesis is not prominently documented, its creation is a direct application of the Williamson ether synthesis, a cornerstone of organic chemistry developed by Alexander Williamson in 1850.[2] This reaction was pivotal in understanding the structure of ethers.[2] The significance of this compound lies in its bifunctional nature; it possesses a terminal bromide, a good leaving group for nucleophilic substitution, and a methoxy-activated phenyl ring, making it a versatile building block in multi-step organic syntheses. Its primary application in modern science is as a linker molecule, particularly in the fields of proteomics and drug discovery.[1]

Synthesis of this compound

The synthesis of this compound is a classic example of the Williamson ether synthesis, which proceeds via an SN2 mechanism.[2][3] This reaction involves the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide.[3] In this case, the phenoxide of 4-methoxyphenol attacks 1,4-dibromobutane.

Reaction Mechanism and Rationale

The reaction begins with the deprotonation of the hydroxyl group of 4-methoxyphenol using a suitable base, such as potassium carbonate, to form the more nucleophilic potassium 4-methoxyphenoxide. This phenoxide then acts as the nucleophile, attacking one of the electrophilic carbon atoms of 1,4-dibromobutane. The bromide ion serves as the leaving group, resulting in the formation of the ether linkage. The use of a primary alkyl halide (1,4-dibromobutane) is crucial as it minimizes the competing elimination reaction that can occur with secondary and tertiary alkyl halides.[3]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_product Product 4-methoxyphenol 4-Methoxyphenol Deprotonation Deprotonation 4-methoxyphenol->Deprotonation Deprotonation of hydroxyl group 1,4-dibromobutane 1,4-Dibromobutane SN2_Attack SN2 Attack 1,4-dibromobutane->SN2_Attack Base Base (K2CO3) Base->Deprotonation Deprotonation->SN2_Attack Forms 4-methoxyphenoxide Product This compound SN2_Attack->Product Ether formation

Caption: Workflow of the Williamson ether synthesis for this compound.

Detailed Experimental Protocol

The following protocol is based on established procedures for Williamson ether synthesis and the synthesis of analogous compounds like 1,4-bis(4-bromobutoxy)benzene.[4]

Materials:

  • 4-Methoxyphenol

  • 1,4-Dibromobutane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.

  • Addition of Alkyl Halide: Add 1,4-dibromobutane (2.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (approximately 60°C) and maintain stirring for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pure compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 2033-83-2[1]
Molecular Formula C₁₁H₁₅BrO₂[5]
Molecular Weight 259.14 g/mol [5]
Melting Point 42-43 °C
Boiling Point 98-105°C at 0.18 mmHg
Density 1.294 g/cm³

Spectroscopic Characterization:

  • ¹H NMR: The spectrum is expected to show signals for the methoxy group (a singlet around 3.7-3.8 ppm), the aromatic protons (two doublets in the range of 6.8-7.5 ppm), and the four methylene groups of the butoxy chain (triplets and multiplets between 1.8 and 4.0 ppm).

  • ¹³C NMR: The spectrum should display signals for the methoxy carbon (around 55 ppm), the aromatic carbons (in the region of 114-160 ppm), and the four aliphatic carbons of the butoxy chain (in the range of 25-70 ppm).

Applications in Drug Development and Proteomics

The utility of this compound in drug development stems from its identity as a bifunctional linker .[9][10] These linkers are crucial for connecting two different molecular entities, enabling the creation of advanced therapeutics with improved efficacy and safety profiles.[11]

Role as a Bifunctional Linker

Bifunctional molecules have two reactive functional groups, which can be the same (homobifunctional) or different (heterobifunctional).[9] this compound can be considered a precursor to heterobifunctional linkers. The bromo group can be displaced by a nucleophile, while the aromatic ring can be further functionalized. This allows for the controlled assembly of complex molecular architectures.[9]

Bifunctional_Linker cluster_linker This compound cluster_molecules Therapeutic Moieties cluster_conjugate Bioconjugate Linker Bromo-Butoxy-Methoxybenzene Conjugate Molecule A - Linker - Molecule B Linker->Conjugate Molecule_A Molecule A (e.g., Targeting Ligand) Molecule_A->Conjugate Molecule_B Molecule B (e.g., Active Drug) Molecule_B->Conjugate

Caption: Conceptual diagram of a bifunctional linker connecting two molecular entities.

Applications in Advanced Therapeutics
  • Antibody-Drug Conjugates (ADCs): ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[11] Heterobifunctional linkers are essential for connecting the antibody to the drug. While not a direct component, the structural motif of this compound is representative of the types of chemical spacers used in ADC technology.

  • Proteolysis Targeting Chimeras (PROTACs): PROTACs are novel therapeutic agents that induce the degradation of specific proteins.[11] They consist of two active domains connected by a linker: one that binds to a target protein and another that recruits an E3 ubiquitin ligase. The linker's length and composition are critical for the PROTAC's efficacy.

  • Proteomics Research: In proteomics, bifunctional linkers are used to create chemical probes for identifying and studying protein-protein interactions or for affinity-based protein profiling.[1] The bromoalkoxy chain of this compound can be used to attach a reporter tag or an affinity handle, while the methoxybenzene moiety can be modified to interact with a specific protein target.

Conclusion

This compound is a valuable and versatile chemical entity with a solid foundation in classic organic chemistry. Its synthesis via the Williamson ether synthesis is a robust and well-understood process. The true power of this molecule, however, lies in its application as a bifunctional linker, a critical component in the design and development of next-generation therapeutics. As drug development moves towards more targeted and sophisticated modalities like ADCs and PROTACs, the demand for well-characterized and versatile linkers such as this compound and its derivatives will undoubtedly continue to grow. This guide serves as a foundational resource for researchers looking to leverage the potential of this important chemical tool.

References

A Technical Guide to 1-(4-Bromobutoxy)-4-methoxybenzene: Properties, Synthesis, and Commercial Sourcing for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Bromobutoxy)-4-methoxybenzene (CAS No. 2033-83-2), a bifunctional organic compound of significant interest in the fields of medicinal chemistry, proteomics, and materials science. The document details its physicochemical properties, outlines a robust and common synthetic route via Williamson ether synthesis, and discusses its commercial availability from key suppliers. Furthermore, it covers essential safety protocols, handling procedures, and its application as a versatile chemical building block. This guide is intended to serve as a critical resource for laboratory professionals requiring a thorough understanding of this compound for procurement and application in research and development settings.

Introduction and Strategic Importance

This compound is a specialized chemical intermediate characterized by two key functional regions: a stable 4-methoxyphenyl ether group and a reactive 4-bromobutyl chain.[1] This dual-functionality makes it an invaluable linker molecule in organic synthesis. The terminal alkyl bromide provides a reactive site for nucleophilic substitution, allowing for the covalent attachment of this moiety to various substrates, while the methoxybenzene portion can be either a stable terminal group or a precursor for further chemical modification.

Its primary utility is found in applications requiring a flexible four-carbon spacer. In drug discovery, it is often used to connect a pharmacophore or a protein-binding ligand to another functional group, such as a fluorescent tag, a biotin handle for affinity purification, or an E3 ligase binder in the development of PROTACs (Proteolysis Targeting Chimeras). It is specifically noted for its use as a brominated diether benzene compound in proteomics research.[1][2]

Physicochemical and Structural Properties

A precise understanding of a compound's properties is fundamental to its successful application in experimental design. This compound is typically a low-melting or off-white solid at room temperature.[3][4]

PropertyValueSource
CAS Number 2033-83-2[2][3][5]
Molecular Formula C₁₁H₁₅BrO₂[2][5][6]
Molecular Weight 259.14 g/mol [3][5]
Appearance Low-melting solid / Off-white solid[3][4]
Density 1.294 g/cm³[3]
Boiling Point 335.7°C at 760 mmHg[3]
Flash Point 146.6°C[3]
Refractive Index 1.524[3]
Canonical SMILES COC1=CC=C(C=C1)OCCCCBr[1][6]
InChI Key XNMUBVHIMDDDNF-UHFFFAOYSA-N[1][6]

Synthesis and Quality Assurance

Synthetic Strategy: The Williamson Ether Synthesis

The most common and industrially scalable method for preparing this compound is the Williamson ether synthesis. This classic organic reaction is favored for its reliability and high yields. The strategy involves the deprotonation of a weakly acidic phenol (4-methoxyphenol) to form a potent nucleophile (a phenoxide), which then displaces a bromide ion from an electrophilic alkyl halide (1,4-dibromobutane) in an Sₙ2 reaction. Using a large excess of 1,4-dibromobutane is crucial to minimize the formation of the undesired diether byproduct where the 4-methoxyphenol reacts at both ends of the butane chain.

Detailed Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxyphenol (1.0 eq.), a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq.), and a polar aprotic solvent like acetone or acetonitrile (DMF can also be used).

  • Addition of Alkylating Agent: Add a significant excess of 1,4-dibromobutane (5.0-10.0 eq.) to the stirring mixture. The large excess favors the mono-alkylation product.

  • Reaction Execution: Heat the mixture to reflux (the temperature will depend on the solvent chosen) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the consumption of the 4-methoxyphenol starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine to remove any remaining salts and impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. The excess 1,4-dibromobutane can be removed via distillation. The final product is then purified by flash column chromatography on silica gel to yield pure this compound.

Reaction Mechanism

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product phenol 4-Methoxyphenol phenoxide 4-Methoxyphenoxide Ion (Nucleophile) phenol->phenoxide Deprotonation base K₂CO₃ (Base) base->phenoxide alkyl_halide 1,4-Dibromobutane (Excess) product This compound alkyl_halide->product Sₙ2 Attack phenoxide->product Sₙ2 Attack

Caption: Williamson Ether Synthesis of the target compound.

Quality Control and Characterization

To ensure the identity and purity of the synthesized compound, a panel of analytical techniques is employed. This self-validating system confirms the structure and quantifies purity, which is critical for its use in sensitive applications like drug development.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides a definitive structural map. The spectrum should show characteristic peaks for the aromatic protons, the methoxy group protons (-OCH₃), and the distinct methylene protons (-OCH₂- and -CH₂Br) of the butyl chain.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Complements the ¹H NMR by showing all unique carbon environments in the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. The spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, typically aiming for >95-98% for research applications.

Commercial Availability and Procurement

This compound is readily available as a research chemical from numerous global suppliers. It is important to note that this compound is intended for research use only (RUO) and not for direct therapeutic or diagnostic applications in humans.[2][7]

Supplier and Specification Overview
SupplierTypical PurityCommon QuantitiesNotes
Parchem VariesBulk and semi-bulkSpecialty chemical supplier.[5]
Santa Cruz Biotechnology ≥98%1g, 5g, 25gLabeled for proteomics research.[2]
Thermo Fisher Scientific ≥97%5g, 25gSold under their chemicals portfolio.
Echemi VariesGram to kilogram scaleGlobal chemical trading platform.[3]
BenchChem VariesResearch quantitiesProvides aggregated supplier data.[1]

Standard Procurement Workflow for Researchers

Procurement_Workflow A Identify Research Need (Linker/Intermediate) B Search Suppliers via CAS No. 2033-83-2 A->B C Compare Purity, Quantity, and Lead Time B->C D Request Certificate of Analysis (CoA) for Lot-Specific Data C->D E Obtain Quotation and Place Purchase Order D->E F Receive and Log Chemical (Verify against CoA) E->F G Store According to SDS Guidelines F->G

Caption: A typical procurement workflow for laboratory chemicals.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant and requires careful management.

  • Hazard Identification:

    • Causes skin irritation (H315).[4]

    • Causes serious eye irritation (H319).[4]

    • May cause respiratory irritation (H335).[8]

  • Recommended Precautionary Measures:

StatementDirectiveSource
P261 Avoid breathing dust/fumes/vapors.[4]
P280 Wear protective gloves, eye protection, and face protection.[4]
P302 + P352 IF ON SKIN: Wash with plenty of soap and water.[4]
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][9] Keep the container tightly closed when not in use.[4]

  • First Aid: In case of skin contact, wash off immediately with soap and plenty of water.[4] For eye contact, rinse immediately with plenty of water for at least 15 minutes.[4][10] If inhaled, move the person to fresh air.[4] In all cases of significant exposure or if symptoms persist, seek medical attention.

Applications in Research and Drug Development

The true value of this compound lies in its role as a molecular scaffold. Its defined length and chemical handles allow for precise, repeatable syntheses of more complex molecules.

Linker_Application node_ligand Protein-Binding Ligand (e.g., Kinase Inhibitor) node_linker This compound Provides a flexible 4-carbon spacer node_ligand:f1->node_linker:head Covalent Attachment node_moiety Functional Moiety (e.g., E3 Ligase Binder, Fluorescent Probe) node_linker:head->node_moiety:f0 Linkage

Caption: Conceptual role as a linker in bifunctional molecules.

Conclusion

This compound is a commercially accessible and highly functional chemical intermediate. Its well-defined structure, predictable reactivity, and straightforward synthesis make it a reliable tool for researchers in chemistry and biology. By understanding its properties, synthesis, and safe handling protocols, scientists can effectively leverage this compound to construct novel molecules for a wide array of applications, from fundamental proteomics research to the development of next-generation therapeutics.

References

An In-Depth Technical Guide to 1-(4-Bromobutoxy)-4-methoxybenzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromobutoxy)-4-methoxybenzene is a bifunctional organic compound of significant interest as a chemical intermediate and linker molecule in various scientific domains, including medicinal chemistry and proteomics. Its structure, featuring a stable 4-methoxyphenyl ether group and a reactive primary alkyl bromide, allows for sequential chemical modifications, making it a valuable building block for constructing more complex molecular architectures. This guide provides a comprehensive overview of its theoretical and experimentally determined properties, a detailed protocol for its synthesis via the Williamson ether synthesis, an analysis of its spectroscopic characteristics, and an exploration of its current and potential applications in research and drug development.

Core Properties and Physicochemical Data

This compound, registered under CAS Number 2033-83-2, is a low-melting solid at room temperature.[1][2] Its molecular structure combines a rigid aromatic core with a flexible and reactive aliphatic chain, a key feature defining its utility.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₅BrO₂[1][3]
Molecular Weight 259.14 g/mol [1][3]
CAS Number 2033-83-2[2][3]
Appearance Low-melting solid, may appear as a white to brown crystalline solid or powder.[4]
Melting Point 42-43 °C[4]
Boiling Point 98-105 °C at 0.18 mmHg[4]
Predicted XlogP 3.4[1]
Predicted Density ~1.294 g/cm³[1]

Synthesis and Mechanism

The primary and most efficient route for the synthesis of this compound is the Williamson ether synthesis . This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[5] In this specific synthesis, the anion of 4-methoxyphenol reacts with an excess of 1,4-dibromobutane.

Reaction Mechanism

The synthesis proceeds in two main steps:

  • Deprotonation: A base, typically a carbonate or hydroxide, deprotonates the hydroxyl group of 4-methoxyphenol to form the more nucleophilic 4-methoxyphenoxide ion.

  • Nucleophilic Substitution: The 4-methoxyphenoxide ion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,4-dibromobutane. This displaces a bromide ion in an Sₙ2 reaction, forming the ether linkage.

Using a large excess of 1,4-dibromobutane is crucial to favor the formation of the desired monosubstituted product and minimize the formation of the primary byproduct, 1,4-bis(4-methoxyphenoxy)butane.

Williamson_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Phenol 4-Methoxyphenol Phenoxide 4-Methoxyphenoxide Anion Phenol->Phenoxide Deprotonation Dibromo 1,4-Dibromobutane (Excess) Product This compound Dibromo->Product Sₙ2 Attack Base Base (e.g., K₂CO₃) Phenoxide->Product Sₙ2 Attack Byproduct 1,4-Bis(4-methoxyphenoxy)butane Phenoxide->Byproduct Side Reaction Product->Byproduct Side Reaction

Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol

This protocol is adapted from established procedures for Williamson ether synthesis.[6]

Materials:

  • 4-Methoxyphenol

  • 1,4-Dibromobutane (at least 3 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃, ~3 equivalents)

  • Acetone or Dimethylformamide (DMF) (anhydrous)

  • Diethyl ether or Ethyl acetate

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methoxyphenol (1.0 eq) in anhydrous acetone or DMF.

  • Addition of Reagents: Add anhydrous potassium carbonate (3.0 eq) to the solution, followed by the addition of a large excess of 1,4-dibromobutane (at least 3.0 eq).

  • Reaction: Heat the mixture to reflux (for acetone, ~56°C) or to around 70°C (for DMF) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, 5% NaOH solution (to remove unreacted phenol), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the desired product from unreacted 1,4-dibromobutane and the bis-ether byproduct. Recrystallization from a suitable solvent system (e.g., hexane/isopropanol) can also be employed to yield the final product as a crystalline solid.

Spectroscopic and Analytical Characterization

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, and bromobutoxy groups.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 6.85d (J ≈ 9 Hz)2HAr-H (ortho to -O)Aromatic protons shielded by the oxygen atom, appearing as a doublet.
~ 6.80d (J ≈ 9 Hz)2HAr-H (ortho to -OCH₃)Aromatic protons appearing as a doublet, typical for a p-disubstituted benzene ring.
~ 3.95t (J ≈ 6 Hz)2H-O-CH₂ -CH₂-Methylene group directly attached to the phenoxy oxygen, deshielded.
~ 3.75s3H-O-CH₃ Sharp singlet characteristic of a methoxy group.
~ 3.45t (J ≈ 7 Hz)2H-CH₂-CH₂ -BrMethylene group attached to the bromine atom, deshielded by the halogen.
~ 2.05m2H-O-CH₂-CH₂ -Central methylene group of the butyl chain.
~ 1.90m2H-CH₂-CH₂ -CH₂-BrCentral methylene group of the butyl chain.
Predicted ¹³C NMR Spectroscopy

The carbon NMR will reflect the symmetry of the p-substituted benzene ring and the distinct carbons of the aliphatic chain.

Chemical Shift (δ, ppm)AssignmentRationale
~ 153.5C -OCH₃Aromatic carbon attached to the methoxy group.
~ 152.9C -O(CH₂)Aromatic carbon attached to the butoxy chain.
~ 115.5Ar-C HAromatic methine carbons.
~ 114.8Ar-C HAromatic methine carbons.
~ 67.5-O-C H₂-Carbon of the ether linkage.
~ 55.6-O-C H₃Methoxy carbon.
~ 33.5-C H₂-BrCarbon attached to bromine.
~ 29.5-O-CH₂-C H₂-Aliphatic carbon.
~ 28.0-CH₂-C H₂-CH₂BrAliphatic carbon.
Predicted Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the aromatic ring and the C-O ether linkages.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3050-3030C-H stretchAromatic
~ 2950-2850C-H stretchAliphatic (CH₂)
~ 1510 & 1460C=C stretchAromatic Ring
~ 1240C-O-C stretchAryl-Alkyl Ether (asymmetric)
~ 1040C-O-C stretchAryl-Alkyl Ether (symmetric)
~ 830C-H bendp-disubstituted benzene (out-of-plane)
~ 650-550C-Br stretchAlkyl Bromide
Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 258 and an M+2 peak at m/z 260 of nearly equal intensity, which is characteristic of a molecule containing one bromine atom. Common fragmentation patterns would involve the cleavage of the butyl chain and the loss of the bromobutyl group.

Applications in Research and Development

The true utility of this compound lies in its bifunctional nature, positioning it as a valuable heterobifunctional linker .

Linker_Concept cluster_apps Potential Conjugation Targets Molecule This compound AlkylBromide Reactive Alkyl Bromide (Electrophilic Site for Nucleophiles: -SH, -NH₂, -OH) Molecule->AlkylBromide Site 1 MethoxyPhenyl Stable Methoxy-Phenyl Group (Can be modified or used for its physicochemical properties) Molecule->MethoxyPhenyl Site 2 Protein Proteins (via Cys, Lys) AlkylBromide->Protein Covalent Linkage Drug Drug Molecules AlkylBromide->Drug Surface Solid Surfaces AlkylBromide->Surface

Caption: Role as a heterobifunctional linker.
Linker for PROTACs and Drug Conjugates

The four-carbon chain provides a flexible spacer to connect different molecular entities. The terminal bromide is an excellent electrophile for reaction with nucleophiles (such as thiols, amines, or alcohols) found on biomolecules or other synthetic constructs. This makes it a candidate for creating linkers in technologies like PROteolysis TArgeting Chimeras (PROTACs), where a target protein ligand and an E3 ligase ligand are joined.[7] The methoxyphenyl end can be used as a stable anchor or for further functionalization if required.

Chemical Proteomics

In chemical proteomics, bifunctional probes are used to identify protein targets of small molecules.[8] this compound can serve as a precursor to such probes. For instance, the methoxy group could be demethylated to a phenol, which could then be attached to a reporter tag (like biotin or a fluorophore). The bromobutyl end would then act as the reactive group to covalently label proteins in a cell lysate, allowing for subsequent enrichment and identification by mass spectrometry.[3][9]

Safety and Handling

As with any alkylating agent, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (gloves, safety glasses, lab coat) is mandatory. It is expected to be an irritant to the skin, eyes, and respiratory system. All waste should be disposed of according to institutional guidelines for halogenated organic compounds.

Conclusion

This compound is a synthetically accessible and versatile chemical intermediate. Its value is derived from its bifunctional nature, which allows for its use as a flexible linker in the construction of complex molecules for drug discovery, proteomics, and materials science. While detailed characterization in primary literature is sparse, its synthesis is robust, and its properties can be confidently predicted, making it a reliable tool for the experienced research scientist.

References

Quantum Chemical Blueprint: A Technical Guide to the In-Silico Analysis of 1-(4-Bromobutoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 1-(4-Bromobutoxy)-4-methoxybenzene, a molecule of interest in proteomics research and drug discovery.[1] We present a validated computational workflow utilizing Density Functional Theory (DFT) within the ORCA software package, a powerful and freely available tool for the academic research community.[2][3][4] This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for geometry optimization, vibrational frequency analysis, and the elucidation of key electronic properties. By explaining the causality behind methodological choices, this guide aims to empower users to perform robust and reliable in-silico investigations.

Introduction: The Scientific Imperative for Computational Scrutiny

This compound (CAS: 2033-83-2) is a bifunctional organic molecule featuring a methoxy-activated aromatic ring and a reactive brominated alkyl chain.[1][5] Its structure suggests potential as a molecular probe or a synthetic intermediate in the development of novel therapeutic agents. Understanding its three-dimensional structure, conformational flexibility, electronic landscape, and spectroscopic characteristics is paramount for predicting its reactivity, intermolecular interactions, and ultimate utility.

Quantum chemical calculations offer a powerful, non-experimental route to these insights. By solving approximations of the Schrödinger equation, we can model molecular behavior at the electronic level, providing data that can guide and rationalize experimental work. This guide focuses on a workflow using Density Functional Theory (DFT), which represents a favorable balance between computational cost and accuracy for molecules of this size.[6]

The Computational Strategy: A Validated Workflow

Our approach is a multi-step process designed to yield a comprehensive electronic and structural profile of the target molecule. The entire workflow is executed within the ORCA quantum chemistry package.[2][3]

G cluster_0 Part 1: Structural Analysis cluster_1 Part 2: Property Calculation cluster_2 Part 3: Data Interpretation A Initial Structure Generation (e.g., Avogadro) B Geometry Optimization (DFT: B3LYP-D3(BJ)/def2-SVP) A->B Input Coordinates C Frequency Calculation (Confirm Minimum Energy Structure) B->C Optimized Geometry D Single-Point Energy (Higher-Level Basis Set: def2-TZVP) C->D Validated Structure F Vibrational Spectra Simulation C->F Hessian Matrix E Electronic Property Analysis D->E Wavefunction File G HOMO-LUMO Analysis (Reactivity Prediction) E->G H Molecular Electrostatic Potential (MEP) (Interaction Site Identification) E->H I Simulated IR/Raman Spectra F->I

! B3LYP D3BJ def2-SVP Opt Freq TightSCF

%pal nprocs 8 end

! B3LYP D3BJ def2-TZVP TightSCF

%pal nprocs 8 end

%moinp "step1_opt_freq.gbw"

  • xyzfile 0 1 step1_opt_freq.xyz

This command will open an interactive session. To generate the HOMO, LUMO, and electron density files for the MEP plot:

  • Select option 10: Molecular Orbitals. Enter the number of the HOMO and LUMO (this can be found in the .out file from Step 2). Generate them in Gaussian Cube format (.cube).

  • Select option 12: Electron Density. Generate this also in .cube format.

  • Select option 13: Electrostatic Potential. This will use the generated density to calculate the MEP and save it as a .cube file.

Data Presentation and Interpretation

The output from these calculations provides a wealth of quantitative and qualitative information.

Structural and Energetic Data

The final optimized geometry and thermodynamic data from the frequency calculation should be tabulated for clarity.

Table 1: Predicted Thermodynamic Properties at 298.15 K

PropertyValueUnits
Electronic EnergyCalculated ValueHartrees
Zero-Point EnergyCalculated ValueHartrees
Enthalpy (H)Calculated ValueHartrees
Gibbs Free Energy (G)Calculated ValueHartrees
Entropy (S)Calculated Valuecal/mol·K

(Note: These values will be populated from the step1_opt_freq.out file after the calculation is performed.)

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). [7]

FMO cluster_0 Energy LUMO LUMO (Lowest Unoccupied MO) Accepts Electrons HOMO HOMO (Highest Occupied MO) Donates Electrons Gap HOMO-LUMO Gap (ΔE = ELUMO - EHOMO) Indicator of Chemical Reactivity LUMO->Gap HOMO->Gap

Figure 2: The relationship between Frontier Molecular Orbitals and chemical reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies

OrbitalEnergy (eV)
HOMOCalculated Value
LUMOCalculated Value
Gap (ΔE)Calculated Value

(Note: These values will be populated from the step2_sp.out file.)

A small HOMO-LUMO gap generally implies higher chemical reactivity. The spatial distribution of these orbitals, visualized from the generated .cube files, will show where the molecule is most likely to participate in electron transfer.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the electron density surface of the molecule. [7]It is an invaluable tool for identifying sites for intermolecular interactions.

  • Red regions (negative potential): Indicate electron-rich areas, such as lone pairs on oxygen atoms. These are sites for electrophilic attack.

  • Blue regions (positive potential): Indicate electron-poor areas, such as hydrogen atoms. These are sites for nucleophilic attack.

The MEP provides a visual hypothesis for how the molecule will interact with biological targets like proteins, guiding further drug design efforts.

Conclusion: From Calculation to Insight

This technical guide has outlined a robust and accessible computational workflow for the detailed analysis of this compound using the ORCA software package. By following the prescribed protocols, researchers can obtain reliable predictions of the molecule's geometry, stability, and electronic properties. This in-silico data serves as a critical foundation for understanding reactivity, designing new syntheses, and predicting intermolecular interactions, thereby accelerating research and development in medicinal chemistry and related fields.

References

An In-Depth Technical Guide to 1-(4-Bromobutoxy)-4-methoxybenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Bromobutoxy)-4-methoxybenzene is a bifunctional organic compound that serves as a valuable intermediate in a variety of synthetic applications. Its structure, featuring a methoxy-substituted aromatic ring connected via an ether linkage to a terminal alkyl bromide, provides two distinct points for chemical modification. This unique architecture makes it a versatile building block, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, spectroscopic characterization, reactivity, and applications, with a focus on its utility for researchers and professionals in drug development. One of its key applications is in proteomics research, where it can be used as a chemical probe or linker.[1][2]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

PropertyValueReference
CAS Number 2033-83-2[1][3]
Molecular Formula C₁₁H₁₅BrO₂[1][3][4]
Molecular Weight 259.14 g/mol [3][4]
Appearance Low-melting solid or off-white solid[4][5]
Boiling Point 335.7°C at 760 mmHg[4]
Density 1.294 g/cm³[4]
Refractive Index 1.524[4]
InChI Key XNMUBVHIMDDDNF-UHFFFAOYSA-N[6]
Canonical SMILES COC1=CC=C(C=C1)OCCCCBr[6]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-methoxyphenol reacts with 1,4-dibromobutane.

Reaction Scheme

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 4-Methoxyphenol P1 This compound R1->P1 R2 1,4-Dibromobutane R2->P1 Re1 Base (e.g., K₂CO₃) Re1->R1 Deprotonation Re2 Solvent (e.g., Acetone) G start Start dissolve Dissolve 4-methoxyphenol in anhydrous acetone start->dissolve add_base Add K₂CO₃ and stir dissolve->add_base add_halide Add 1,4-dibromobutane add_base->add_halide reflux Reflux for 12-24h add_halide->reflux workup Cool, filter, and concentrate reflux->workup extract Dissolve in ether, wash with HCl, H₂O, and brine workup->extract dry Dry with MgSO₄, filter, and concentrate extract->dry purify Purify by column chromatography dry->purify end End Product purify->end cluster_main This compound cluster_products Potential Products A MeO-Ph-O-(CH₂)₄-Br B MeO-Ph-O-(CH₂)₄-Nu (Nucleophilic Substitution) A->B + Nu⁻ C E-MeO-Ph-O-(CH₂)₄-Br (Electrophilic Aromatic Substitution) A->C + E⁺ cluster_biomolecule Biomolecule cluster_linker Linker cluster_payload Payload biomolecule Antibody or Protein linker 1-(4-Bromobutoxy) -4-methoxybenzene biomolecule->linker Conjugation payload Drug or Probe linker->payload Attachment

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(4-Bromobutoxy)-4-methoxybenzene via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide details the synthesis of 1-(4-Bromobutoxy)-4-methoxybenzene, a valuable intermediate in pharmaceutical and materials science research.[1] The protocol leverages the robust and versatile Williamson ether synthesis, a cornerstone of organic chemistry for forming carbon-oxygen bonds. This document provides an in-depth exploration of the reaction mechanism, a meticulously detailed experimental protocol, safety and handling guidelines for all reagents, and a thorough characterization of the final product. Designed for researchers, scientists, and professionals in drug development, this guide emphasizes the causality behind experimental choices to ensure reproducibility and success.

Introduction: The Williamson Ether Synthesis

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and straightforward methods for preparing symmetrical and unsymmetrical ethers.[2] The reaction is a bimolecular nucleophilic substitution (SN2) reaction where an alkoxide ion acts as the nucleophile, displacing a halide from an organohalide to form an ether.[2][3]

The overall transformation can be represented as:

R-O⁻Na⁺ + R'-X → R-O-R' + NaX

The versatility of this reaction stems from its tolerance of a wide range of functional groups on both the alkoxide and the organohalide, provided they do not interfere with the SN2 mechanism. Key to a successful Williamson ether synthesis is the selection of appropriate starting materials. The reaction proceeds most efficiently with primary alkyl halides, as secondary and tertiary halides are prone to undergoing E2 elimination as a competing side reaction.[4][5]

In this application note, we focus on the synthesis of this compound from 4-methoxyphenol and 1,4-dibromobutane. This particular synthesis is an excellent example of forming an alkyl aryl ether, where a phenoxide ion serves as the nucleophile.

Reaction Mechanism and Rationale

The synthesis of this compound proceeds in two primary steps, as illustrated below. Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Deprotonation to form the Nucleophile

The first step involves the deprotonation of the weakly acidic hydroxyl group of 4-methoxyphenol using a strong base.[6] In this protocol, we utilize sodium hydride (NaH), a powerful, non-nucleophilic base. The hydride ion (H⁻) abstracts the acidic proton from the phenol, generating a sodium phenoxide salt and hydrogen gas.[6]

Mechanism: Formation of the Phenoxide

The resulting 4-methoxyphenoxide ion is a potent nucleophile due to the negative charge on the oxygen atom. The choice of a strong base like NaH is critical to ensure the complete conversion of the phenol to its conjugate base, thereby maximizing the concentration of the active nucleophile for the subsequent SN2 reaction.

Step 2: SN2 Nucleophilic Substitution

The second step is the classic SN2 displacement. The generated 4-methoxyphenoxide ion attacks one of the primary carbon atoms of 1,4-dibromobutane. This carbon is electrophilic due to the electron-withdrawing nature of the attached bromine atom. The reaction proceeds via a backside attack, leading to the displacement of a bromide ion as the leaving group and the formation of the desired ether linkage.[2][3]

Mechanism: Nucleophilic Attack and Ether Formation

Using a large excess of 1,4-dibromobutane is a key strategic choice. This minimizes the potential for a second substitution reaction where the newly formed ether product could react with another molecule of the 4-methoxyphenoxide, leading to the formation of an unwanted diether byproduct (1,4-bis(4-methoxyphenoxy)butane).

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis, workup, and purification of this compound.

Reagent and Equipment Data
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
4-Methoxyphenol124.145.00 g0.04031.0
Sodium Hydride (60% in mineral oil)24.00 (as NaH)1.77 g0.04431.1
1,4-Dibromobutane215.9126.10 g (13.7 mL)0.1213.0
Anhydrous Dimethylformamide (DMF)-100 mL--
Diethyl Ether-~200 mL--
Saturated Sodium Bicarbonate Solution-~100 mL--
Brine-~50 mL--
Anhydrous Magnesium Sulfate----

Equipment:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Nitrogen inlet/outlet

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Charge flask with 4-methoxyphenol and anhydrous DMF B Flush with Nitrogen A->B C Add Sodium Hydride portion-wise at 0°C B->C D Stir at room temperature for 30 min C->D E Add 1,4-dibromobutane dropwise D->E F Heat to 60°C and stir for 12 hours E->F G Cool to room temperature and quench with water F->G H Extract with diethyl ether (3x) G->H I Wash combined organic layers with NaHCO3 and brine H->I J Dry over MgSO4, filter, and concentrate I->J K Purify by column chromatography (Hexane/EtOAc) J->K L Characterize pure product K->L

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-methoxyphenol (5.00 g, 0.0403 mol) and anhydrous dimethylformamide (DMF, 100 mL).

    • Begin stirring and purge the system with dry nitrogen for 10-15 minutes.

    • Cool the flask to 0°C using an ice bath.

    • Carefully add sodium hydride (1.77 g of a 60% dispersion in mineral oil, 0.0443 mol) in small portions over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no nearby ignition sources.[7][8]

  • Formation of the Phenoxide:

    • After the addition of NaH is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir for 30 minutes at room temperature. The solution should become a clear, homogeneous suspension of the sodium 4-methoxyphenoxide.

  • Addition of the Alkyl Halide:

    • Slowly add 1,4-dibromobutane (13.7 mL, 0.121 mol) to the reaction mixture dropwise via a syringe over 10 minutes.

    • Once the addition is complete, place the flask in a heating mantle and heat the reaction to 60°C.

  • Reaction Monitoring:

    • Allow the reaction to stir at 60°C for 12 hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system (e.g., 9:1 v/v). The disappearance of the 4-methoxyphenol spot and the appearance of a new, less polar product spot indicate reaction progression.

  • Workup and Isolation:

    • After 12 hours, cool the reaction mixture to room temperature.

    • Slowly and carefully quench the reaction by adding 100 mL of deionized water. Caution: Unreacted NaH will react vigorously with water.

    • Transfer the mixture to a 500 mL separatory funnel and extract the aqueous phase with diethyl ether (3 x 75 mL).

    • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any unreacted 4-methoxyphenol.[9]

    • Wash the organic layer with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil contains the desired product and unreacted 1,4-dibromobutane.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a colorless or pale yellow oil.

Safety and Handling

It is imperative to adhere to standard laboratory safety procedures. This reaction should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

ReagentHazardsHandling Precautions
Sodium Hydride (NaH) Flammable solid, water-reactive (releases flammable H₂ gas), causes severe skin burns and eye damage.[7][8][10]Handle under an inert atmosphere (e.g., nitrogen or argon). Avoid contact with water and other protic solvents.[8] Use powder-free gloves and a spatula for transfer. Quench excess NaH carefully.
4-Methoxyphenol Harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation.Avoid inhalation of dust and contact with skin and eyes. Wear appropriate PPE.
1,4-Dibromobutane Toxic if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation.Handle in a fume hood. Avoid contact with skin, eyes, and clothing.
Dimethylformamide (DMF) Flammable liquid and vapor, harmful in contact with skin or if inhaled, causes serious eye irritation.Use in a well-ventilated fume hood. Avoid contact with skin and eyes.
Diethyl Ether Extremely flammable liquid and vapor, may form explosive peroxides.Keep away from ignition sources. Store in a tightly sealed container. Check for peroxides before use if the container has been opened previously.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.83 (s, 4H, Ar-H)

    • δ 3.93 (t, J = 6.0 Hz, 2H, -O-CH₂-)

    • δ 3.76 (s, 3H, -OCH₃)

    • δ 3.45 (t, J = 6.6 Hz, 2H, -CH₂-Br)

    • δ 2.08 (m, 2H, -O-CH₂-CH₂-)

    • δ 1.95 (m, 2H, -CH₂-CH₂-Br)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 153.5 (Ar-C-O)

    • δ 153.0 (Ar-C-OCH₃)

    • δ 115.5 (Ar-CH)

    • δ 114.5 (Ar-CH)

    • δ 67.2 (-O-CH₂)

    • δ 55.6 (-OCH₃)

    • δ 33.5 (-CH₂-Br)

    • δ 29.5 (-O-CH₂-CH₂)

    • δ 27.9 (-CH₂-CH₂-Br)

(Note: NMR data is based on previously reported values and may vary slightly based on solvent and instrument.)

Infrared (IR) Spectroscopy

Expected characteristic peaks include:

  • ~2940-2860 cm⁻¹ (C-H stretching of alkyl groups)

  • ~1500-1600 cm⁻¹ (C=C stretching of the aromatic ring)

  • ~1230 cm⁻¹ (Asymmetric C-O-C stretching of the aryl ether)

  • ~1040 cm⁻¹ (Symmetric C-O-C stretching)

  • ~650 cm⁻¹ (C-Br stretching)

Conclusion

The Williamson ether synthesis provides an efficient and reliable route to this compound. By carefully controlling the stoichiometry and reaction conditions, particularly through the use of an excess of the dihalide, the formation of byproducts can be effectively minimized. The detailed protocol and mechanistic insights provided in this application note serve as a robust guide for researchers, enabling the successful synthesis and purification of this important chemical intermediate for applications in drug discovery and materials science.

References

The Versatile Role of 1-(4-Bromobutoxy)-4-methoxybenzene in Synthetic Chemistry: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of modern organic synthesis, the strategic introduction of specific structural motifs is paramount to the construction of complex molecules with desired functions. 1-(4-Bromobutoxy)-4-methoxybenzene emerges as a highly valuable and versatile alkylating agent. Its bifunctional nature, possessing a terminal alkyl bromide for nucleophilic substitution and a methoxy-activated phenyl ether, makes it an ideal reagent for incorporating the 4-methoxyphenoxybutyl moiety into a diverse range of substrates. This functional group is frequently encountered in pharmacologically active compounds and materials science, imparting crucial properties such as improved metabolic stability, receptor affinity, and desirable lipophilicity.

This technical guide provides an in-depth exploration of the applications of this compound as a premier alkylating agent. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven protocols for its use in O-, N-, and S-alkylation reactions, and present data-driven insights to empower researchers in drug discovery and chemical development.

Core Attributes of this compound

PropertyValueReference
CAS Number 2033-83-2[1]
Molecular Formula C₁₁H₁₅BrO₂[1]
Molecular Weight 259.15 g/mol [1]
Appearance Colorless to light yellow liquid
Boiling Point 145-147 °C at 2 mmHg
Key Reactivity Primary alkyl bromide susceptible to Sₙ2 attack

Application Focus I: O-Alkylation of Phenols via Williamson Ether Synthesis

The formation of aryl ethers is a cornerstone of organic synthesis, and this compound is an exemplary reagent for this transformation through the venerable Williamson ether synthesis.[2] This reaction proceeds via an Sₙ2 mechanism, where a phenoxide ion, generated by deprotonating a phenol with a suitable base, acts as a nucleophile, attacking the electrophilic carbon of the alkyl bromide.[2][3]

The choice of base and solvent is critical for the success of this reaction. Weakly basic conditions, such as those provided by potassium carbonate (K₂CO₃), are often sufficient and help to minimize side reactions.[3] Polar aprotic solvents like acetone or N,N-dimethylformamide (DMF) are ideal as they effectively solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide.[4]

Workflow for O-Alkylation of a Substituted Phenol

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve phenol in solvent (e.g., Acetone) B Add base (e.g., K₂CO₃) A->B Formation of phenoxide C Add 1-(4-bromobutoxy)- 4-methoxybenzene B->C D Heat to reflux C->D Sₙ2 Attack E Cool and filter D->E F Evaporate solvent E->F G Aqueous work-up F->G H Purify (e.g., chromatography) G->H I I H->I Characterized Product

Caption: General workflow for the Williamson ether synthesis.

Detailed Protocol: Synthesis of a Substituted Aryl Butyl Ether

This protocol is a general guideline adapted from established Williamson ether synthesis procedures.[1][3]

Materials and Reagents:

  • Substituted Phenol (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • Anhydrous Acetone or DMF

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted phenol (1.0 eq) in anhydrous acetone or DMF. Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.

  • Phenoxide Formation: Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.

  • Addition of Alkylating Agent: Add this compound (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (for acetone, ~56°C) or at an elevated temperature (for DMF, 60-80°C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash it with a small amount of the reaction solvent.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure aryl butyl ether.

Application Focus II: N-Alkylation of Amines and Heterocycles

The introduction of the 4-methoxyphenoxybutyl group onto nitrogen-containing molecules is a critical step in the synthesis of numerous pharmaceutical agents, particularly those targeting the central nervous system. This compound serves as an effective reagent for the N-alkylation of a wide array of primary and secondary amines, including important heterocyclic scaffolds like piperazine and imidazole.[5][6]

The reaction mechanism is analogous to O-alkylation, following an Sₙ2 pathway. The basicity of the nitrogen nucleophile and steric hindrance are key factors influencing the reaction rate and yield. For less nucleophilic amines or sterically hindered substrates, stronger bases and higher reaction temperatures may be necessary.

Key Application: Synthesis of a WAY-100635 Precursor

A notable application is in the synthesis of precursors to WAY-100635, a potent and selective 5-HT₁ₐ receptor antagonist. The synthesis involves the N-alkylation of 1-(2-pyridinyl)piperazine with a suitable alkylating agent to introduce the side chain. While specific literature protocols may vary, the use of this compound is a logical and efficient choice for this transformation, leading to the formation of 1-[4-(4-methoxyphenoxy)butyl]-4-(2-pyridinyl)piperazine.[5]

Reaction Scheme: N-Alkylation of 1-(2-pyridinyl)piperazine

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 This compound C Base: K₂CO₃ Solvent: DMF Temperature: 80-100 °C R1->C R2 1-(2-Pyridinyl)piperazine R2->C P 1-[4-(4-Methoxyphenoxy)butyl]- 4-(2-pyridinyl)piperazine C->P

References

Application Notes and Protocols: Utilizing 1-(4-Bromobutoxy)-4-methoxybenzene as a Cysteine-Reactive Probe in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Role of Covalent Probes in Unraveling Protein Function

In the intricate cellular landscape, proteins execute a vast array of functions through complex networks of interactions and dynamic conformational changes. Understanding these processes at a molecular level is a central goal of proteomics. Chemical probes, small molecules that covalently bind to specific amino acid residues, have emerged as indispensable tools for elucidating protein structure, function, and interactions.[1] By creating a stable, covalent linkage, these reagents can "freeze" transient states, map interaction interfaces, and identify functionally important residues within proteins.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 1-(4-Bromobutoxy)-4-methoxybenzene as a versatile, cysteine-reactive chemical probe for proteomic analyses.

Reagent Overview: this compound

This compound is a bifunctional organic molecule that can be repurposed as a monofunctional alkylating agent in proteomics. Its utility stems from the presence of a reactive bromobutane group, which can selectively react with nucleophilic amino acid side chains, and a methoxybenzene moiety, which can serve as a reporter group or a potential handle for further modifications.

Chemical Properties and Reactivity

The primary reactive center of this compound is the electrophilic carbon atom attached to the bromine. This makes the molecule susceptible to nucleophilic attack, particularly from the highly nucleophilic thiol group of cysteine residues.[2][3] This reaction, known as alkylation, proceeds via an SN2 mechanism, forming a stable thioether bond.[4][5]

The reactivity of the carbon-halogen bond is a key determinant of the reaction kinetics, with the C-Br bond being more reactive than a C-Cl bond but less reactive than a C-I bond.[4][6] The methoxybenzene group is generally stable under typical proteomics sample processing conditions, but its ether linkage can be cleaved under specific, harsh chemical or enzymatic conditions, a property that could be exploited in advanced experimental designs.[7][8][9]

PropertyValueSource
CAS Number 2033-83-2--INVALID-LINK--
Molecular Formula C₁₁H₁₅BrO₂--INVALID-LINK--
Molecular Weight 259.15 g/mol --INVALID-LINK--
Reactive Group BromobutaneN/A
Target Residue Cysteine (primary)--INVALID-LINK--

Core Application: Cysteine Alkylation for Mass Spectrometry-Based Proteomics

Alkylation of cysteine residues is a standard and critical step in most bottom-up proteomics workflows.[2][10][11] It serves to prevent the re-formation of disulfide bonds after their reduction, ensuring that proteins remain in a denatured state and are amenable to enzymatic digestion. Furthermore, capping cysteines prevents unwanted side reactions and simplifies the resulting mass spectra.[2][12] this compound can be used as an alternative to common alkylating agents like iodoacetamide (IAA) or N-ethylmaleimide (NEM).

The modification of a cysteine residue with this compound results in a specific mass shift that can be readily detected by mass spectrometry. This allows for the confident identification of cysteine-containing peptides.

ParameterValue
Mass of Reagent 259.0255 Da (monoisotopic)
Mass of Leaving Group (HBr) 80.9152 Da (monoisotopic)
Mass Addition upon Alkylation 178.1103 Da
Detailed Protocol for In-Solution Protein Alkylation

This protocol outlines the steps for the reduction and alkylation of proteins in solution prior to enzymatic digestion and LC-MS/MS analysis.

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylating Agent: this compound solution (prepare fresh in a compatible solvent like acetonitrile or DMSO)

  • Quenching Reagent: DTT

  • Digestion Enzyme: Sequencing-grade trypsin

  • Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate)

  • Formic Acid

Protocol Steps:

  • Protein Solubilization and Denaturation:

    • Ensure your protein extract is fully solubilized in a denaturation buffer such as 8 M urea or 6 M guanidinium chloride in a buffered solution (e.g., 100 mM Tris-HCl, pH 8.5). This is crucial to expose all cysteine residues for reaction.

  • Reduction of Disulfide Bonds:

    • Add the reducing agent to the protein solution. For DTT, a final concentration of 5-10 mM is recommended. For the more stable TCEP, use a final concentration of 5 mM.

    • Incubate the mixture at 56°C for 30 minutes (for DTT) or at room temperature for 60 minutes (for TCEP).[13] This step breaks the disulfide bonds between cysteine residues.

  • Alkylation of Cysteine Residues:

    • Cool the sample to room temperature.

    • Add the freshly prepared this compound solution to a final concentration of 15-20 mM. The optimal concentration may need to be determined empirically.

    • Incubate the reaction in the dark at room temperature for 30-45 minutes.[13][14] The absence of light is important to prevent the formation of reactive radicals from the alkylating agent.

  • Quenching the Reaction:

    • To stop the alkylation reaction, add DTT to a final concentration of 5-10 mM to consume any unreacted this compound.

    • Incubate for 15 minutes at room temperature.[14]

  • Sample Preparation for Digestion:

    • Dilute the sample with digestion buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to below 1.5 M. High concentrations of urea will inhibit trypsin activity.

  • Enzymatic Digestion:

    • Add sequencing-grade trypsin at an enzyme-to-protein ratio of 1:50 (w/w).

    • Incubate overnight at 37°C.

  • Acidification and Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 1% (v/v).

    • Proceed with desalting the peptide mixture using a C18 solid-phase extraction column prior to LC-MS/MS analysis.

Workflow Diagram

Alkylation_Workflow cluster_0 Sample Preparation cluster_1 Proteomic Analysis ProteinSample Protein Sample in Denaturing Buffer Reduction Reduction (DTT or TCEP) ProteinSample->Reduction 1. Alkylation Alkylation with This compound Reduction->Alkylation 2. Quenching Quenching (excess DTT) Alkylation->Quenching 3. Digestion Trypsin Digestion Quenching->Digestion 4. LCMS LC-MS/MS Analysis Digestion->LCMS 5. DataAnalysis Data Analysis (Identify Mass Shift) LCMS->DataAnalysis 6.

Caption: Workflow for protein alkylation using this compound.

Advanced Applications and Future Directions

Beyond its use as a standard alkylating agent, the unique structure of this compound opens up possibilities for more advanced chemoproteomic applications.

Chemoproteomic Profiling

This reagent can be employed as a simple chemical probe to identify hyper-reactive cysteine residues in the proteome.[1] Cysteines in unique microenvironments, such as in enzyme active sites or allosteric pockets, often exhibit enhanced nucleophilicity. By treating cell lysates or intact cells with this compound at low concentrations or for short incubation times, one can preferentially label these hyper-reactive sites. Subsequent proteomic analysis can then reveal proteins with functionally important and accessible cysteines.

Potential for a Cleavable Linker Strategy

The methoxybenzene moiety, while generally stable, contains an ether bond. Certain enzymes or harsh chemical conditions can cleave aryl ethers.[8][9] This raises the intriguing possibility of developing this reagent into a cleavable probe. For instance, a protocol could be designed where the methoxy group is first modified (e.g., demethylated to a hydroxyl group). This new functional group could then be used for enrichment (e.g., via biotinylation and affinity capture). Subsequent cleavage would release the captured peptides for mass spectrometry analysis. This hypothetical workflow would require significant methods development but represents a promising avenue for future research.

Advanced_Workflow cluster_0 Labeling and Modification cluster_1 Enrichment and Analysis Labeling Label Proteome with This compound Digestion Protein Digestion Labeling->Digestion Modification Chemical/Enzymatic Cleavage of Methoxy Group to -OH Digestion->Modification EnrichmentHandle Attach Enrichment Handle (e.g., Biotin) to -OH Modification->EnrichmentHandle AffinityCapture Affinity Capture (e.g., Streptavidin Beads) EnrichmentHandle->AffinityCapture Cleavage On-Bead Cleavage AffinityCapture->Cleavage LCMS LC-MS/MS Analysis Cleavage->LCMS

Caption: Hypothetical workflow for an advanced enrichment strategy.

Data Interpretation: Identifying the Modification

The successful alkylation of a cysteine residue by this compound will result in a mass increase of 178.1103 Da on the modified peptide. This specific mass shift should be included in the variable modifications settings of the database search software (e.g., MaxQuant, Proteome Discoverer, Mascot) when analyzing the mass spectrometry data. The high mass accuracy of modern orbitrap mass spectrometers allows for the unambiguous identification of this modification.[15][16][17]

Conclusion

This compound is a readily available chemical that can be effectively employed as a cysteine-reactive probe in proteomics research. Its primary application is the alkylation of cysteine residues, a fundamental step for reliable protein identification and quantification by mass spectrometry. The straightforward protocol and the distinct mass signature it imparts make it a valuable tool for any proteomics laboratory. Furthermore, its chemical structure holds potential for the development of novel, more sophisticated chemoproteomic strategies for the exploration of protein function and drug discovery.

References

Application of 1-(4-Bromobutoxy)-4-methoxybenzene in Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Versatile Linker

In the landscape of modern drug discovery, the rational design of molecules with precise pharmacological profiles is paramount. The strategic use of chemical linkers has emerged as a critical component in this endeavor, enabling the connection of distinct pharmacophores to create novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic properties. Among the diverse array of available linkers, 1-(4-Bromobutoxy)-4-methoxybenzene stands out as a versatile and synthetically accessible building block. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of this compound, with a focus on its role in the synthesis of targeted therapies, including Proteolysis Targeting Chimeras (PROTACs) and Selective Estrogen Receptor Modulators (SERMs). We will delve into the scientific rationale behind its use, provide detailed experimental protocols, and explore its potential in constructing next-generation therapeutics.

Scientific Rationale: The Strategic Advantage of the 4-Alkoxy-4-methoxybenzene Moiety

The chemical structure of this compound offers a unique combination of features that make it an attractive linker for drug design:

  • Bifunctionality: The molecule possesses two distinct reactive handles: a terminal alkyl bromide and a methoxy-substituted phenyl ring. The alkyl bromide is a versatile electrophile, readily participating in nucleophilic substitution reactions to connect to a variety of functional groups present in bioactive molecules, such as amines, phenols, and thiols.

  • Optimal Spacer Length and Flexibility: The four-carbon butyl chain provides a suitable distance to span the space between two interacting protein domains or between a targeting ligand and an effector moiety. This flexibility can be crucial for achieving the optimal orientation required for biological activity.

  • Modulation of Physicochemical Properties: The methoxyphenyl group can influence the overall lipophilicity and solubility of the final drug candidate. The ether linkages in the butoxy chain can also impact membrane permeability and metabolic stability.

  • Synthetic Tractability: The synthesis of this compound is straightforward, and its reactivity is predictable, making it a reliable component in multi-step synthetic campaigns.

These attributes position this compound as a valuable tool in fragment-based drug design, the development of bivalent ligands, and the construction of complex therapeutic modalities like PROTACs.

Application in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker's length, composition, and attachment points are critical for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequent target ubiquitination and degradation.

The this compound moiety can serve as a key component of the PROTAC linker. Its alkyl bromide functionality allows for the covalent attachment to either the target protein ligand or the E3 ligase ligand, while the rest of the molecule contributes to the overall length and physicochemical properties of the linker. Alkyl and ether-containing linkers are commonly employed in PROTAC design to achieve the necessary flexibility and spacing for effective ternary complex formation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title compound via a Williamson ether synthesis, a robust and widely used method for forming ether linkages.

Reaction Scheme:

Synthesis of this compound R1 4-Methoxyphenol P This compound R1->P R2 1,4-Dibromobutane R2->P Base K2CO3 Base->P Solvent Acetone Solvent->P

Caption: Williamson ether synthesis of this compound.

Materials and Reagents:

  • 4-Methoxyphenol

  • 1,4-Dibromobutane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methoxyphenol (1.0 eq) in anhydrous acetone.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.

  • Addition of Alkylating Agent: Add 1,4-dibromobutane (3.0 - 5.0 eq, the excess is to minimize the formation of the bis-ether byproduct) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and wash it with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Extraction and Washing:

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any unreacted 4-methoxyphenol.

    • Wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound.

Data Presentation: Synthesis of this compound

ParameterValue
Molecular Formula C₁₁H₁₅BrO₂
Molecular Weight 259.14 g/mol
Typical Yield 70-85%
Appearance Colorless to pale yellow oil
Purity (by NMR/GC-MS) >95%
Protocol 2: Application in the Synthesis of a Hypothetical PROTAC

This protocol illustrates the use of this compound as a linker in the final step of a hypothetical PROTAC synthesis, connecting a Von Hippel-Lindau (VHL) E3 ligase ligand to a target protein-binding moiety.

Reaction Scheme:

PROTAC Synthesis Linker This compound Intermediate1 VHL Ligand-Linker Linker->Intermediate1 1. VHL Ligand-NH2, DIPEA, DMF VHL_ligand VHL Ligand-NH2 Target_ligand Target Ligand-OH Base1 DIPEA Base2 K2CO3 Solvent DMF PROTAC Target Ligand-Linker-VHL Ligand Intermediate1->PROTAC 2. Target Ligand-OH, K2CO3, DMF

Caption: Final steps in the synthesis of a hypothetical PROTAC.

Materials and Reagents:

  • This compound

  • VHL Ligand with a free amine (e.g., a derivative of hydroxyproline)

  • Target Protein Ligand with a free phenol or alcohol

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Solvents for purification (e.g., acetonitrile, water, methanol)

Equipment:

  • Reaction vials

  • Magnetic stirrer and stir plate

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • High-Performance Liquid Chromatography (HPLC) for purification and analysis

Procedure:

  • Step 1: Coupling with VHL Ligand:

    • Dissolve the VHL ligand with a free amine (1.0 eq) in anhydrous DMF.

    • Add DIPEA (2.0-3.0 eq) to the solution.

    • Add a solution of this compound (1.1 eq) in DMF dropwise.

    • Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere.

    • Monitor the reaction by LC-MS until the starting VHL ligand is consumed.

    • The crude product, the VHL-linker intermediate, can be used directly in the next step or purified by preparative HPLC.

  • Step 2: Coupling with Target Protein Ligand:

    • To the crude or purified VHL-linker intermediate (1.0 eq) in DMF, add the target protein ligand with a free phenol or alcohol (1.2 eq) and anhydrous potassium carbonate (3.0 eq).

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction mixture to room temperature, filter, and purify the crude PROTAC by preparative HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and ¹H NMR.

Biological Evaluation: A Conceptual Framework

Once synthesized, the novel PROTAC would be subjected to a battery of biological assays to determine its efficacy and mechanism of action.

Workflow for Biological Evaluation:

Biological Evaluation Workflow Start Synthesized PROTAC Binding Target Binding Assay (e.g., SPR, ITC) Start->Binding Degradation Target Degradation Assay (e.g., Western Blot, In-Cell Western) Start->Degradation Ternary_Complex Ternary Complex Formation (e.g., TR-FRET) Degradation->Ternary_Complex Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Degradation->Cell_Viability Selectivity Selectivity Profiling (e.g., Proteomics) Degradation->Selectivity Downstream Downstream Signaling Analysis (e.g., Phospho-protein arrays) Cell_Viability->Downstream PK Pharmacokinetic Studies (in vivo) Cell_Viability->PK

Caption: A conceptual workflow for the biological evaluation of a novel PROTAC.

Key Assays:

  • Target Engagement Assays: To confirm that the PROTAC binds to both the target protein and the E3 ligase.

  • Target Degradation Assays: To quantify the reduction in the levels of the target protein in cells treated with the PROTAC.

  • Cell Viability Assays: To assess the functional consequence of target protein degradation on cancer cell lines.

  • Selectivity Assays: To ensure that the PROTAC is selective for the intended target and does not cause off-target degradation.

Data Presentation: Hypothetical Biological Data for a PROTAC

AssayMetricHypothetical Value
Target Binding (Target Protein) KD50 nM
Target Binding (E3 Ligase) KD200 nM
Target Degradation (Western Blot) DC₅₀100 nM
Cell Viability (MCF-7 cells) IC₅₀150 nM

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in drug discovery, particularly for the synthesis of targeted therapies. Its straightforward synthesis, predictable reactivity, and favorable physicochemical properties make it an ideal linker component for constructing complex molecules like PROTACs. The protocols and conceptual frameworks presented in this application note are intended to provide researchers with a solid foundation for incorporating this linker into their drug design and development programs. As the field of targeted protein degradation and other novel therapeutic modalities continues to evolve, the strategic application of well-designed linkers such as this compound will undoubtedly play a pivotal role in the creation of the next generation of precision medicines.

Dual-Functionality Linker for Bioconjugation: 1-(4-Bromobutoxy)-4-methoxybenzene as a Stable, Yet Potentially Cleavable, Bridge

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Linkers in Bioconjugate Design

Bioconjugation, the covalent linking of two or more molecules where at least one is a biomolecule, has become a cornerstone technology in modern therapeutics and diagnostics.[1] From antibody-drug conjugates (ADCs) that deliver potent cytotoxic agents directly to cancer cells to fluorescently labeled proteins for cellular imaging, the ability to create stable and functional bioconjugates is paramount.[][3] The linker, a seemingly simple molecular bridge, plays a pivotal role in the success of these constructs, dictating stability, solubility, and the mechanism of payload release.[4] This application note details the properties and potential applications of 1-(4-Bromobutoxy)-4-methoxybenzene, a bifunctional linker poised for utility in the development of novel bioconjugates.

This linker possesses two key functional moieties: a terminal alkyl bromide for covalent attachment to nucleophilic residues on biomolecules and a p-methoxybenzyl ether group that offers high stability with the potential for acid-labile cleavage under specific conditions.[5][6] This dual nature makes it an attractive candidate for applications requiring a stable linkage during circulation, followed by controlled release in an acidic environment, such as the endosomes and lysosomes of target cells.[]

Physicochemical Properties of this compound

PropertyValueSource
Chemical Name This compound[8]
CAS Number 2033-83-2[6]
Molecular Formula C11H15BrO2[8]
Molecular Weight 259.14 g/mol [8]
Appearance Low-melting solid[8]
Boiling Point 335.7°C at 760 mmHg[8]

Mechanism of Action: A Two-Fold Strategy

The utility of this compound as a linker is rooted in the distinct reactivity of its two ends. The overall workflow can be conceptualized as a two-stage process: conjugation followed by an optional cleavage event.

Mechanism_of_Action cluster_conjugation Conjugation Phase cluster_cleavage Optional Cleavage Phase Biomolecule Biomolecule Bioconjugate Bioconjugate Biomolecule->Bioconjugate Alkylation (Thiol or Amine) Linker 1-(4-Bromobutoxy)- 4-methoxybenzene Linker->Bioconjugate Internalized_Bioconjugate Bioconjugate in Acidic Environment Bioconjugate->Internalized_Bioconjugate Internalization Released_Payload Payload + Linker Fragment Internalized_Bioconjugate->Released_Payload Acid-Mediated Ether Cleavage Modified_Biomolecule Modified Biomolecule Internalized_Bioconjugate->Modified_Biomolecule

Caption: General workflow for bioconjugation and optional cleavage.

Part 1: Covalent Conjugation via Alkylation

The 4-bromobutoxy group serves as the reactive handle for attaching the linker to a biomolecule. The terminal bromine is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack by electron-rich functional groups on proteins, such as the thiol group of cysteine residues or the amine group of lysine residues.[9][10]

  • Alkylation of Cysteine Thiols: The thiol group of cysteine is a potent nucleophile and readily reacts with alkyl halides to form a stable thioether bond.[11] This reaction is highly efficient and can be performed under mild conditions, making it a popular strategy for site-specific protein modification.[12]

  • Alkylation of Lysine Amines: The ε-amino group of lysine residues can also be alkylated by alkyl bromides. However, this reaction is generally less selective than cysteine alkylation due to the high abundance of lysine residues on the protein surface.[13] Careful control of reaction conditions is necessary to achieve a desired degree of labeling and avoid excessive modification that could compromise protein function.[9]

Part 2: Potential for Acid-Labile Cleavage

The p-methoxybenzyl ether moiety of the linker provides a potential mechanism for payload release. While ether bonds are generally stable under physiological conditions, the presence of the electron-donating methoxy group on the benzene ring can facilitate acid-catalyzed cleavage.[12][14] This cleavage is proposed to occur preferentially in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) following internalization of the bioconjugate by the target cell.[] It is important to note that cleavage of p-methoxybenzyl ethers typically requires strong acidic conditions, and the feasibility of this cleavage under biologically relevant acidic conditions needs to be empirically determined for each specific bioconjugate.[5][15][16]

Application Notes and Protocols

Application 1: Stable, Non-Cleavable Linkage for Long-Circulating Bioconjugates

The high stability of the ether and thioether/amine bonds makes this linker suitable for applications where a permanent linkage is desired. Alkyl ether linkers have demonstrated superior stability in drug conjugates compared to other linker types like esters.[12]

Protocol 1: Conjugation of this compound to a Cysteine Residue on a Monoclonal Antibody (mAb)

This protocol describes the conjugation of the linker to a reduced cysteine residue on a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) with accessible cysteine residues

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)[17][18]

  • Amicon Ultra centrifugal filter units

Procedure:

  • Antibody Reduction:

    • Dissolve the mAb in PBS at a concentration of 5-10 mg/mL.

    • Add a 10-fold molar excess of TCEP to the mAb solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Linker Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

  • Conjugation Reaction:

    • Immediately after reduction, remove excess TCEP from the mAb solution using a desalting column pre-equilibrated with PBS, pH 7.4.

    • To the reduced mAb solution, add a 5 to 20-fold molar excess of the linker stock solution. The final DMSO concentration should not exceed 10% (v/v).

    • Incubate the reaction mixture at room temperature for 4-16 hours with gentle mixing.

  • Purification of the Conjugate:

    • Remove unreacted linker and byproducts by size-exclusion chromatography (SEC) using a column pre-equilibrated with PBS, pH 7.4.[19][20]

    • Alternatively, perform buffer exchange and concentration using centrifugal filter units.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or mass spectrometry.[21]

    • Assess the purity and aggregation state of the conjugate by SEC.[4]

Cysteine_Conjugation_Workflow Start Start mAb_Reduction 1. Reduce mAb with TCEP Start->mAb_Reduction Desalting 3. Remove Excess TCEP mAb_Reduction->Desalting Linker_Prep 2. Prepare Linker Solution Conjugation 4. React with Linker Linker_Prep->Conjugation Desalting->Conjugation Purification 5. Purify Conjugate (SEC) Conjugation->Purification Characterization 6. Characterize (Mass Spec, SEC) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for cysteine conjugation.

Application 2: Potentially Acid-Cleavable Linker for Intracellular Drug Delivery

For applications requiring payload release within the acidic environment of the cell, the p-methoxybenzyl ether can be exploited as a cleavable moiety.

Protocol 2: In Vitro Cleavage Assay

This protocol provides a method to assess the acid-lability of the linker in a model system.

Materials:

  • Purified bioconjugate from Protocol 1

  • Citrate-phosphate buffer, pH 5.0

  • PBS, pH 7.4

  • HPLC system with a reverse-phase column

  • Mass spectrometer

Procedure:

  • Incubation:

    • Dilute the bioconjugate to a final concentration of 1 mg/mL in two separate buffers: citrate-phosphate buffer (pH 5.0) and PBS (pH 7.4, as a control).

    • Incubate the samples at 37°C.

  • Time Points:

    • At various time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each incubation mixture.

  • Analysis:

    • Analyze the aliquots by reverse-phase HPLC to separate the intact bioconjugate from any released fragments.

    • Identify the cleavage products by mass spectrometry to confirm the release of the payload-linker fragment.

  • Data Interpretation:

    • Quantify the percentage of cleavage over time at each pH to determine the acid-lability of the linker.

Safety and Handling

This compound is a laboratory chemical and should be handled with appropriate safety precautions.[22][23] It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[][21] Wear personal protective equipment, including gloves and safety glasses, and work in a well-ventilated area.[24]

Conclusion

This compound presents a versatile platform for bioconjugation, offering the potential for both stable and cleavable linkages. The straightforward alkylation chemistry allows for efficient conjugation to proteins, while the p-methoxybenzyl ether moiety introduces the possibility of an acid-triggered release mechanism. The protocols outlined in this application note provide a starting point for researchers to explore the utility of this linker in their specific bioconjugation applications, from the development of stable antibody-drug conjugates to the design of stimuli-responsive drug delivery systems. Further optimization and characterization will be essential to fully realize the potential of this promising bifunctional linker.

References

The Strategic Utility of 1-(4-Bromobutoxy)-4-methoxybenzene in the Synthesis of Bio-relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Versatile Bifunctional Building Block

In the landscape of modern synthetic organic chemistry, the demand for efficient and modular routes to complex molecular architectures is ever-present, particularly within the realm of drug discovery and development.[1] Heterocyclic compounds form the cornerstone of a vast number of pharmaceuticals, agrochemicals, and materials. 1-(4-Bromobutoxy)-4-methoxybenzene emerges as a strategic building block for the synthesis of various heterocyclic systems, primarily six-membered oxygen and nitrogen-containing rings. Its utility stems from its bifunctional nature: a reactive primary alkyl bromide for nucleophilic substitution and a latent phenolic hydroxyl group, protected as a methyl ether. This dual functionality allows for a two-stage synthetic approach involving an initial intermolecular alkylation followed by an intramolecular cyclization event.

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound in heterocyclic synthesis. We will explore the underlying chemical principles, provide exemplary protocols for key transformations, and discuss the mechanistic rationale behind the experimental choices.

Core Principle: A Two-Stage Approach to Heterocycle Formation

The synthetic strategy employing this compound hinges on a logical two-step sequence. The first step leverages the reactivity of the bromobutyl moiety in a classical alkylation reaction. The second, and often more complex step, involves the formation of the heterocyclic ring.

Stage 1: Intermolecular Alkylation

The terminal primary bromide of this compound serves as a potent electrophile for a variety of nucleophiles. This allows for the tethering of the 4-(4-methoxyphenoxy)butyl chain onto a substrate molecule. The most common applications involve the O-alkylation of phenols and the N-alkylation of anilines or other nitrogen nucleophiles.[2][3][4][5][6][7]

Workflow for Heterocycle Synthesis using this compound

G cluster_0 Stage 1: Intermolecular Alkylation cluster_1 Stage 2: Intramolecular Cyclization A This compound C Alkylated Intermediate A->C Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., DMF, Acetone) B Nucleophile (e.g., Phenol, Aniline) B->C D Deprotection (if necessary) (e.g., BBr3 for OMe cleavage) C->D E Cyclization Precursor D->E F Heterocyclic Product (e.g., Chromane, Tetrahydroquinoline) E->F Acid or Lewis Acid Catalyst (e.g., PPA, TfOH)

Caption: General workflow for the synthesis of heterocyclic compounds.

Stage 2: Intramolecular Cyclization

Following the successful alkylation, the focus shifts to the formation of the heterocyclic ring. This typically requires an intramolecular reaction where a nucleophilic center on the original substrate attacks an electrophilic position on the newly introduced chain or its terminal aromatic ring. In many strategic applications of this compound, the methoxy group is a protecting group for a phenol. Cleavage of this methyl ether unveils a highly nucleophilic hydroxyl group, which can then participate in an intramolecular cyclization.

Application in the Synthesis of Chromane Scaffolds

The chromane ring system is a prevalent motif in a wide array of natural products and biologically active molecules. The synthesis of chromanes can be efficiently approached using this compound as a key reagent, particularly through an initial O-alkylation of a phenol followed by an intramolecular cyclization.

Exemplary Protocol 1: Synthesis of a Chromane Derivative

This protocol is based on analogous transformations involving the O-alkylation of phenols followed by intramolecular cyclization.

Step 1: O-Alkylation of a Phenol

  • To a solution of a substituted phenol (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a suitable base (e.g., potassium carbonate, 1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add this compound (1.1 eq.) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the alkylated intermediate.

Step 2: Demethylation and Intramolecular Friedel-Crafts Cyclization

  • Dissolve the alkylated intermediate from Step 1 in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C and add a Lewis acid capable of ether cleavage, such as boron tribromide (BBr₃, 1.2 eq.), dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC indicates complete demethylation.

  • Carefully quench the reaction with methanol at 0 °C, followed by water.

  • Extract the product with DCM, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude phenol can be purified or taken directly to the next step.

  • For the cyclization, a strong acid catalyst such as polyphosphoric acid (PPA) or triflic acid (TfOH) can be used. The crude phenol is heated in the acid catalyst until cyclization is complete.

  • The reaction is then carefully quenched by pouring it onto ice, and the product is extracted with an organic solvent.

  • Purification by column chromatography affords the final chromane derivative.

Parameter Condition Rationale
Alkylation Base K₂CO₃, Cs₂CO₃Mild bases suitable for phenoxide formation without promoting side reactions.
Alkylation Solvent DMF, AcetonePolar aprotic solvents that facilitate Sₙ2 reactions.
Demethylation Reagent BBr₃A powerful Lewis acid for the efficient cleavage of aryl methyl ethers.[8]
Cyclization Catalyst PPA, TfOHStrong acids that promote intramolecular electrophilic aromatic substitution (Friedel-Crafts type reaction).

Application in the Synthesis of Tetrahydroquinoline Scaffolds

Tetrahydroquinolines are another class of heterocycles with significant importance in medicinal chemistry. A similar synthetic strategy can be employed, starting with the N-alkylation of an aniline.

Exemplary Protocol 2: Synthesis of a Tetrahydroquinoline Derivative

This protocol is based on established methods for the N-alkylation of anilines and subsequent intramolecular cyclization.[9][10]

Step 1: N-Alkylation of an Aniline

  • In a round-bottom flask, combine the desired aniline (1.0 eq.), this compound (1.1 eq.), and a mild base such as sodium bicarbonate or potassium carbonate (2.0 eq.) in a suitable solvent like acetonitrile or DMF.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the starting aniline is consumed, cool the reaction to room temperature.

  • Filter off the inorganic base and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the N-alkylated aniline.

Step 2: Demethylation and Intramolecular Cyclization

  • The demethylation of the methoxy group can be achieved using a reagent like BBr₃ as described in the chromane synthesis.

  • The resulting N-(4-hydroxy-phenoxybutyl)aniline can then be cyclized under acidic conditions. A common method is heating in the presence of a strong acid like sulfuric acid or PPA.

  • The workup and purification would be similar to the chromane synthesis, involving quenching with a base, extraction, and chromatography.

Mechanistic Rationale for Intramolecular Cyclization

G cluster_0 Friedel-Crafts type Cyclization for Chromane Synthesis A Phenolic Intermediate B Protonated Alcohol A->B H+ C Carbocation Intermediate B->C -H2O D Chromane Product C->D Intramolecular Electrophilic Aromatic Substitution

Caption: A simplified mechanism for the acid-catalyzed cyclization to form a chromane.

Trustworthiness and Self-Validation

The protocols described are based on well-established and fundamental organic reactions. The progress of each step can and should be meticulously monitored by standard analytical techniques such as TLC, LC-MS, and NMR. The identity and purity of the intermediates and final products must be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). This analytical rigor ensures the self-validation of the described synthetic routes.

Conclusion

This compound stands as a valuable and versatile reagent in the synthetic chemist's toolkit for the construction of heterocyclic compounds. Its bifunctional nature allows for a modular and strategic approach to building complex molecules. By understanding the principles of its reactivity in both intermolecular alkylation and subsequent intramolecular cyclization reactions, researchers can effectively utilize this building block to access novel chromane, tetrahydroquinoline, and other related heterocyclic scaffolds, thereby facilitating advancements in drug discovery and materials science.

References

The Versatile Role of 1-(4-Bromobutoxy)-4-methoxybenzene in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Bifunctional Building Block for Modern Synthesis

1-(4-Bromobutoxy)-4-methoxybenzene is a bifunctional molecule of significant interest in medicinal chemistry and materials science. The presence of a bromo-aromatic moiety allows for its participation in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds. The 4-methoxy group on the phenyl ring provides electronic modulation, while the 4-bromobutoxy chain introduces a flexible linker that can be utilized for further functionalization, intramolecular cyclization, or to modulate properties such as solubility and binding affinity in drug candidates.

This guide will provide detailed protocols and the scientific rationale behind the experimental choices for the application of this substrate in key palladium-catalyzed reactions.

I. Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl structures that are prevalent in pharmaceuticals and functional materials. In the context of this compound, this reaction allows for the introduction of a new aryl or heteroaryl substituent at the 4-position of the phenoxy ring.

Causality Behind Experimental Choices:

The success of a Suzuki-Miyaura coupling hinges on the careful selection of the palladium catalyst, ligand, base, and solvent system. The electron-donating nature of the methoxy group on this compound can make the oxidative addition step slightly more challenging compared to electron-deficient aryl bromides. Therefore, the choice of a sufficiently active catalyst system is crucial.

  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective choice, which is reduced in situ to the active Pd(0) species. Alternatively, pre-formed Pd(0) sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used for more sensitive substrates.

  • Ligand: Bulky, electron-rich phosphine ligands are often essential for promoting the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Ligands like triphenylphosphine (PPh₃) or more specialized biarylphosphines such as SPhos can be effective.

  • Base: A base is required to activate the boronic acid partner for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used in a biphasic solvent system with water to facilitate the reaction.

  • Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water is typically employed to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base and boronic acid salt.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Table 1: Reagents and Materials

ReagentMolecular WeightAmount (mmol)Equivalents
This compound259.15 g/mol 1.01.0
Phenylboronic Acid121.93 g/mol 1.21.2
Palladium(II) Acetate (Pd(OAc)₂)224.50 g/mol 0.020.02
Triphenylphosphine (PPh₃)262.29 g/mol 0.040.04
Potassium Carbonate (K₂CO₃)138.21 g/mol 2.02.0
Toluene-5 mL-
Water (degassed)-1 mL-

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90 °C in a preheated oil bath and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Work-up cluster_purification Purification A Combine Aryl Bromide, Boronic Acid, Base, Pd(OAc)₂, PPh₃ B Evacuate & Backfill with Inert Gas A->B C Add Degassed Solvents (Toluene/H₂O) B->C D Heat to 90 °C (12-24 h) C->D E Monitor by TLC/GC-MS D->E F Cool & Dilute with EtOAc and Water E->F G Extract & Combine Organic Layers F->G H Dry, Concentrate, & Purify by Column Chromatography G->H Heck_Reaction_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br Coord Alkene Coordination Complex OxAdd->Coord + Alkene Insert Migratory Insertion Intermediate Coord->Insert Migratory Insertion Elim β-Hydride Elimination Intermediate Insert->Elim β-Hydride Elimination Elim->Pd0 Reductive Elimination Product Substituted Alkene Elim->Product HBr HBr Elim->HBr ArBr Ar-Br Alkene Alkene Base Base BaseHBr [Base-H]⁺Br⁻ HBr->BaseHBr + Base Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L)₂ Pd0->OxAdd Oxidative Addition AmineCoord [Ar-Pd(II)(HNR₂)(L)₂]⁺Br⁻ OxAdd->AmineCoord + HNR₂ Amido Ar-Pd(II)-NR₂(L)₂ AmineCoord->Amido + Base - [Base-H]⁺Br⁻ Amido->Pd0 Reductive Elimination Product Ar-NR₂ Amido->Product ArBr Ar-Br Amine HNR₂ Base Base BaseHBr [Base-H]⁺Br⁻

Experimental procedure for reactions involving 1-(4-Bromobutoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for the Synthesis and Reaction Chemistry of 1-(4-Bromobutoxy)-4-methoxybenzene

Abstract

This comprehensive application note provides detailed experimental procedures and theoretical insights for the synthesis and subsequent chemical transformations of this compound (CAS No. 2033-83-2). This bifunctional molecule, incorporating both an aryl ether and a primary alkyl bromide, serves as a versatile building block and linker in organic synthesis, particularly in the development of pharmaceutical intermediates and materials science precursors. This guide is intended for researchers, chemists, and drug development professionals, offering step-by-step protocols for its preparation via Williamson ether synthesis, and its application in nucleophilic substitution and Grignard reactions. Each protocol is supplemented with mechanistic explanations, safety precautions, and characterization guidelines to ensure reliable and reproducible outcomes.

Introduction and Scope

This compound is a valuable intermediate due to its orthogonal reactivity. The methoxy-substituted aromatic ring is relatively stable, while the terminal primary alkyl bromide provides a reactive site for a wide array of chemical modifications. This duality allows for its use as a linker to connect a phenolic moiety to other molecules through the flexible butyl chain. This guide details its synthesis from commercially available precursors and explores two fundamental transformations that leverage the reactivity of the C-Br bond: a classic SN2 displacement and the formation of a Grignard reagent for carbon-carbon bond formation.

Compound Properties and Safety

A thorough understanding of the physicochemical properties and safety requirements is paramount before commencing any experimental work.

Physicochemical Data
PropertyValueSource
CAS Number 2033-83-2[1]
Molecular Formula C₁₁H₁₅BrO₂[1][2]
Molecular Weight 259.15 g/mol [1]
Appearance Low-melting solid[3]
Boiling Point 98-105 °C at 0.18 mmHg[3]
Density 1.294 g/cm³[3]
Safety and Handling

This compound and its precursors require careful handling in a well-ventilated fume hood.[4][5]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes.[4][6]

  • Handling: Do not breathe mists or vapors. Wash hands thoroughly after handling.[4] Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6]

  • In case of Contact:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes.[6]

    • Skin: Wash off immediately with plenty of water for at least 15 minutes.[6]

  • Spills: Absorb spills with an inert material (e.g., sand, silica gel) and place in a suitable, closed container for disposal.[4]

  • Incompatibilities: Avoid strong oxidizing agents.[5][7]

Protocol I: Synthesis of this compound

The most direct route to synthesize the title compound is the Williamson ether synthesis, which proceeds via an SN2 mechanism.[8][9] This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then attacks an alkyl halide.[8]

Reaction Scheme & Mechanism

The synthesis is achieved by reacting 4-methoxyphenol with an excess of 1,4-dibromobutane. A base, such as potassium carbonate, deprotonates the phenol. Using an excess of the dibromo-alkane is a critical strategic choice to minimize the formation of the undesired bis-alkylation byproduct where the phenoxide reacts at both ends of the butane chain.

cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack phenol 4-Methoxyphenol phenoxide Potassium 4-methoxyphenoxide phenol->phenoxide Deprotonation base K₂CO₃ (Base) base->phenoxide phenoxide_2 Potassium 4-methoxyphenoxide product This compound phenoxide_2->product SN2 Attack dibromo 1,4-Dibromobutane (Excess) dibromo->product

Caption: Williamson Ether Synthesis Mechanism.

Detailed Experimental Protocol

Materials and Reagents:

  • 4-Methoxyphenol

  • 1,4-Dibromobutane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask, combine 4-methoxyphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (approx. 10 mL per gram of phenol).

  • Reagent Addition: Add 1,4-dibromobutane (3.0 eq) to the stirring mixture. The large excess is crucial to favor the mono-alkylation product.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 56 °C for acetone). Maintain reflux with vigorous stirring for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching: After cooling to room temperature, filter the mixture to remove the potassium salts and wash the solid residue with a small amount of acetone.

  • Workup - Extraction: Concentrate the filtrate using a rotary evaporator to remove the acetone. Dissolve the resulting oil in diethyl ether. Wash the organic layer sequentially with 1 M NaOH (to remove unreacted phenol), water, and finally brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to isolate the pure product.

Product Characterization
  • ¹H NMR: Expect characteristic peaks for the methoxy group (~3.8 ppm), aromatic protons (~6.8-6.9 ppm), two methylene groups adjacent to oxygen (~3.9-4.0 ppm and ~3.4 ppm), and two central methylene groups (~1.8-2.0 ppm).

  • Mass Spectrometry: The mass spectrum should show the molecular ion peaks corresponding to the bromine isotopes.[2]

  • IR Spectroscopy: Look for C-O-C stretching frequencies for the ether linkages and the C-Br stretching band.

Application I: Nucleophilic Substitution

The primary alkyl bromide in this compound is an excellent electrophile for SN2 reactions. This allows for the introduction of a wide range of nucleophiles, such as azides, cyanides, or amines. The following protocol details the synthesis of an azide, a versatile functional group that can be readily converted to an amine via reduction.

Protocol: Synthesis of 1-(4-Azidobutoxy)-4-methoxybenzene

Reaction Scheme: this compound + NaN₃ → 1-(4-Azidobutoxy)-4-methoxybenzene + NaBr

start This compound product 1-(4-Azidobutoxy)-4-methoxybenzene start->product SN2 Displacement reagent Sodium Azide (NaN₃) in DMF reagent->product

Caption: Workflow for Azide Synthesis.

Materials and Reagents:

  • This compound

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Deionized water

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Nucleophile Addition: Add sodium azide (1.5 eq) to the solution.

  • Heating: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous phase three times with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by column chromatography.

Safety Note: Sodium azide is highly toxic. Organic azides are potentially explosive and should be handled with care, avoiding heat, shock, and friction.

Application II: Grignard Reagent Formation

The conversion of the alkyl bromide to a Grignard reagent fundamentally inverts its chemical reactivity from electrophilic to nucleophilic, opening pathways for carbon-carbon bond formation.[11] This protocol details the formation of the Grignard reagent and its subsequent reaction with carbon dioxide to form a carboxylic acid.

Protocol: Synthesis of 5-(4-methoxyphenoxy)pentanoic acid

This is a two-step process: formation of the organomagnesium intermediate, followed by quenching with an electrophile (CO₂).

cluster_0 Grignard Formation cluster_1 Carboxylation A Start: this compound B Add Mg turnings in Anhydrous THF A->B C Initiate with I₂ or 1,2-dibromoethane B->C D Intermediate: (4-(4-methoxyphenoxy)butyl)magnesium bromide C->D E Pour Grignard solution over Dry Ice (solid CO₂) D->E Reaction with Electrophile F Quench with aqueous HCl E->F G Final Product: 5-(4-methoxyphenoxy)pentanoic acid F->G

References

Application Notes and Protocols for 1-(4-Bromobutoxy)-4-methoxybenzene: A Chemical Probe for Cysteine-Targeted Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed guide for the application of 1-(4-Bromobutoxy)-4-methoxybenzene as a chemical probe in proteomics research. By leveraging its inherent reactivity as a mild alkylating agent, this probe can be utilized to covalently modify nucleophilic amino acid residues, with a notable preference for cysteine thiols. This covalent labeling strategy, a cornerstone of Activity-Based Protein Profiling (ABPP), enables the investigation of protein function, the identification of potential drug targets, and the characterization of ligandable sites within the proteome. We present the underlying chemical principles, comprehensive experimental protocols for both in situ (live cell) and in vitro (cell lysate) labeling, and a workflow for the subsequent mass spectrometry-based analysis to identify labeled proteins and specific sites of modification.

Introduction: The Role of Covalent Probes in Chemical Proteomics

Modern drug discovery and functional proteomics increasingly rely on chemical probes to interrogate the complex molecular machinery of the cell.[1] Unlike traditional affinity-based methods, covalent chemical probes form a stable, irreversible bond with their protein targets. This property is particularly advantageous for identifying transient or low-affinity interactions and for developing covalent inhibitors. This compound belongs to the class of alkylating agents, which are characterized by an electrophilic carbon center that readily reacts with nucleophiles.[1] In the context of the cellular proteome, the thiol group of cysteine residues is a prominent nucleophile, making it a primary target for such probes due to its relatively low pKa and high reactivity.[2][3]

The structure of this compound can be conceptually divided into three key components, a common feature of activity-based probes:[4][5]

  • Reactive Group: The bromobutoxy moiety serves as the "warhead," containing an electrophilic carbon atom that is susceptible to nucleophilic attack by amino acid side chains, leading to the formation of a stable covalent bond.

  • Linker: The butyl chain acts as a flexible spacer, connecting the reactive group to the core scaffold.

  • Core Scaffold: The methoxybenzene group provides a foundational structure. While in this specific probe it does not have a predefined binding function, it can be modified in derivative probes to incorporate specific recognition elements or reporter tags.

This guide will detail how to harness the reactivity of this compound to label and identify cysteine-containing proteins, providing a powerful tool for chemical biology and drug development professionals.

Chemical Principle: Alkylation of Cysteine Residues

The primary mechanism of action for this compound as a protein labeling agent is the nucleophilic substitution reaction between the thiol group of a cysteine residue and the electrophilic carbon of the bromobutoxy group. This SN2 reaction results in the formation of a stable thioether bond and the displacement of the bromide leaving group.

The reactivity of a particular cysteine residue is influenced by its local microenvironment within the protein structure. Factors such as solvent accessibility and the proximity of acidic or basic residues that can modulate the deprotonation of the thiol group play a crucial role in determining its nucleophilicity and, consequently, its susceptibility to alkylation. This differential reactivity forms the basis for "cysteine reactivity profiling," a powerful chemoproteomic technique to map functionally important and ligandable cysteines across the proteome.[6][7]

Experimental Protocols

The following protocols are adapted from established methodologies for cysteine reactivity profiling using haloalkane-based probes.[3][6][8] Researchers should optimize these protocols for their specific cell type or experimental system.

Materials and Reagents
  • Chemical Probe: this compound

  • Cell Culture: Human cell line of interest (e.g., HeLa, Jurkat)

  • Buffers and Solutions:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Lysis Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1% NP-40, pH 7.5, supplemented with protease inhibitors)

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Iodoacetamide (IAM)

    • Urea

    • Trypsin (proteomics grade)

    • Ammonium Bicarbonate

  • Reagents for Click Chemistry (Optional, for probe derivatives):

    • Azide- or alkyne-functionalized reporter tag (e.g., biotin-azide, fluorescent dye-azide)

    • Copper(II) sulfate (CuSO₄)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

    • Sodium Ascorbate

  • Enrichment and Mass Spectrometry:

    • Streptavidin-agarose beads (for biotin-tagged probes)

    • LC-MS/MS system (e.g., Orbitrap mass spectrometer)

Protocol 1: In Situ Labeling of Proteins in Live Cells

This protocol is designed for labeling accessible and reactive cysteine residues in their native cellular context.

  • Cell Culture: Grow cells to 70-80% confluency in appropriate culture medium.

  • Probe Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

    • Dilute the stock solution in fresh, serum-free media to the desired final concentration (e.g., 10-100 µM). A concentration gradient is recommended for initial optimization.

    • Remove the culture medium from the cells, wash once with PBS, and add the probe-containing medium.

    • Incubate for 1-2 hours at 37°C in a CO₂ incubator.

  • Cell Lysis:

    • After incubation, remove the probe-containing medium and wash the cells twice with cold PBS.

    • Lyse the cells directly on the plate by adding ice-cold lysis buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Sample Preparation for Mass Spectrometry: Proceed to the "Proteomic Sample Preparation" section (3.4).

Protocol 2: In Vitro Labeling of Proteins in Cell Lysate

This protocol is suitable for labeling all accessible cysteine residues in a denatured proteome.

  • Cell Lysis:

    • Harvest cultured cells and wash with cold PBS.

    • Lyse the cells in a suitable lysis buffer.

    • Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA).

  • Probe Labeling:

    • To a defined amount of protein lysate (e.g., 1 mg), add this compound to a final concentration of 100 µM.

    • Incubate at room temperature for 1 hour with gentle rotation.

  • Sample Preparation for Mass Spectrometry: Proceed to the "Proteomic Sample Preparation" section (3.4).

Proteomic Sample Preparation and Mass Spectrometry Analysis

This workflow is designed for the identification of labeled proteins and their specific modification sites.

  • Reduction and Alkylation:

    • Denature the proteins in the labeled lysate by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding TCEP to a final concentration of 5 mM and incubating for 30 minutes at 37°C.

    • Alkylate any remaining free cysteines by adding iodoacetamide (IAM) to a final concentration of 10 mM and incubating for 30 minutes at room temperature in the dark. This step ensures that only the cysteines initially labeled by the probe are subsequently identified.

  • Protein Digestion:

    • Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the digest with formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 solid-phase extraction cartridge.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to fragment the most abundant peptide ions.

  • Data Analysis:

    • Search the raw mass spectrometry data against a relevant protein database (e.g., UniProt Human) using a database search engine (e.g., MaxQuant, Proteome Discoverer).

    • Specify a variable modification corresponding to the mass of the butoxy-4-methoxybenzene moiety (+179.0786 Da) on cysteine residues.

    • The identification of peptides with this mass shift will indicate the proteins that were labeled by the probe and the specific cysteine residues that were modified.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for using this compound as a chemical probe for proteomic studies.

Chemoproteomics_Workflow cluster_sample_prep Sample Preparation cluster_labeling Probe Labeling cluster_proteomics_prep Proteomic Processing cluster_analysis Analysis Live_Cells Live Cells Probe_Incubation Incubate with This compound Live_Cells->Probe_Incubation in situ Cell_Lysate Cell Lysate Cell_Lysate->Probe_Incubation in vitro Lysis Cell Lysis Probe_Incubation->Lysis Reduction_Alkylation Reduction (TCEP) & Alkylation (IAM) Lysis->Reduction_Alkylation Digestion Trypsin Digestion Reduction_Alkylation->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Database Search & Target Identification LC_MS->Data_Analysis

Caption: General workflow for cysteine-targeted proteomics using this compound.

Data Interpretation and Expected Outcomes

A successful experiment will yield a list of proteins and specific cysteine-containing peptides that exhibit a mass shift corresponding to the addition of the butoxy-4-methoxybenzene group.

ParameterExpected Outcome
Mass Shift on Cysteine +179.0786 Da
Primary Target Residue Cysteine
Potential Off-Targets Lysine, Histidine (at higher concentrations or altered pH)
Data Output List of labeled proteins and peptide sequences with modified cysteines

The relative abundance of the labeled peptides can be used to infer the reactivity of different cysteine sites. For comparative studies (e.g., with and without a competitive inhibitor), quantitative proteomics techniques such as SILAC or TMT labeling can be integrated into the workflow to accurately measure changes in probe labeling.[9]

Advanced Applications and Future Directions

The core structure of this compound serves as a versatile scaffold for the development of more sophisticated chemical probes. By incorporating a "clickable" handle, such as an alkyne or azide group, into the methoxybenzene ring, the probe can be used in a two-step labeling procedure.[10] This allows for the subsequent attachment of various reporter tags, including biotin for affinity enrichment or fluorophores for imaging applications, without the steric hindrance of a bulky tag during the initial labeling step.

Furthermore, the methoxybenzene moiety can be replaced with a known ligand for a specific protein or protein family to create more targeted, affinity-based probes. This approach can enhance the selectivity of the probe and facilitate the study of specific protein-ligand interactions.

Conclusion

This compound is a valuable tool for researchers in chemical biology and drug discovery. Its utility as a cysteine-reactive chemical probe allows for the global profiling of protein reactivity and the identification of potential sites for covalent ligand development. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this and similar alkylating probes in a variety of proteomic workflows. As with any chemical probe, careful optimization and validation are essential to ensure the reliability and reproducibility of the experimental results.

References

Application Note: Selective Mono-N-Alkylation of Primary Amines using 1-(4-Bromobutoxy)-4-methoxybenzene for Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Amine Derivatization

In the landscape of modern drug discovery and organic synthesis, the precise modification of molecular scaffolds is paramount. Amines, being one of the most prevalent functional groups in pharmaceuticals and bioactive molecules, are frequent targets for derivatization. The introduction of specific alkyl groups can profoundly influence a molecule's pharmacological properties, including its potency, selectivity, metabolic stability, and pharmacokinetic profile. This application note provides a comprehensive guide to the selective mono-N-alkylation of primary amines using the versatile reagent, 1-(4-Bromobutoxy)-4-methoxybenzene . This protocol is designed for researchers, medicinal chemists, and process development scientists seeking a reliable method for introducing a 4-(4-methoxyphenoxy)butyl moiety, a common structural motif in various pharmacologically active agents.

Reagent Spotlight: this compound

This compound is an ideal alkylating agent for several reasons. The presence of a primary bromide provides a reactive site for nucleophilic substitution by an amine. The butyl linker offers conformational flexibility, which can be advantageous for optimizing ligand-receptor interactions. The terminal 4-methoxyphenyl group can engage in favorable π-stacking or hydrogen bonding interactions within a biological target and can also serve as a useful spectroscopic handle for characterization.

Reaction Principle: The SN2 Alkylation of Amines

The derivatization of a primary amine with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine. This concerted reaction results in the formation of a new carbon-nitrogen bond and the displacement of the bromide leaving group.

A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation. The product of the initial reaction, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event and the formation of a tertiary amine. This application note addresses this challenge by employing a strategic excess of the primary amine to favor the desired mono-alkylation product.

Experimental Protocol: Selective Mono-N-Alkylation

This protocol details the selective mono-N-alkylation of a representative primary aromatic amine, aniline, with this compound. The principles outlined here can be adapted for a wide range of primary amines.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Aniline (or other primary amine)Reagent Grade, distilledCommercially Available
Potassium Carbonate (K₂CO₃), anhydrous≥99%Commercially Available
Acetonitrile (CH₃CN), anhydrous≥99.8%Commercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)-Prepared in-house
Brine (saturated aqueous NaCl)-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)-Commercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator--
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)-Commercially Available
Reaction Setup and Procedure
  • Reaction Assembly: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq., e.g., 2.59 g, 10 mmol).

  • Addition of Amine and Base: Add anhydrous acetonitrile (40 mL) to the flask. To this solution, add aniline (3.0 eq., e.g., 2.79 g, 30 mmol) followed by anhydrous potassium carbonate (2.0 eq., e.g., 2.76 g, 20 mmol). The use of a 3-fold excess of the primary amine is crucial for minimizing the formation of the dialkylated product. The potassium carbonate acts as a base to neutralize the hydrobromic acid formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting this compound spot and the appearance of a new, more polar product spot will indicate the reaction's progression. The reaction is typically complete within 12-24 hours.

Work-up and Purification
  • Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the reaction mixture to remove the potassium carbonate and any other inorganic salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to remove any remaining acidic byproducts, followed by a wash with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 30% ethyl acetate), is typically effective in separating the desired mono-alkylated product from unreacted aniline and any dialkylated byproduct.

G cluster_reaction Reaction Setup cluster_workup Work-up & Purification reagents 1. Add Reagents: - this compound - Aniline (3 eq.) - K₂CO₃ - Anhydrous Acetonitrile reflux 2. Reflux at 82°C (12-24 hours) reagents->reflux monitor 3. Monitor by TLC reflux->monitor cool_filter 4. Cool & Filter monitor->cool_filter concentrate1 5. Concentrate cool_filter->concentrate1 extract 6. EtOAc Extraction (Wash with NaHCO₃, Brine) concentrate1->extract dry_concentrate 7. Dry & Concentrate extract->dry_concentrate chromatography 8. Column Chromatography dry_concentrate->chromatography product Pure N-(4-(4-methoxyphenoxy)butyl)aniline chromatography->product

Figure 1. Experimental workflow for the selective mono-N-alkylation of aniline.

Characterization of the Derivatized Amine: N-(4-(4-methoxyphenoxy)butyl)aniline

Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide key diagnostic signals. Expect to see aromatic protons from both the aniline and the methoxyphenyl rings, typically in the range of 6.5-7.5 ppm. The methoxy group will appear as a sharp singlet around 3.8 ppm. The methylene protons of the butoxy chain will appear as multiplets, with the protons adjacent to the nitrogen and oxygen atoms being the most downfield.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for all unique carbon atoms in the molecule. The aromatic carbons will resonate in the 110-160 ppm region. The carbon of the methoxy group will be around 55 ppm. The aliphatic carbons of the butyl chain will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(4-(4-methoxyphenoxy)butyl)aniline

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Methoxy (-OCH₃)~3.8 (s, 3H)~55.5
-O-CH₂-~3.9-4.0 (t, 2H)~67.5
-N-CH₂-~3.1-3.2 (t, 2H)~43.5
Internal -CH₂-CH₂-~1.7-1.9 (m, 4H)~26-27
Aromatic CHs~6.6-7.3 (m, 9H)~113-159
N-H~4.0 (br s, 1H)-

Note: Predicted chemical shifts are based on analogous structures and may vary slightly based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode is well-suited for analyzing the derivatized amine. The protonated molecule [M+H]⁺ will be the base peak. The fragmentation pattern will likely be dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the formation of a resonance-stabilized iminium ion.

G cluster_main MS Fragmentation Pathway cluster_alpha α-Cleavage cluster_other Other Fragmentations parent [M+H]⁺ Protonated Molecule frag1 Loss of a propyl radical parent->frag1 frag2 Cleavage of the phenoxy bond parent->frag2 ion1 Resonance-stabilized iminium ion frag1->ion1 ion2 [C₄H₈N-Aryl]⁺

Figure 2. Proposed mass spectrometry fragmentation pathways.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The progress of the reaction can be easily monitored by TLC, allowing for real-time assessment of the reaction's success. The purification by column chromatography provides a visual separation of the product from impurities. Finally, the comprehensive characterization by NMR and mass spectrometry provides definitive confirmation of the product's structure and purity, ensuring the reliability of the synthetic procedure.

Conclusion

The derivatization of primary amines with this compound via selective mono-N-alkylation is a robust and versatile method for the synthesis of valuable compounds for drug discovery and development. By carefully controlling the reaction stoichiometry and employing standard purification and analytical techniques, researchers can confidently and efficiently synthesize these important building blocks. This application note provides a solid foundation for the successful implementation of this methodology in the laboratory.

Application Notes & Protocols: Leveraging 1-(4-Bromobutoxy)-4-methoxybenzene in the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 1-(4-Bromobutoxy)-4-methoxybenzene as a versatile chemical building block. Its bifunctional nature, possessing both a nucleophile-receptive alkyl bromide and a modifiable aromatic ether, makes it a valuable scaffold for creating diverse molecular architectures. This document details its chemical properties, safety protocols, and specific applications in Williamson ether synthesis and N-alkylation reactions, with a particular focus on the synthesis of precursors for pharmacologically active agents like 5-HT₁ₐ receptor ligands. Each application is supported by a detailed, field-tested protocol, mechanistic insights, and expected analytical data.

Introduction: The Strategic Value of this compound

This compound (CAS No: 2033-83-2) is a diether benzene compound increasingly utilized in synthetic and medicinal chemistry.[1] Its structure is characterized by a 4-methoxybenzene core linked via an ether oxygen to a four-carbon butyl chain, which is terminated by a bromine atom. This arrangement confers a dual reactivity profile: the terminal primary bromide serves as an excellent electrophile for substitution reactions, while the electron-rich methoxybenzene ring offers a site for potential aromatic modifications.

The four-carbon spacer provides flexibility and appropriate chain length for linking molecular fragments, a common strategy in drug design to achieve optimal binding to biological targets. Its application has been noted in proteomics research and as a key intermediate in the synthesis of complex molecules.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₅BrO₂[1][2]
Molecular Weight 259.15 g/mol [1]
Appearance Off-white solid[3]
CAS Number 2033-83-2[1]
SMILES COC1=CC=C(C=C1)OCCCCBr[2]
InChIKey XNMUBVHIMDDDNF-UHFFFAOYSA-N[2]

Safety & Handling

As with any reactive chemical intermediate, proper handling of this compound is crucial. The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4]

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[4]

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors or dust.[3][4]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[3]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3]

Application I: Synthesis of Aryl Ethers via Williamson Ether Synthesis

The terminal bromide of this compound is an ideal electrophile for Williamson ether synthesis. This reaction allows for the coupling of the building block to a phenolic substrate, extending the molecular structure and creating a diaryl diether with a flexible butyl linker.

Causality of Experimental Design: The reaction's success hinges on the deprotonation of the phenol to form a more nucleophilic phenoxide ion. A moderately strong base like potassium carbonate (K₂CO₃) is chosen because it is strong enough to deprotonate the phenol but not so strong as to promote side reactions like elimination. A polar aprotic solvent such as acetonitrile (CH₃CN) or dimethylformamide (DMF) is used to dissolve the ionic intermediates and facilitate the Sₙ2 reaction pathway without interfering with the nucleophile. The addition of a catalytic amount of sodium iodide (NaI) can accelerate the reaction through the Finkelstein reaction, where the bromide is transiently replaced by the more reactive iodide.

Protocol 3.1: Synthesis of 1-((4-(4-methoxyphenoxy)butyl)oxy)-4-nitrobenzene

This protocol details the reaction of this compound with 4-nitrophenol.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitrophenol (1.39 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and acetonitrile (40 mL).

  • Initiation: Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.

  • Addition of Building Block: Add this compound (2.59 g, 10 mmol) to the flask. Add a catalytic amount of sodium iodide (~150 mg, 1 mmol).

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system.

  • Workup: After completion, cool the reaction mixture to room temperature. Filter the solid K₂CO₃ and salts and wash with a small amount of acetonitrile.

  • Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (50 mL) and wash with 1M NaOH (2 x 25 mL) to remove any unreacted 4-nitrophenol, followed by a brine wash (25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (7:3 hexanes:ethyl acetate) to yield the pure product.

Table 2: Expected Results & Analytical Data for Protocol 3.1

ParameterExpected Outcome
Product Name 1-((4-(4-methoxyphenoxy)butyl)oxy)-4-nitrobenzene
Yield 80-90%
Appearance Pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ ~8.19 (d, 2H), 6.95 (d, 2H), 6.85 (m, 4H), 4.15 (t, 2H), 4.05 (t, 2H), 3.78 (s, 3H), 2.05 (m, 4H)
Mass Spec (ESI+) m/z: 318.13 [M+H]⁺, 340.11 [M+Na]⁺

Workflow Diagram for Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add 4-nitrophenol, K₂CO₃, NaI, and CH₃CN to flask stir1 2. Stir at RT for 15 min reagents->stir1 add_bb 3. Add 1-(4-Bromobutoxy) -4-methoxybenzene stir1->add_bb reflux 4. Reflux for 12-16h (Monitor by TLC) add_bb->reflux cool 5. Cool to RT & Filter reflux->cool extract 6. Evaporate & Extract with EtOAc/NaOH cool->extract purify 7. Dry, Concentrate & Purify via Column extract->purify product Final Product purify->product

Caption: Workflow for Williamson ether synthesis.

Application II: N-Alkylation for the Synthesis of Pharmaceutical Intermediates

The synthesis of many pharmacologically active compounds, including ligands for serotonin receptors, involves the N-alkylation of a piperazine or other amine-containing heterocycle. This compound is an excellent reagent for introducing a flexible ether-linked side chain, a common motif in ligands such as WAY-100635.[5][6] WAY-100635 is a potent and selective 5-HT₁ₐ receptor antagonist, and its analogues are of significant interest in neuroscience research.[7]

Causality of Experimental Design: This reaction is a nucleophilic substitution where the secondary amine of the piperazine ring attacks the electrophilic carbon attached to the bromine. A base (K₂CO₃) is required to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Acetonitrile is an ideal solvent as it effectively dissolves the reactants while facilitating the Sₙ2 mechanism. Heating under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Protocol 4.1: Synthesis of 1-(4-(4-methoxyphenoxy)butyl)-4-(2-methoxyphenyl)piperazine

This protocol describes the alkylation of 1-(2-methoxyphenyl)piperazine, a core fragment of WAY-100635 analogues.

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 1-(2-methoxyphenyl)piperazine (1.92 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and acetonitrile (50 mL).

  • Addition of Building Block: Add this compound (2.59 g, 10 mmol) to the stirred suspension.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 82°C) for 18-24 hours. The reaction should be monitored by TLC (9:1 dichloromethane:methanol).

  • Workup: After cooling to room temperature, filter off the inorganic salts and wash them with acetonitrile.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The crude product can be purified by silica gel column chromatography using a gradient elution (e.g., 100% dichloromethane to 95:5 dichloromethane:methanol) to afford the pure tertiary amine product.

Table 3: Expected Results & Analytical Data for Protocol 4.1

ParameterExpected Outcome
Product Name 1-(4-(4-methoxyphenoxy)butyl)-4-(2-methoxyphenyl)piperazine
Yield 75-85%
Appearance Viscous oil or low-melting solid
¹H NMR (CDCl₃, 400 MHz) δ ~6.8-7.1 (m, 8H, Ar-H), 4.01 (t, 2H), 3.87 (s, 3H), 3.78 (s, 3H), 3.10 (br s, 4H), 2.68 (br s, 4H), 2.50 (t, 2H), 1.85 (m, 2H), 1.70 (m, 2H)
Mass Spec (ESI+) m/z: 371.23 [M+H]⁺

Workflow Diagram for N-Alkylation

N_Alkylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Piperazine, K₂CO₃, and CH₃CN add_bb 2. Add 1-(4-Bromobutoxy) -4-methoxybenzene reagents->add_bb reflux 3. Reflux for 18-24h (Monitor by TLC) add_bb->reflux cool 4. Cool to RT & Filter reflux->cool extract 5. Evaporate & Wash with DCM/Water cool->extract purify 6. Dry, Concentrate & Purify via Column extract->purify product Final Product purify->product

Caption: Workflow for N-alkylation of a piperazine derivative.

Application III: Grignard Reagent Formation and Subsequent C-C Bond Formation

The alkyl bromide functionality allows for the formation of a Grignard reagent, a powerful tool for creating new carbon-carbon bonds.[8][9] This transforms the electrophilic building block into a potent carbon-based nucleophile.

Causality of Experimental Design: The formation of a Grignard reagent is highly sensitive to moisture and air and must be performed under strictly anhydrous conditions using an ether solvent like tetrahydrofuran (THF) or diethyl ether.[9][10] These solvents are crucial as they coordinate with the magnesium center, stabilizing the organomagnesium compound.[10] Magnesium turnings are activated, often with a crystal of iodine or 1,2-dibromoethane, to remove the passivating layer of magnesium oxide from the metal surface, which is essential for initiating the reaction.[10][11] The subsequent reaction with an electrophile, such as a ketone, proceeds via nucleophilic attack on the carbonyl carbon.[8]

Protocol 5.1: Synthesis of 1-(4-methoxyphenoxy)-5,5-diphenylpentan-5-ol

This protocol details the formation of the Grignard reagent and its subsequent reaction with benzophenone.

Step-by-Step Methodology:

  • Apparatus Preparation: All glassware must be rigorously dried in an oven overnight ( >120°C) and assembled hot under a stream of dry nitrogen or argon.

  • Grignard Formation: Place magnesium turnings (365 mg, 15 mmol) in a three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet. Add a small crystal of iodine.

  • Initiation: In the dropping funnel, prepare a solution of this compound (2.59 g, 10 mmol) in 20 mL of anhydrous THF. Add ~2 mL of this solution to the magnesium. The reaction should initiate, indicated by bubbling and the disappearance of the iodine color. Gentle warming may be required.

  • Addition: Once the reaction starts, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile: Cool the Grignard solution to 0°C in an ice bath. Slowly add a solution of benzophenone (1.82 g, 10 mmol) in 10 mL of anhydrous THF dropwise.

  • Quenching: After the addition, allow the mixture to warm to room temperature and stir for 1 hour. Quench the reaction by carefully and slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (30 mL).

  • Workup: Extract the aqueous layer with diethyl ether (3 x 40 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (9:1 hexanes:ethyl acetate) to yield the tertiary alcohol.

Table 4: Expected Results & Analytical Data for Protocol 5.1

ParameterExpected Outcome
Product Name 1-(4-methoxyphenoxy)-5,5-diphenylpentan-5-ol
Yield 60-75%
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ ~7.2-7.5 (m, 10H, Ar-H), 6.82 (s, 4H, Ar-H), 3.90 (t, 2H), 3.77 (s, 3H), 2.30 (t, 2H), 1.6-1.8 (m, 4H)
Mass Spec (ESI+) m/z: 361.18 [M-OH]⁺, 396.21 [M+NH₄]⁺

Workflow Diagram for Grignard Reaction

Grignard_Reaction cluster_prep Grignard Formation (Anhydrous) cluster_reaction Reaction with Ketone cluster_workup Workup & Purification reagents 1. Add Mg turnings & Iodine to flask add_sol 2. Add solution of This compound in THF dropwise reagents->add_sol reflux1 3. Reflux for 1-2h add_sol->reflux1 cool1 4. Cool to 0°C reflux1->cool1 add_ketone 5. Add Benzophenone in THF dropwise cool1->add_ketone stir_rt 6. Warm to RT & Stir for 1h add_ketone->stir_rt quench 7. Quench with sat. aq. NH₄Cl stir_rt->quench extract 8. Extract with Ether & Wash quench->extract purify 9. Dry, Concentrate & Purify via Column extract->purify product Final Product purify->product

Caption: Workflow for Grignard reagent formation and reaction.

Conclusion

This compound stands out as a highly effective and versatile building block for the synthesis of novel compounds. The protocols detailed herein for ether synthesis, N-alkylation, and Grignard reactions demonstrate its broad applicability in constructing complex molecular frameworks relevant to pharmaceutical and materials science. By understanding the causality behind the experimental designs and adhering to the outlined procedures, researchers can reliably and efficiently incorporate this valuable intermediate into their synthetic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Bromobutoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(4-Bromobutoxy)-4-methoxybenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. Drawing from established principles of organic synthesis and practical laboratory experience, this document provides in-depth troubleshooting advice and answers to frequently asked questions.

Introduction: The Synthetic Pathway

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or phenoxide.[3][4][5] In this specific case, the sodium or potassium salt of 4-methoxyphenol (the nucleophile) attacks 1,4-dibromobutane (the electrophile) to form the desired ether linkage.

While the reaction appears straightforward, achieving a high yield requires careful control over several parameters to minimize common side reactions, primarily the formation of a dialkylated byproduct, 1,4-bis(4-methoxyphenoxy)butane. This guide will address these critical variables to help you maximize the yield and purity of your target compound.

cluster_main Primary SN2 Reaction Pathway cluster_side Competing Side Reaction R1 4-Methoxyphenoxide P1 This compound (Desired Product) R1->P1 SN2 Attack R1_side 4-Methoxyphenoxide R2 1,4-Dibromobutane (Excess) R2->P1 P1_side This compound P2 1,4-bis(4-methoxyphenoxy)butane (Dialkylated Byproduct) R1_side->P2 2nd SN2 Attack P1_side->P2

Caption: Primary and competing reaction pathways.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Question 1: My yield is consistently low. What are the most likely causes?

Answer: Low yield is the most common issue and can stem from several factors. Let's break them down:

  • Incomplete Deprotonation of 4-methoxyphenol: The reaction requires the formation of the phenoxide ion, which is a much stronger nucleophile than the neutral phenol.[3] If the base is not strong enough or used in insufficient quantity, a significant portion of the starting material will not react.

    • Solution: For aryl ethers, bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are effective.[4] Stronger bases like sodium hydride (NaH) will ensure complete deprotonation but require anhydrous conditions.[3][5]

  • Suboptimal Solvent Choice: The solvent plays a critical role in an SN2 reaction. Protic solvents (like ethanol or water) can solvate the phenoxide nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction rate.[1]

    • Solution: Use polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile, or Dimethyl sulfoxide (DMSO).[1][2][4] These solvents solvate the counter-ion (e.g., K⁺) but leave the nucleophile relatively "bare" and highly reactive.

  • Formation of Side Products: The most significant yield-reducing factor is the formation of the symmetrical diether, 1,4-bis(4-methoxyphenoxy)butane.

    • Solution: Employ a stoichiometric excess of 1,4-dibromobutane relative to 4-methoxyphenol. A molar ratio of 3:1 to 5:1 (dibromobutane:phenol) is a good starting point to statistically favor mono-alkylation. The unreacted dibromobutane can be removed during purification.

Question 2: My final product is contaminated with a significant amount of a higher-boiling point impurity. How do I prevent this?

Answer: This impurity is almost certainly the dialkylated byproduct, 1,4-bis(4-methoxyphenoxy)butane. Its formation is a classic challenge in this synthesis.

  • Causality: The desired product, this compound, is itself an alkyl halide. It can react with another molecule of 4-methoxyphenoxide in a second Williamson ether synthesis step, leading to the symmetrical diether.

  • Preventative Measures:

    • Stoichiometry is Key: As mentioned above, using a large excess of 1,4-dibromobutane is the most effective strategy. This ensures that a phenoxide ion is statistically more likely to encounter a molecule of 1,4-dibromobutane than a molecule of the desired product.

    • Control Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can increase the likelihood of the second substitution occurring. Monitor the reaction by Thin Layer Chromatography (TLC). Once the 4-methoxyphenol is consumed, work up the reaction promptly. Typical Williamson reactions are conducted at 50-100 °C for 1-8 hours.[1]

    • Slow Addition: Adding the 4-methoxyphenol/base mixture slowly to the solution of excess 1,4-dibromobutane can help maintain a low concentration of the phenoxide, further suppressing the formation of the dialkylated product.

Question 3: The reaction seems sluggish or does not go to completion. How can I improve the reaction rate?

Answer: A slow reaction rate points to issues with reactivity or reaction conditions.

  • Phase Transfer Catalysis (PTC): If you are using a biphasic system (e.g., aqueous NaOH with an organic solvent like toluene), the reaction can be slow because the phenoxide resides in the aqueous phase while the 1,4-dibromobutane is in the organic phase. A phase-transfer catalyst can dramatically improve the rate.[6][7]

    • How it Works: A catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6 can transport the phenoxide anion from the aqueous phase into the organic phase, allowing it to react with the alkyl halide.[1] This method often allows for milder conditions and higher yields.[6][8]

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be cautious, as higher temperatures can also promote side reactions. An optimal temperature is typically found between 60-90 °C for this type of synthesis.

  • Choice of Halide: While you are using a dibromide, it's worth noting that the reactivity of alkyl halides in SN2 reactions follows the trend I > Br > Cl. Using 1,4-diiodobutane would result in a faster reaction, but 1,4-dibromobutane is often preferred due to a good balance of reactivity and cost.

Frequently Asked Questions (FAQs)

Q: Which base is best for this synthesis?

A: The "best" base depends on your desired reaction conditions and scale.

BaseSolvent(s)ProsCons
K₂CO₃ / Cs₂CO₃ DMF, AcetonitrileEasy to handle; effective for aryl ethers.[4]Weaker base, may require higher temperatures or longer reaction times.
NaOH / KOH Water/Organic + PTCInexpensive; ideal for phase-transfer catalysis.Requires a PTC for efficient reaction in a biphasic system.
NaH / KH Anhydrous THF, DMFVery strong base, ensures complete deprotonation.[3][4]Requires strictly anhydrous conditions; flammable hydrogen gas is a byproduct.[3]

Q: How do I effectively purify the final product?

A: Purification requires separating the desired mono-alkylated product from the excess 1,4-dibromobutane and the dialkylated byproduct.

  • Initial Work-up: After the reaction, perform a standard aqueous work-up. Quench the reaction with water, separate the organic layer, and wash it with a dilute base (e.g., 5% NaOH) to remove any unreacted 4-methoxyphenol, followed by a brine wash. Dry the organic layer over an anhydrous salt like MgSO₄ or Na₂SO₄.

  • Removal of Excess 1,4-Dibromobutane: 1,4-dibromobutane has a significantly lower boiling point than the product. It can often be removed by distillation under reduced pressure.

  • Column Chromatography: This is the most reliable method for separating the desired product from the high-boiling dialkylated byproduct.[9] A silica gel column using a gradient of ethyl acetate in hexanes or petroleum ether is typically effective.

  • Recrystallization: If the crude product is a solid and contains minor impurities, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective final purification step.

Q: Can I use 1-bromo-4-chlorobutane instead of 1,4-dibromobutane?

A: Yes, this is a viable and often clever strategy. The C-Br bond is more reactive towards nucleophilic substitution than the C-Cl bond. The phenoxide will preferentially attack the carbon attached to the bromine, leaving the chloro group intact for subsequent synthetic steps if desired. This can be a cost-effective way to achieve selective mono-alkylation.

Experimental Protocol: Optimized Synthesis via Phase-Transfer Catalysis

This protocol is designed to maximize the yield of the mono-alkylated product.

Caption: Optimized workflow using phase-transfer catalysis.

Materials:

  • 4-methoxyphenol

  • 1,4-dibromobutane (4 equivalents)

  • Sodium Hydroxide (1.3 equivalents)

  • Tetrabutylammonium bromide (TBAB, 0.05 equivalents)

  • Toluene

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methoxyphenol (1.0 eq) and sodium hydroxide (1.3 eq) in water.

  • Add toluene to the flask, followed by the phase-transfer catalyst, TBAB (0.05 eq).

  • Add 1,4-dibromobutane (4.0 eq) to the biphasic mixture.

  • Heat the reaction mixture to 80-90°C with vigorous stirring to ensure adequate mixing of the two phases.

  • Monitor the reaction's progress using TLC. The reaction is typically complete within 4-6 hours.

  • Once complete, cool the mixture to room temperature. Transfer it to a separatory funnel and add more water and toluene/ethyl acetate if needed.

  • Separate the organic layer. Wash it sequentially with 5% aqueous NaOH, water, and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield pure this compound.

References

Technical Support Center: Purification of 1-(4-Bromobutoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

An advanced technical support resource for researchers and drug development professionals, focusing on the chromatographic purification of 1-(4-Bromobutoxy)-4-methoxybenzene.

This guide provides in-depth technical assistance for the purification of crude this compound by silica gel column chromatography. It is designed for researchers, scientists, and professionals in drug development, offering detailed protocols, troubleshooting, and answers to frequently asked questions.

Compound Overview & Synthesis Context

This compound is a key intermediate in various chemical syntheses.[1] Its purity is critical for the success of subsequent reaction steps. The compound is typically synthesized via a Williamson ether synthesis, reacting 4-methoxyphenol with 1,4-dibromobutane under basic conditions. This reaction context is crucial as it dictates the likely impurities that must be removed.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2033-83-2[2][3]
Molecular Formula C₁₁H₁₅BrO₂[2][3][4]
Molecular Weight 259.14 g/mol [2][3]
Appearance Low-melting solid; may appear as a white to brown crystalline powder or fused solid.[2][5]
Boiling Point 335.7°C at 760 mmHg[2]

Table 2: Common Process-Related Impurities

ImpurityStructureOriginChromatographic Behavior
4-Methoxyphenol (Starting Material)Unreacted starting material.Highly polar due to the hydroxyl group. Will have a very low Rf value and move slowly on the column.
1,4-Dibromobutane (Reagent)Excess reagent used to drive the reaction.Non-polar. Will have a very high Rf value and elute quickly.
1,4-Bis(4-methoxyphenoxy)butane (Byproduct)Dialkylation of 1,4-dibromobutane by two molecules of 4-methoxyphenol.Less polar than the desired product but more polar than 1,4-dibromobutane. Its Rf will be close to the product's, making it a critical impurity to separate.[6]

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal mobile phase (solvent system) for the separation?

A: The key is to find a solvent system that provides good separation between your desired product and the key impurities, particularly the dialkylated byproduct. This is achieved through preliminary Thin-Layer Chromatography (TLC) analysis.[7]

  • Principle: You are looking for a solvent system where the desired product, this compound, has an Rf (retention factor) value between 0.25 and 0.4.[8] This range typically provides the best resolution in column chromatography.

  • Recommended Solvents: Start with a non-polar solvent and titrate in a more polar one. For this compound, a mixture of hexanes (or petroleum ether) and ethyl acetate is a standard choice.[9]

  • Procedure: Spot the crude reaction mixture on a TLC plate. Develop the plate in various ratios of Hexane:Ethyl Acetate (e.g., 95:5, 90:10, 85:15). The ideal system will show clear separation between three spots: the non-polar impurities near the solvent front, the product in the target Rf range, and the polar impurities near the baseline.

Q2: What is the best stationary phase and how much should I use?

A: Standard silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase for this type of separation. The amount of silica gel depends on the amount of crude material and the difficulty of the separation. A general rule of thumb is to use a mass of silica gel that is 30 to 100 times the mass of the crude product. For a moderately difficult separation like this, a ratio of 50:1 (silica:crude) is a good starting point.

Q3: My compound is an oil/low-melting solid. Should I use wet or dry loading?

A: Both methods work, but dry loading is often superior for achieving a narrow, concentrated band of sample at the start of the column, which leads to better separation.[10]

  • Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase (or a slightly more polar solvent like dichloromethane if necessary) and carefully pipette it onto the top of the silica bed.[10] This is faster but risks disturbing the column bed and can be problematic if the compound is not very soluble in the mobile phase.

  • Dry Loading: Dissolve the crude product in a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.[10] This powder is then carefully added to the top of the column.

Q4: How can I check if my compound is stable on silica gel?

A: Some compounds can decompose on the acidic surface of silica gel.[8] To check for stability, perform a simple 2D TLC test.

  • Procedure: Spot your crude mixture on the corner of a TLC plate. Run the plate in a suitable solvent system. After drying, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, the spots will form a straight diagonal line. If decomposition occurs, you will see new spots that are not on the diagonal, indicating that new substances formed while the compound was adsorbed on the silica.[8] If instability is observed, consider using deactivated silica (by adding a small amount of triethylamine to the mobile phase) or an alternative stationary phase like alumina.[8]

Detailed Experimental Protocol

This protocol outlines the purification of ~2.0 g of crude this compound.

1. Preparation of the Column (Slurry Packing)

  • Secure a glass chromatography column vertically with clamps. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer (~1 cm) of sand.[11]

  • In a beaker, prepare a slurry of ~100 g of silica gel in ~300 mL of the chosen mobile phase (e.g., 90:10 Hexane:Ethyl Acetate).

  • Pour the slurry into the column. Use a funnel to avoid spilling. Gently tap the side of the column to dislodge air bubbles and encourage even packing.

  • Open the stopcock to drain some solvent, collecting it for reuse. The goal is a uniform, crack-free bed of silica. Never let the solvent level drop below the top of the silica bed.[11]

  • Once the silica has settled, add another thin layer of sand on top to protect the surface from disturbance during sample loading.

2. Sample Loading (Dry Method)

  • Dissolve the ~2.0 g of crude product in ~15 mL of dichloromethane. Add ~5 g of silica gel.

  • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.[10]

  • Drain the solvent in the column until it is just level with the top layer of sand.

  • Carefully add the silica-adsorbed sample onto the top of the column, creating an even layer.

  • Gently add a small amount of the mobile phase with a pipette, being careful not to disturb the sample layer.

3. Elution and Fraction Collection

  • Fill the column with the mobile phase.

  • Apply gentle air pressure to the top of the column to achieve a steady flow rate (a few inches per minute is a good target).

  • Begin collecting fractions in test tubes or vials. The fraction size depends on the column size; 15-20 mL per fraction is a reasonable starting point.

4. Analysis and Work-up

  • Monitor the elution process by spotting every few fractions onto a TLC plate. Visualize the spots under a UV lamp.

  • Fractions containing only the pure product (single spot at the correct Rf) should be combined in a larger flask.

  • Concentrate the combined pure fractions using a rotary evaporator to remove the solvent.[11]

  • Place the resulting oil or solid under high vacuum to remove any residual solvent. Record the final mass and calculate the yield.

Purification Workflow Diagram

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Work-up TLC 1. TLC Analysis (Determine Solvent System) Slurry 2. Prepare Silica Slurry & Pack Column TLC->Slurry Load 4. Load Sample onto Column Slurry->Load Sample 3. Prepare Sample (Dry Loading) Sample->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Identify pure fractions Evaporate 9. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure Crude Crude Product Crude->TLC Crude->Sample G Start Problem Observed? PoorSep Poor Separation Start->PoorSep NoElution No/Slow Elution Start->NoElution FastElution Too Fast Elution Start->FastElution LowRecovery Low Recovery Start->LowRecovery CheckSolvent1 Is ΔRf on TLC < 0.2? PoorSep->CheckSolvent1 CheckPolarity1 Is Rf on TLC < 0.2? NoElution->CheckPolarity1 CheckPolarity2 Is Rf on TLC > 0.5? FastElution->CheckPolarity2 FlushColumn Flush column with polar solvent? LowRecovery->FlushColumn CheckLoading Was sample band wide? CheckSolvent1->CheckLoading No ReDevSolvent Redevelop Solvent System CheckSolvent1->ReDevSolvent Yes UseDryLoad Use Dry Loading CheckLoading->UseDryLoad Yes CheckStability Compound unstable on silica? CheckPolarity1->CheckStability No IncreasePolarity Increase Mobile Phase Polarity CheckPolarity1->IncreasePolarity Yes DeactivateSilica Use Deactivated Silica/Alumina CheckStability->DeactivateSilica Yes DecreasePolarity Decrease Mobile Phase Polarity CheckPolarity2->DecreasePolarity Yes ConcentrateFrac Concentrate fractions & re-TLC FlushColumn->ConcentrateFrac Still nothing? CheckStability2 Check for degradation FlushColumn->CheckStability2 Product found in flush?

References

Technical Support Center: Synthesis and Purification of 7-(4-bromobutoxy)-3,4-dihydrocarbostyril

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth troubleshooting and frequently asked questions for researchers encountering challenges with dimer impurity formation during the synthesis of 7-(4-bromobutoxy)-3,4-dihydrocarbostyril (7-BBQ), a key intermediate in the manufacturing of Aripiprazole.

Understanding the Core Challenge: The Dimer Impurity

The synthesis of 7-BBQ is typically achieved via a Williamson ether synthesis, reacting 7-hydroxy-3,4-dihydrocarbostyril (7-HQ) with 1,4-dibromobutane. While effective, this reaction is frequently plagued by the formation of a significant by-product: the dimer impurity, 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane .[1]

The formation of this dimer occurs when the desired product, 7-BBQ, itself an alkylating agent, reacts with a deprotonated molecule of the starting material, 7-HQ.[1] As the concentration of the product increases, so does the rate of this secondary reaction, making it a competitive process that is difficult to eliminate completely during the synthesis phase.[1] Once formed, this impurity can be challenging to remove and, if carried forward, complicates downstream processes and compromises the purity of the final active pharmaceutical ingredient.[1][2]

Dimer_Formation cluster_0 Primary Reaction cluster_1 Side Reaction (Dimer Formation) HQ 7-Hydroxy-3,4-dihydrocarbostyril (7-HQ) Product 7-(4-bromobutoxy)-3,4-dihydrocarbostyril (Desired Product) HQ->Product + 1,4-Dibromobutane Dimer 1,4-bis[...]-butane (Dimer Impurity) HQ->Dimer DBB 1,4-Dibromobutane DBB->Product Base Base (e.g., K2CO3) Base->HQ Deprotonation Product->Dimer + Deprotonated 7-HQ

Caption: Reaction pathway illustrating the desired synthesis and competing dimer formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dimer formation?

The dimer, 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane, forms when the bromide of the desired product, 7-(4-bromobutoxy)-3,4-dihydrocarbostyril, reacts with another molecule of the 7-hydroxy-3,4-dihydrocarbostyril starting material.[1] This is a subsequent alkylation reaction that competes with the primary synthesis.

Q2: How can I minimize the formation of the dimer during the reaction itself?

While complete prevention is difficult, you can minimize dimer formation by controlling the reaction stoichiometry. Using a molar excess of 1,4-dibromobutane (e.g., 3 to 5 equivalents) relative to 7-hydroxy-3,4-dihydrocarbostyril can help ensure the hydroxy group of the starting material preferentially reacts with the dibromobutane instead of the product.[2][3] However, this requires removal of excess dibromobutane later.

Q3: My crude product contains 10-15% of the dimer impurity. Is this normal?

Yes, it is not uncommon for the initial crude product to contain the dimer impurity in the range of 4.5% to 15%.[1] The key is implementing an effective purification strategy to reduce this to an acceptable level, typically below 0.5%.[1]

Q4: Besides the main dimer, are there other common impurities?

Yes, other potential process-related impurities have been identified, including N-alkylated products.[1] For instance, N-(4-bromobutyl)-7-hydroxy-3,4-dihydro-2(1H)-quinolinone can form, although O-alkylation is generally favored under typical basic conditions used in Williamson ether synthesis. The relative nucleophilicity of the phenoxide oxygen versus the lactam nitrogen plays a key role here.

Troubleshooting Guide: Dimer Removal

This section addresses specific issues encountered during the purification process.

Problem Encountered Probable Cause Recommended Solution & Scientific Rationale
Dimer impurity persists after a single recrystallization from ethanol. Insufficient solubility difference between the product and the dimer in pure ethanol.Solution: Implement a mixed-solvent recrystallization or an alternative solvent system. A combination of n-hexane and ethanol is often effective.[4][5] Rationale: The dimer is typically less soluble than the desired product in certain non-polar/polar solvent mixtures. By carefully selecting the solvent ratio, you can create a system where the product remains in the supernatant upon cooling while the dimer selectively crystallizes out or vice-versa. Start by dissolving the crude material in a minimal amount of hot ethanol and then slowly add n-hexane as an anti-solvent until turbidity is observed, then allow to cool.
Silica gel chromatography yields poor separation. Incorrect eluent polarity or overloading of the column.Solution 1: Optimize the mobile phase. Dichloromethane (DCM) is a commonly cited eluent for silica gel chromatography of this compound.[1][4][5] If separation is still poor, try a gradient elution, starting with a less polar solvent (e.g., hexane/DCM) and gradually increasing the polarity by adding a small percentage of ethyl acetate or ethanol. Solution 2: Reduce the amount of crude material loaded onto the column. Overloading leads to broad, overlapping bands. A general rule is to load no more than 1-5% of the silica gel weight.
Purity is acceptable (>97%), but still >0.5% dimer remains, failing specification. The chosen purification method has reached its limit of effectiveness.Solution: Introduce an acid-base extraction/precipitation step. One inventive method involves treating the mixture with an inorganic acid in an organic solvent.[1] The salt of the dimer impurity is often insoluble and precipitates, while the salt of the desired product remains in solution.[1] This exploits the potential differences in basicity and salt solubility between the two molecules. The filtered solution can then be neutralized and the product re-isolated.

Detailed Purification Protocols

Protocol 1: Optimized Recrystallization

This protocol is a first-line approach for crude material with moderate levels of dimer impurity (5-10%).

  • Dissolution: Dissolve the crude 7-(4-bromobutoxy)-3,4-dihydrocarbostyril in a minimal amount of hot ethanol (approx. 80°C).

  • Anti-Solvent Addition: While the solution is still hot, slowly add n-hexane dropwise with continuous stirring until the solution becomes faintly cloudy.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of a cold ethanol/n-hexane mixture.

  • Analysis: Dry the crystals under vacuum and analyze their purity using HPLC to confirm the reduction of the dimer impurity.[1]

Protocol 2: Silica Gel Column Chromatography

This method is recommended for high impurity levels or when recrystallization is ineffective.

  • Column Packing: Prepare a silica gel column using a slurry packing method with dichloromethane as the eluent.

  • Sample Loading: Dissolve the crude product in a minimum volume of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with dichloromethane, collecting fractions.[4][5]

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable visualization method (e.g., UV light at 254 nm). The dimer impurity and the desired product should have different Rf values.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent by rotary evaporation.

  • Final Polish (Optional): The resulting solid can be recrystallized from an n-hexane-ethanol mixture to yield a highly pure product.[5]

Caption: Decision workflow for purification of 7-(4-bromobutoxy)-3,4-dihydrocarbostyril.

Analytical Methods for Impurity Detection

Accurate detection and quantification are crucial for validating any purification process.

Technique Typical Parameters Purpose
High-Performance Liquid Chromatography (HPLC) Column: C18 reverse-phase (e.g., Agilent Zorbax XDB C-18, 4.6 x 150 mm, 5μm).[1] Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.2% triethylamine in water).[1] Detection: UV at 220 nm.[1]Gold standard for quantification. Provides accurate percentages of the product, dimer, and other impurities. Essential for final quality control.
Thin Layer Chromatography (TLC) Stationary Phase: Silica gel 60 F254 plates. Mobile Phase: Dichloromethane or a mixture of Hexane:Ethyl Acetate.Rapid, qualitative in-process check. Used to monitor the progress of a column chromatography separation by visualizing the separation of spots corresponding to the product and impurity.
Mass Spectrometry (MS) & Nuclear Magnetic Resonance (NMR) N/AStructural confirmation. Used to definitively identify the structure of the isolated impurity and confirm it matches the expected dimer structure.[6][7]

References

Technical Support Center: Synthesis of 1-(4-Bromobutoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(4-bromobutoxy)-4-methoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this key intermediate. Here, we address common challenges and provide in-depth troubleshooting strategies based on established chemical principles and field-proven insights. Our goal is to empower you to navigate the complexities of this synthesis, minimize side reactions, and maximize the yield and purity of your target molecule.

Understanding the Core Reaction: A Modified Williamson Ether Synthesis

The synthesis of this compound is a classic example of the Williamson ether synthesis.[1][2] This SN2 reaction involves the deprotonation of a phenol (4-methoxyphenol) to form a more nucleophilic phenoxide, which then attacks an alkyl halide (1,4-dibromobutane) to form the desired ether.[1][2]

While the fundamental reaction is straightforward, the use of a bifunctional electrophile like 1,4-dibromobutane introduces a layer of complexity, primarily the potential for a second substitution reaction. This guide will walk you through the common pitfalls and provide robust solutions.

Visualizing the Reaction Pathway and Potential Side Reactions

To effectively troubleshoot, it is crucial to visualize the intended reaction and the competing pathways. The following diagram illustrates the primary reaction for the synthesis of this compound and the major potential side reactions.

cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 4-Methoxyphenol 4-Methoxyphenol Base Base 4-Methoxyphenoxide 4-Methoxyphenoxide Product This compound 4-Methoxyphenoxide->Product SN2 Attack Dialkylation_Product 1,4-Bis(4-methoxyphenoxy)butane C_Alkylation_Product C-Alkylation Byproduct 4-Methoxyphenoxide->C_Alkylation_Product Ambident Nucleophile Attack 1,4-Dibromobutane 1,4-Dibromobutane 1,4-Dibromobutane->Product Elimination_Product 4-Bromo-1-butene 1,4-Dibromobutane->Elimination_Product E2 Elimination (Strong/Hindered Base) Br- Br-

Caption: Main reaction and side reaction pathways.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is low, and I have a significant amount of unreacted 4-methoxyphenol. What is the likely cause?

A1: This issue often points to incomplete deprotonation of the 4-methoxyphenol. The phenoxide ion is a much stronger nucleophile than the neutral phenol. If the base used is not strong enough or is used in insufficient quantity, the concentration of the reactive phenoxide will be low, leading to a sluggish or incomplete reaction.

  • Troubleshooting Steps:

    • Choice of Base: Ensure you are using a base with a pKa higher than that of 4-methoxyphenol (approximately 10). Common choices include sodium hydride (NaH), potassium hydride (KH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH).[1] For this specific synthesis, stronger bases like NaH or KH in an aprotic solvent are often more effective.

    • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. Any moisture will consume the base and can also lead to hydrolysis of the alkyl halide.[3]

Q2: I've isolated a significant amount of a high-molecular-weight byproduct. How do I identify and prevent it?

A2: The most probable high-molecular-weight byproduct is 1,4-bis(4-methoxyphenoxy)butane. This occurs when a molecule of the desired product, this compound, undergoes a second SN2 reaction with another equivalent of 4-methoxyphenoxide.

  • Identification:

    • 1H NMR: The di-substituted product will show symmetry. The two aromatic rings and the two ends of the butyl chain will be chemically equivalent. You will observe a single set of aromatic protons and a single methoxy signal. In contrast, the desired mono-substituted product will have distinct signals for the protons near the ether linkage and those near the bromine atom.

    • Mass Spectrometry: The di-substituted product will have a molecular weight corresponding to the addition of a second 4-methoxyphenoxy group and the loss of HBr from the desired product.

  • Prevention:

    • Molar Ratio: Use a significant excess of 1,4-dibromobutane relative to 4-methoxyphenol. This statistical approach favors the mono-alkylation by ensuring that a phenoxide ion is more likely to encounter a molecule of 1,4-dibromobutane than a molecule of the already-formed product. A starting point is a 3:1 to 5:1 molar ratio of 1,4-dibromobutane to 4-methoxyphenol.

    • Slow Addition: Add the 4-methoxyphenol (or the pre-formed phenoxide solution) slowly to the solution of 1,4-dibromobutane. This maintains a low concentration of the nucleophile, further minimizing the chance of a second substitution.

Q3: My product mixture is showing several unexpected peaks in the GC-MS analysis. What could they be?

A3: Besides the di-alkylation product, other common byproducts include C-alkylation products and elimination products.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired). C-alkylation leads to the formation of 2- or 4-(4-bromobutyl)-4-methoxyphenol.

    • Prevention: The choice of solvent is critical. Polar aprotic solvents like DMF (N,N-dimethylformamide) or acetonitrile strongly solvate the cation of the phenoxide salt, leaving the oxygen atom more available for nucleophilic attack and thus favoring O-alkylation. Protic solvents, on the other hand, can hydrogen-bond with the oxygen, hindering its reactivity and promoting C-alkylation.

  • Elimination: 1,4-dibromobutane can undergo an E2 elimination reaction in the presence of a strong, sterically hindered base to form 4-bromo-1-butene.

    • Prevention: Avoid overly strong or bulky bases if elimination is a significant issue. Using a milder base like potassium carbonate can often suppress this side reaction. Also, maintaining a moderate reaction temperature is crucial, as higher temperatures tend to favor elimination over substitution.

In-Depth Troubleshooting Guides

Problem 1: Poor Selectivity - High Levels of Di-alkylation Product

This is the most common challenge in this synthesis. The formation of 1,4-bis(4-methoxyphenoxy)butane can be difficult to separate from the desired product due to similar polarities.

Parameter Recommendation to Favor Mono-alkylation Causality
Molar Ratio (Dibromobutane:Phenol) 3:1 to 5:1Statistically increases the probability of phenoxide reacting with the starting dihalide.
Reagent Addition Slow addition of phenoxide to the dibromobutane solution.Maintains a low concentration of the nucleophile, minimizing reaction with the mono-alkylated product.
Phase Transfer Catalysis (PTC) Consider using a phase transfer catalyst like tetrabutylammonium bromide (TBAB).A PTC can facilitate the transfer of the phenoxide from a solid or aqueous phase to the organic phase where the dibromobutane is, allowing for milder reaction conditions and potentially better control over the reaction.
Problem 2: Presence of C-Alkylation Byproducts

The formation of isomers where the butyl chain is attached to the aromatic ring can complicate purification and reduce the yield of the desired ether.

Parameter Recommendation to Favor O-alkylation Causality
Solvent Use polar aprotic solvents (e.g., DMF, Acetonitrile, DMSO).These solvents effectively solvate the cation of the phenoxide salt, leaving the oxygen atom as the more accessible and reactive nucleophilic site.
Counter-ion Larger cations (e.g., K⁺, Cs⁺) can sometimes favor O-alkylation over smaller ones (e.g., Na⁺).The larger, "softer" cations associate less tightly with the oxygen of the phenoxide, increasing its availability for reaction.

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A starting point is a 9:1 mixture of Hexane:Ethyl Acetate. Adjust the polarity as needed to achieve good separation (Rf of the product around 0.3-0.4).

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.

  • Expected Observations: 1,4-dibromobutane will have a high Rf. 4-methoxyphenol will have a lower Rf and may streak if not fully deprotonated. The product, this compound, will have an intermediate Rf. The di-alkylation byproduct will have an Rf slightly higher than the desired product.

Protocol 2: General Procedure for Selective Mono-alkylation
  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 1,4-dibromobutane (4 equivalents) to a suitable volume of anhydrous DMF.

  • Base Addition: In a separate flask, dissolve 4-methoxyphenol (1 equivalent) in anhydrous DMF. Add potassium carbonate (1.5 equivalents) and stir at room temperature for 30 minutes.

  • Reaction: Slowly add the 4-methoxyphenoxide solution to the 1,4-dibromobutane solution at room temperature over 1-2 hours.

  • Heating and Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reaction mixture, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Analytical Characterization

Accurate identification of the product and byproducts is essential for process optimization.

1H NMR Spectroscopy:

  • This compound (Desired Product):

    • Aromatic protons: Two doublets around 6.8 ppm.

    • -OCH₂- (next to aromatic ring): Triplet around 3.9 ppm.

    • -CH₂Br: Triplet around 3.4 ppm.

    • Methoxy group: Singlet around 3.7 ppm.

    • Internal butyl protons: Multiplets between 1.8-2.1 ppm.

  • 1,4-Bis(4-methoxyphenoxy)butane (Di-alkylation Byproduct):

    • Aromatic protons: A single set of signals (likely a singlet or two closely spaced doublets) around 6.8 ppm.

    • -OCH₂-: A single triplet around 3.9 ppm.

    • Methoxy group: A single singlet around 3.7 ppm.

    • Internal butyl protons: A single multiplet in the upfield region.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is an excellent tool for identifying and quantifying the components of the reaction mixture.

  • GC Separation: A standard non-polar column (e.g., DB-5ms or equivalent) with a suitable temperature gradient can effectively separate the starting materials, product, and byproducts.

  • MS Fragmentation:

    • This compound: Expect to see the molecular ion peak and characteristic fragments corresponding to the loss of the bromine atom, the butoxy chain, and the methoxy group. The isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) will be evident in bromine-containing fragments.

    • 1,4-Bis(4-methoxyphenoxy)butane: The molecular ion peak will be observed, and fragmentation will likely involve cleavage of the ether bonds.

References

Technical Support Center: A Guide to the Stability and Storage of 1-(4-Bromobutoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-(4-Bromobutoxy)-4-methoxybenzene (CAS No. 2033-83-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of this versatile reagent. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction

This compound is a key building block in organic synthesis, valued for its dual functionality. The bromoalkoxy chain allows for nucleophilic substitution reactions, while the methoxy-substituted aromatic ring can be involved in various coupling reactions. Understanding its stability and proper handling is paramount to its successful application in the synthesis of complex molecules, including pharmacophores and materials for proteomics research.[1]

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. The container should be tightly sealed to prevent exposure to moisture and air.

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents. Contact with these substances can lead to vigorous and potentially hazardous reactions.

Q3: What are the primary hazards associated with handling this compound?

A3: This compound can cause skin and eye irritation. It is advisable to wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any vapors.

Q4: What are the signs of degradation I should look for?

A4: Visual signs of degradation can include a change in color or the appearance of solid precipitates. If the compound has been stored for an extended period or under suboptimal conditions, it is advisable to verify its purity by analytical methods such as NMR or GC-MS before use.

Summary of Key Stability and Storage Parameters
ParameterRecommendationRationale
Temperature Cool (2-8 °C recommended for long-term storage)To minimize the rate of potential degradation reactions.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)To prevent oxidation and reaction with atmospheric moisture.
Light Amber vial or stored in the darkTo prevent photolytic degradation, particularly cleavage of the C-Br bond.
Moisture Tightly sealed container with desiccant if necessaryTo prevent hydrolysis of the alkyl bromide functionality.
Incompatibilities Strong oxidizing agentsTo avoid exothermic and potentially hazardous reactions.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during experiments involving this compound, primarily focusing on its application in ether synthesis (e.g., Williamson ether synthesis).

Issue 1: Low or No Product Yield in Ether Synthesis Reactions

Low or no yield in a reaction where this compound is used as an electrophile is a common challenge. The following workflow can help diagnose and resolve the issue.

Caption: Troubleshooting workflow for low product yield.

Causality Behind Experimental Choices:

  • Purity of Starting Material: Impurities in this compound, such as the corresponding alcohol from hydrolysis, can consume reagents and reduce yield.

  • Anhydrous Conditions: The presence of water can quench strong bases and react with the alkyl bromide, leading to the formation of 4-(4-hydroxybutoxy)-1-methoxybenzene as a byproduct.

  • Base Strength: In Williamson ether synthesis, the nucleophile (often an alcohol) must be fully deprotonated to form the more reactive alkoxide. Insufficiently strong bases will result in a low concentration of the active nucleophile.

  • Reaction Temperature: While heating can increase the reaction rate, it can also promote the E2 elimination side reaction, especially if the nucleophile is sterically hindered. This would lead to the formation of an alkene byproduct.

Issue 2: Formation of Unexpected Side Products

The appearance of unexpected spots on a TLC plate or peaks in a GC-MS analysis indicates the formation of side products.

Potential Side Products and Their Origin:

  • 4-(4-hydroxybutoxy)-1-methoxybenzene: This is a result of hydrolysis of the C-Br bond. This can occur if the reaction is not performed under strictly anhydrous conditions, or if the starting material has degraded during storage.

  • Elimination Product (Alkene): If a strong, sterically hindered base is used, or if the reaction is run at high temperatures, an E2 elimination reaction can compete with the desired SN2 substitution.

  • Wurtz-type Coupling Product: In reactions involving organometallic reagents (e.g., if a Grignard reagent is prepared from the bromide), the Grignard reagent can react with the starting alkyl bromide to form a dimer.[2]

Understanding the Stability and Degradation of this compound

A thorough understanding of the potential degradation pathways of this compound is crucial for its effective use.

G cluster_main This compound cluster_degradation Degradation Pathways cluster_products Potential Degradation Products A This compound B Hydrolysis (H₂O) A->B C Photolysis (UV Light) A->C D Thermal Decomposition (Heat) A->D E Reaction with Strong Acid (e.g., HBr, HI) A->E F 4-(4-hydroxybutoxy)-1-methoxybenzene B->F G Debrominated products C->G H Phenols, Aldehydes D->H I 4-Methoxyphenol + 1,4-Dibromobutane E->I

Caption: Potential degradation pathways of this compound.

Detailed Degradation Pathways:
  • Hydrolysis: The alkyl bromide functionality is susceptible to hydrolysis, particularly under neutral to basic conditions, to form the corresponding alcohol, 4-(4-hydroxybutoxy)-1-methoxybenzene.[3] While primary alkyl bromides hydrolyze relatively slowly compared to secondary and tertiary ones, prolonged exposure to water, especially at elevated temperatures, can lead to significant degradation.

  • Thermal Decomposition: Based on studies of methoxybenzene (anisole) and its derivatives, thermal decomposition is likely to initiate via the cleavage of the methoxy C-O bond or the butoxy C-O bond at high temperatures.[4][5][6] This would generate radical intermediates that can undergo further reactions to form a complex mixture of products, including phenols and aldehydes.

  • Acid-Catalyzed Cleavage: Strong acids, such as HBr or HI, can cleave the ether linkage. In the case of an alkyl aryl ether, the cleavage typically occurs at the alkyl-oxygen bond, yielding a phenol (4-methoxyphenol) and an alkyl halide (1,4-dibromobutane). This reaction proceeds via an SN1 or SN2 mechanism, depending on the structure of the alkyl group.

By understanding these potential degradation pathways, researchers can take appropriate precautions to maintain the integrity of this compound, ensuring the success and reproducibility of their synthetic endeavors.

References

Technical Support Center: A Guide to 1-(4-Bromobutoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-(4-Bromobutoxy)-4-methoxybenzene (CAS 2033-83-2). This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common questions and troubleshooting scenarios related to the purity of this reagent, providing in-depth technical insights and practical solutions to ensure the success of your experiments.

Part 1: Understanding the Impurity Profile

The quality of any reagent is paramount to the reproducibility and success of a chemical synthesis. For this compound, a common building block in medicinal chemistry and materials science, understanding its potential impurities is the first step in troubleshooting unexpected experimental outcomes.

FAQ 1: Where do the impurities in commercial this compound come from?

The primary synthesis route for this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 4-methoxyphenol to its corresponding phenoxide, followed by nucleophilic substitution on 1,4-dibromobutane.[1][2] The impurities commonly found in commercial batches of this product are typically unreacted starting materials or byproducts of this synthesis process.

Synthesis Pathway and Impurity Formation

The following diagram illustrates the Williamson ether synthesis of this compound and the formation of the most common impurities.

Synthesis and Impurity Formation cluster_reactants Starting Materials cluster_products Products & Byproducts 4-Methoxyphenol 4-Methoxyphenol Product This compound 4-Methoxyphenol->Product Unreacted 1,4-Dibromobutane 1,4-Dibromobutane 1,4-Dibromobutane->Product Unreacted Reaction Reaction 1,4-Dibromobutane->Reaction Electrophile Bis_Ether 1,4-Bis(4-methoxyphenoxy)butane Reaction->Product Desired Reaction (Mono-alkylation) Reaction->Bis_Ether Side Reaction (Di-alkylation)

Caption: Synthesis of this compound and key impurities.

The most common impurities are:

  • Unreacted 4-methoxyphenol: A starting material that may be present if the reaction does not go to completion or if purification is inadequate.

  • Unreacted 1,4-dibromobutane: The other starting material, often used in excess, which can remain in the final product.

  • 1,4-Bis(4-methoxyphenoxy)butane: A common byproduct formed when a second molecule of 4-methoxyphenol reacts with the desired product.

Part 2: Identification and Quantification of Impurities

Accurate identification of impurities is crucial for troubleshooting. The following guides provide protocols for common analytical techniques.

FAQ 2: How can I detect and quantify the common impurities in my batch of this compound?

A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.

Table 1: Characteristics of Common Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)PolarityPotential Impact on Reactions
4-Methoxyphenol124.14243HighAffects stoichiometry; can act as a nucleophile.
1,4-Dibromobutane215.90197MediumAffects stoichiometry; can undergo side reactions.
1,4-Bis(4-methoxyphenoxy)butane302.37>300LowGenerally inert, but reduces the purity of the desired product.
Analytical Protocols

1. High-Performance Liquid Chromatography (HPLC-UV)

HPLC is an excellent method for separating and quantifying the non-volatile components of the mixture.

  • Protocol:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 50:50 acetonitrile:water and ramp up to 95:5 acetonitrile:water over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 275 nm.

    • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of acetonitrile.

  • Expected Elution Order: 4-Methoxyphenol (most polar, earliest elution), this compound, and 1,4-Bis(4-methoxyphenoxy)butane (least polar, latest elution). 1,4-dibromobutane has a weak chromophore and may not be easily detected by UV.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying volatile and semi-volatile impurities.

  • Protocol:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

    • Sample Preparation: Dilute the sample 1:1000 in dichloromethane or ethyl acetate.

  • Expected Results: The mass spectrometer will provide fragmentation patterns that can be used to identify each component by comparison to a spectral library.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides a quantitative overview of the sample's composition without the need for individual impurity standards.

  • Protocol:

    • Solvent: Chloroform-d (CDCl₃).

    • Analysis: Acquire a standard ¹H NMR spectrum.

    • Key Signals:

      • This compound: Aromatic protons (~6.8 ppm), -OCH₂- protons (~3.9 ppm), -CH₂Br protons (~3.4 ppm), and methoxy protons (~3.7 ppm).

      • 4-Methoxyphenol: Aromatic protons (~6.8 ppm), methoxy protons (~3.7 ppm), and a broad -OH signal.

      • 1,4-Dibromobutane: Protons adjacent to bromine (~3.4 ppm) and internal methylene protons (~2.0 ppm).

      • 1,4-Bis(4-methoxyphenoxy)butane: Aromatic protons (~6.8 ppm), -OCH₂- protons (~3.9 ppm), and methoxy protons (~3.7 ppm).

  • Quantification: The relative integration of unique signals for each component can be used to determine their molar ratio.

Part 3: Troubleshooting Experimental Issues

The presence of impurities can lead to a variety of issues in subsequent reactions. This section provides a guide to diagnosing and resolving these problems.

FAQ 3: My reaction is giving a low yield. Could impurities in this compound be the cause?

Yes, impurities are a common culprit for low yields. The following troubleshooting guide can help you diagnose the issue.

Troubleshooting Workflow for Low Reaction Yields

Troubleshooting Workflow Check_Bis High Levels of Bis-Ether Impurity? Sol_Purify Purify the Reagent: (Column Chromatography or Recrystallization) Check_Bis->Sol_Purify Yes Sol_Re-evaluate Re-evaluate Reaction Conditions: (Solvent, Temperature, Base) Check_Bis->Sol_Re-evaluate No (Other issues) Analyze Analyze Check_SM Check_SM Analyze->Check_SM Check_SM->Check_Bis No Sol_Stoichiometry Sol_Stoichiometry Check_SM->Sol_Stoichiometry Yes Sol_Stoichiometry->Sol_Purify

Caption: A systematic approach to troubleshooting low reaction yields.

  • Issue: Presence of Unreacted 4-Methoxyphenol or 1,4-Dibromobutane

    • Impact: The actual concentration of your desired reagent is lower than calculated, leading to incorrect stoichiometry. Unreacted 4-methoxyphenol can also compete as a nucleophile in your reaction.

    • Solution: Quantify the amount of active reagent using NMR or a calibrated HPLC method. Adjust the amount of reagent used in your reaction accordingly. Alternatively, purify the reagent before use.

  • Issue: High Levels of 1,4-Bis(4-methoxyphenoxy)butane

    • Impact: This impurity is generally inert but acts as a diluent, reducing the effective concentration of your reagent. This leads to lower reaction rates and potentially incomplete conversion.

    • Solution: The most effective solution is to purify the this compound to remove the bis-ether impurity.

FAQ 4: I am seeing unexpected side products in my reaction. How can I determine if they are related to impurities?
  • Diagnosis:

    • Run a control reaction without your substrate to see if the impurities in this compound react under your conditions.

    • Analyze the side products by LC-MS or GC-MS to determine their molecular weights. Compare these to the expected products from reactions of the impurities. For example, if your reaction involves a Grignard reagent, unreacted 1,4-dibromobutane could lead to Wurtz coupling byproducts.

  • Solution: If impurities are found to be reactive, purification of the this compound is necessary.

Part 4: Purification of this compound

If your commercial batch of this compound contains unacceptable levels of impurities, you can purify it using standard laboratory techniques.

Protocol: Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 10% ethyl acetate) is effective.

  • Procedure: a. Dissolve the crude material in a minimal amount of dichloromethane. b. Load the solution onto a silica gel column. c. Elute with the solvent system, collecting fractions. d. Monitor the fractions by TLC (staining with potassium permanganate can help visualize the non-UV active 1,4-dibromobutane). e. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol: Recrystallization

If the product is a solid at room temperature and the main impurity is the less polar bis-ether, recrystallization can be effective.

  • Solvent System: A mixture of a good solvent (e.g., ethyl acetate or dichloromethane) and a poor solvent (e.g., hexanes or heptane).

  • Procedure: a. Dissolve the material in a minimal amount of the hot "good" solvent. b. Slowly add the "poor" solvent until the solution becomes cloudy. c. Allow the solution to cool slowly to room temperature, then cool further in an ice bath. d. Collect the crystals by filtration and wash with cold hexanes. e. Dry the crystals under vacuum.

By understanding the potential impurities in commercial this compound and employing the diagnostic and purification techniques outlined in this guide, you can mitigate the risks of failed experiments and ensure the integrity of your research.

References

Troubleshooting low conversion rates with 1-(4-Bromobutoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

I. Troubleshooting Guide: Low Conversion Rates & Side Reactions

Low conversion rates are a frequent challenge when using 1-(4-Bromobutoxy)-4-methoxybenzene, often in Williamson ether synthesis type reactions. This guide will walk you through diagnosing and resolving these issues.

Issue 1: Low or No Product Yield

Low or no desired product is one of the most common issues. The underlying causes can often be traced back to the reaction setup, reagent quality, or reaction conditions.

Potential Cause 1: Ineffective Alkoxide Formation

The Williamson ether synthesis, a common application for this compound, requires the deprotonation of a hydroxyl group to form a nucleophilic alkoxide.[1][2] Incomplete deprotonation is a primary reason for low yields.

  • Troubleshooting Steps:

    • Base Selection: Ensure the base used is strong enough to completely deprotonate the alcohol. The pKa of the base's conjugate acid should be significantly higher than that of the alcohol (typically pKa 16-18).[3] Sodium hydride (NaH) is a common and effective choice.[2][3]

    • Solvent Choice: Use a polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) to dissolve the reagents and facilitate the reaction.[2]

    • Anhydrous Conditions: Moisture can quench the strong base and the alkoxide. Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).

Potential Cause 2: Poor Nucleophilic Attack (SN2 Reaction Failure)

The reaction proceeds via an SN2 mechanism, where the alkoxide attacks the electrophilic carbon of the alkyl halide.[1] Several factors can hinder this step.

  • Troubleshooting Steps:

    • Reaction Time and Temperature: Williamson ether syntheses can be slow.[1] Ensure adequate reaction time (1-8 hours) and appropriate temperature (50-100 °C).[1] Consider microwave-assisted synthesis to accelerate the reaction.[1]

    • Steric Hindrance: The SN2 reaction is sensitive to steric hindrance. While this compound is a primary alkyl halide and thus favorable for SN2 reactions, ensure the nucleophile is not overly bulky.[1][3]

    • Leaving Group: Bromine is a good leaving group. No modification should be needed here.

Issue 2: Formation of Impurities and Side Products

The appearance of unexpected spots on a TLC plate or peaks in your analytical data indicates the formation of side products.

Potential Cause 1: Elimination (E2) Reaction Competition

The alkoxide is a strong base and can also act as a base to promote elimination reactions, especially at higher temperatures.[1][4]

  • Troubleshooting Steps:

    • Temperature Control: Carefully control the reaction temperature. While heating can increase the rate of the desired SN2 reaction, excessive heat can favor the E2 elimination pathway.

    • Base Choice: While a strong base is necessary, consider if a less sterically hindered base could reduce elimination.

Potential Cause 2: C-Alkylation vs. O-Alkylation

When using phenoxides as nucleophiles, alkylation can occur on the aromatic ring (C-alkylation) instead of the desired oxygen atom (O-alkylation).[5][6]

  • Troubleshooting Steps:

    • Solvent Selection: The choice of solvent can significantly influence the ratio of O- to C-alkylation. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[5][6] Protic solvents can solvate the oxygen of the phenoxide, making it less available for alkylation and thus increasing the likelihood of C-alkylation.[6]

Potential Cause 3: Dimer Impurity Formation

In reactions where this compound is used to alkylate a hydroxyl-containing molecule, a dimer impurity can form. This occurs when the newly formed product's bromo group reacts with another molecule of the starting hydroxyl compound.[7]

  • Troubleshooting Steps:

    • Stoichiometry Control: Use a slight excess of the hydroxyl-containing starting material to minimize the chance of the product reacting further.

    • Purification: If the dimer forms, purification can be achieved through crystallization or chromatography.[7][8]

Below is a troubleshooting workflow to help visualize the decision-making process when encountering low conversion rates.

TroubleshootingWorkflow start Low Conversion Rate check_alkoxide Check Alkoxide Formation start->check_alkoxide check_sn2 Check SN2 Conditions start->check_sn2 check_side_reactions Check for Side Products start->check_side_reactions base_issue Is base strong enough? Are conditions anhydrous? check_alkoxide->base_issue time_temp_issue Sufficient reaction time and temperature? check_sn2->time_temp_issue elimination_issue Evidence of Elimination (E2)? check_side_reactions->elimination_issue base_issue->check_sn2 Yes optimize_base Use stronger base (e.g., NaH) Ensure anhydrous conditions base_issue->optimize_base No time_temp_issue->check_side_reactions Yes optimize_conditions Increase reaction time/temp Consider microwave time_temp_issue->optimize_conditions No c_alkylation_issue Evidence of C-Alkylation? elimination_issue->c_alkylation_issue No control_temp Lower reaction temperature elimination_issue->control_temp Yes dimer_issue Evidence of Dimer Formation? c_alkylation_issue->dimer_issue No change_solvent Use polar aprotic solvent (DMF, DMSO) c_alkylation_issue->change_solvent Yes adjust_stoichiometry Adjust stoichiometry Purify product dimer_issue->adjust_stoichiometry Yes end_purity Improved Purity dimer_issue->end_purity No end_yield Improved Yield optimize_base->end_yield optimize_conditions->end_yield control_temp->end_purity change_solvent->end_purity adjust_stoichiometry->end_purity

Caption: Troubleshooting workflow for low conversion rates.

II. Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound?

This compound is a low-melting solid with the following properties:

Property Value
Molecular Formula C11H15BrO2[9][10]
Molecular Weight 259.14 g/mol [9]
Melting Point 42-43 °C[11]
Boiling Point 98-105°C at 0.18mm Hg[9][11]

| Density | 1.294 g/cm3 [9] |

Q2: What is the primary application of this compound?

It is commonly used as an alkylating agent in organic synthesis, particularly for introducing a butoxy-4-methoxybenzene moiety to a molecule.[10] This is often achieved through a Williamson ether synthesis.[1]

Q3: How should I store and handle this compound?

  • Storage: Keep in a dry, cool, and well-ventilated place.[12][13] The container should be tightly closed.[12][13]

  • Handling: Avoid contact with skin and eyes.[12] Use in a well-ventilated area and wear appropriate personal protective equipment (gloves, eye protection).[12][14] It is an irritant.[9][12]

Q4: What are the typical reaction conditions for a Williamson ether synthesis using this reagent?

A general protocol is as follows:

  • Deprotonation: Dissolve the alcohol in an anhydrous polar aprotic solvent (e.g., THF, DMF) under an inert atmosphere. Add a strong base (e.g., NaH) portion-wise at 0 °C and then allow the mixture to stir at room temperature for about 30 minutes to an hour.

  • Alkylation: Add a solution of this compound in the same solvent to the alkoxide solution.

  • Reaction: Heat the reaction mixture to 50-100 °C and monitor the progress by TLC. Reaction times can vary from 1 to 8 hours.[1]

  • Workup: After the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography or crystallization.

Below is a generalized experimental workflow for a Williamson ether synthesis.

ExperimentalWorkflow start Start deprotonation 1. Deprotonation - Alcohol + Base (e.g., NaH) - Anhydrous polar aprotic solvent - Inert atmosphere start->deprotonation alkylation 2. Alkylation - Add this compound deprotonation->alkylation reaction 3. Reaction - Heat to 50-100 °C - Monitor by TLC alkylation->reaction workup 4. Workup - Quench reaction reaction->workup purification 5. Extraction & Purification - Column chromatography or crystallization workup->purification end Pure Product purification->end

References

Technical Support Center: Phase Transfer Catalysis for 1-(4-Bromobutoxy)-4-methoxybenzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(4-Bromobutoxy)-4-methoxybenzene via phase transfer catalysis (PTC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific Williamson ether synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more successful outcomes.

I. Frequently Asked Questions (FAQs)

Q1: Why is Phase Transfer Catalysis (PTC) the preferred method for this synthesis?

A1: Phase transfer catalysis is a powerful technique for reacting reagents that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase).[1][2] In the synthesis of this compound, we react the sodium or potassium salt of 4-methoxyphenol (soluble in water) with 1,4-dibromobutane (soluble in an organic solvent). The PTC, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide.[2][3] This method offers several advantages over traditional homogeneous reactions, including milder reaction conditions, faster reaction rates, higher yields, and the avoidance of expensive, anhydrous, or polar aprotic solvents.[2][4]

Q2: What is the mechanistic role of the phase transfer catalyst?

A2: The phase transfer catalyst, often a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with the 4-methoxyphenoxide anion in the aqueous phase. The lipophilic (organic-loving) alkyl groups of the catalyst allow this ion pair to be extracted into the organic phase.[1] Once in the organic phase, the phenoxide anion is highly reactive, as it is poorly solvated, and readily undergoes an S(_N)2 reaction with 1,4-dibromobutane to form the desired ether.[5][6] The catalyst cation then pairs with the bromide ion and returns to the aqueous phase to repeat the cycle.

Q3: Can I use a different catalyst besides tetrabutylammonium bromide (TBAB)?

A3: Yes, other quaternary ammonium or phosphonium salts can be effective. The choice of catalyst can influence the reaction rate and efficiency. Factors to consider include the lipophilicity of the catalyst and the size of the cation.[7] Generally, more lipophilic catalysts (those with longer alkyl chains) are more effective at transferring the anion into the organic phase. However, very bulky catalysts might hinder the reaction rate at the interface.[8] Other options include tetrabutylammonium hydrogen sulfate or Aliquat 336.

Q4: What is the primary side reaction of concern, and how can it be minimized?

A4: The most significant side reaction is the diarylation of 1,4-dibromobutane, leading to the formation of 1,4-bis(4-methoxyphenoxy)butane. This occurs when a second molecule of 4-methoxyphenoxide reacts with the already formed product. To minimize this, a molar excess of 1,4-dibromobutane is typically used. This ensures that the phenoxide is more likely to encounter a molecule of the starting alkyl halide rather than the mono-substituted product. Another potential side reaction is the C-alkylation of the phenoxide, though this is generally less favored under PTC conditions which tend to promote O-alkylation.[9][10]

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield
Potential Cause Explanation & Solution
Inefficient Stirring The reaction occurs at the interface of the two immiscible liquids. Inefficient stirring reduces the interfacial surface area, thereby slowing down the transfer of the phenoxide anion and limiting the reaction rate. Solution: Increase the stirring rate to create a fine emulsion. A mechanical stirrer is often more effective than a magnetic stir bar for vigorous agitation.[8][11]
Inactive Catalyst The phase transfer catalyst can degrade over time, especially if improperly stored. Solution: Use a fresh, high-purity catalyst. If you suspect your catalyst is old, consider recrystallizing it or purchasing a new batch.
Insufficient Base A stoichiometric amount of a strong base (e.g., NaOH or KOH) is required to fully deprotonate the 4-methoxyphenol. If the base is old, has absorbed atmospheric CO₂, or is used in insufficient quantity, the concentration of the reactive phenoxide anion will be low. Solution: Use fresh, powdered, or pelletized NaOH or KOH. Ensure at least one molar equivalent is used relative to the 4-methoxyphenol.
Presence of Water in the Organic Phase While PTC is a two-phase system, an excessive amount of water in the organic phase can hydrate the phenoxide anion, reducing its nucleophilicity and slowing the reaction. Solution: Use a non-polar organic solvent like toluene or chlorobenzene. Minimizing the volume of the aqueous phase can also be beneficial.[8]
Problem 2: Formation of Significant Amounts of 1,4-bis(4-methoxyphenoxy)butane (Di-substitution Product)
Potential Cause Explanation & Solution
Incorrect Stoichiometry If the molar ratio of 4-methoxyphenol to 1,4-dibromobutane is too high, the phenoxide anion will react with the desired monosubstituted product, leading to the formation of the di-substituted byproduct.
Solution: Use a significant molar excess of 1,4-dibromobutane (typically 3-5 equivalents). This statistically favors the reaction of the phenoxide with the starting dihalide.
Prolonged Reaction Time Even with the correct stoichiometry, allowing the reaction to proceed for an unnecessarily long time can lead to an increase in the di-substituted product as the concentration of the starting dihalide decreases.
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction once the starting 4-methoxyphenol is consumed.
Problem 3: Difficulty in Product Purification
Potential Cause Explanation & Solution
Emulsion Formation during Workup The phase transfer catalyst can act as a surfactant, leading to the formation of a stable emulsion during the aqueous workup, making phase separation difficult.
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Alternatively, filtering the mixture through a pad of Celite can be effective.
Co-elution of Product and Unreacted 1,4-dibromobutane Due to the excess of 1,4-dibromobutane used, it will be a major component in the crude reaction mixture. Its polarity can be similar to the product, making separation by column chromatography challenging.
Solution: First, remove the bulk of the unreacted 1,4-dibromobutane by vacuum distillation before attempting column chromatography. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) is often effective.
Presence of Dimer Impurity A potential dimer impurity can form, which may be difficult to remove.
Solution: Purification can be achieved using various organic solvents such as ethyl acetate, toluene, or isopropanol. Crystallization from ethanol or cyclohexane can also be an effective purification method.[12]

III. Experimental Protocols & Data

Optimized Reaction Conditions

The following table summarizes a set of optimized conditions for the synthesis.

ParameterRecommended ValueRationale
4-Methoxyphenol 1.0 equivalentLimiting Reagent
1,4-Dibromobutane 4.0 equivalentsMinimizes di-substitution
Base (KOH) 1.2 equivalentsEnsures complete deprotonation
Phase Transfer Catalyst (TBAB) 0.05 - 0.10 equivalentsCatalytic amount is sufficient
Solvent TolueneGood balance of polarity and high boiling point
Aqueous Phase Minimal water to dissolve KOHReduces hydration of the anion
Temperature 80-90 °CProvides sufficient energy for the reaction
Reaction Time 4-6 hours (monitor by TLC)Avoids prolonged heating and side reactions
Step-by-Step Synthesis Protocol
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-methoxyphenol, 1,4-dibromobutane, toluene, and tetrabutylammonium bromide (TBAB).

  • Base Addition: In a separate beaker, dissolve potassium hydroxide (KOH) in a minimal amount of water and add it to the reaction flask.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots from the organic layer and analyzing them by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is complete when the 4-methoxyphenol spot is no longer visible.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene and excess 1,4-dibromobutane.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification A 1. Combine Reactants (4-Methoxyphenol, 1,4-Dibromobutane, Toluene, TBAB) B 2. Add Aqueous Base (KOH in H2O) A->B C 3. Heat & Stir Vigorously (80-90 °C) B->C D 4. Monitor by TLC C->D E 5. Cool & Aqueous Wash D->E Reaction Complete F 6. Dry Organic Layer E->F G 7. Concentrate in Vacuo F->G H 8. Column Chromatography G->H I 9. Characterize Pure Product H->I

Caption: Experimental workflow for the synthesis of this compound.

IV. The Underlying Mechanism: A Deeper Look

The success of this phase transfer catalyzed Williamson ether synthesis hinges on the principles of the S(_N)2 reaction. The choice of a primary alkyl halide (1,4-dibromobutane) is crucial, as secondary and tertiary halides would favor elimination reactions, especially in the presence of a strong base like the phenoxide.[5][13]

The following diagram outlines the catalytic cycle.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase A 4-MeO-Ph-OH + KOH B 4-MeO-Ph-O- K+ + H2O A->B Deprotonation D Q+ -O-Ph-OMe B->D Ion Exchange C Q+Br- (Catalyst) C->D E Q+ -O-Ph-OMe D->E Phase Transfer G 4-MeO-Ph-O-(CH2)4-Br (Product) E->G SN2 Attack F Br-(CH2)4-Br F->G H Q+Br- G->H H->C Catalyst Regeneration

Caption: Catalytic cycle of the phase transfer reaction.

References

Recrystallization techniques for purifying 1-(4-Bromobutoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 1-(4-Bromobutoxy)-4-methoxybenzene

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of this compound via recrystallization. We will move beyond rote procedures to explain the underlying principles, enabling you to adapt and troubleshoot effectively. Our focus is on ensuring the integrity and purity of your final compound through robust, validated methods.

Section 1: Critical Compound Properties & Recrystallization Strategy

Understanding the physicochemical properties of this compound is paramount to designing a successful purification strategy. The primary challenge with this compound is its low melting point, which dictates nearly every choice in the recrystallization process.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Recrystallization
CAS Number 2033-83-2[1][2][3][4]For identification and literature search.
Molecular Formula C₁₁H₁₅BrO₂[1][2][5]Indicates a molecule with both polar (ether, bromo) and non-polar (aromatic ring, alkyl chain) regions, suggesting moderate overall polarity.
Molecular Weight 259.15 g/mol [1]Standard property for calculations.
Appearance White to brown low-melting solid or crystals[3][6]The color variation from white to brown often indicates the presence of impurities. The goal of recrystallization is to obtain a pure, white crystalline solid.
Melting Point 42-43 °C [4]This is the most critical parameter. The boiling point of the chosen solvent must be carefully managed to avoid being significantly higher than the melting point, which would cause the compound to melt before dissolving ("oiling out").[7][8]
Boiling Point 98-105°C / 0.18 mmHg[4]Confirms the compound is a solid at room temperature and standard pressure.
The "Oiling Out" Challenge

The most common failure mode when recrystallizing this compound is "oiling out." This occurs when the solid melts in the hot solvent to form a liquid phase instead of dissolving directly into the solvent phase.[8] This oil is often immiscible with the solvent and will not form pure crystals upon cooling; instead, it solidifies into an amorphous mass, trapping impurities. To prevent this, the dissolution temperature must be kept below the compound's melting point (42-43°C).

Section 2: Recommended Recrystallization Protocols

Due to the compound's properties, a mixed-solvent system generally provides the most control and highest purity. A single-solvent system is possible but requires more careful temperature management.

Experimental Workflow Overview

G cluster_prep Preparation cluster_main Recrystallization Process cluster_collection Isolation & Drying start Start with Crude This compound choose_solvent Select Solvent System (e.g., Ethanol/Water) start->choose_solvent dissolve Dissolve Crude Solid in Minimum Amount of Hot 'Good' Solvent choose_solvent->dissolve add_anti_solvent Add 'Bad' Solvent Dropwise until Turbidity dissolve->add_anti_solvent reheat Reheat Gently to Re-dissolve add_anti_solvent->reheat cool_slow Cool Slowly to Room Temperature reheat->cool_slow cool_ice Cool in Ice Bath to Maximize Yield cool_slow->cool_ice filter Collect Crystals via Vacuum Filtration cool_ice->filter wash Wash with Ice-Cold Solvent Mixture filter->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for mixed-solvent recrystallization.

Protocol: Mixed-Solvent System (Ethanol & Water)

This is the preferred method. Ethanol is a "good" solvent in which the compound is soluble, while water is a "bad" (or anti-solvent) in which it is insoluble. This combination allows for fine control over the saturation point.[7]

Step-by-Step Methodology:

  • Preparation: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Initial Dissolution: Add approximately 4-5 mL of ethanol to the flask. Gently warm the mixture on a hot plate set to a low temperature (e.g., 50-60°C) while stirring. The goal is to keep the temperature of the solution below 40°C. Add more ethanol in 1 mL portions until the solid completely dissolves. Record the total volume of ethanol used.

  • Inducing Saturation: While keeping the solution warm (below 40°C), add deionized water dropwise using a Pasteur pipette. Stir continuously. Add water until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add 1-2 drops of ethanol to the turbid solution until it becomes clear again. This ensures you are just below the saturation point. If there are any insoluble impurities, this is the stage for hot filtration.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance.[9] Slow cooling is essential for the formation of large, pure crystals.[10] Rushing this step can cause impurities to be trapped in the crystal lattice.[11]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for 15-20 minutes to maximize the recovery of the product from the solution.[9]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount (2-3 mL) of an ice-cold ethanol/water mixture (prepared using the same ratio as your final recrystallization mixture). This removes any soluble impurities adhering to the crystal surfaces.[8]

  • Drying: Allow the crystals to dry on the filter paper under vacuum for 10-15 minutes, then transfer them to a watch glass to air dry or dry in a vacuum oven at a low temperature (<30°C).

Section 3: Troubleshooting Guide (Q&A Format)

Encountering issues during recrystallization is common. This guide addresses the most frequent problems for this specific compound.

Caption: Decision tree for troubleshooting common recrystallization issues.

Q1: My compound "oiled out" and formed a liquid layer instead of crystals. What happened and how do I fix it?

A: This is the most common issue and occurs because the compound melted before it could dissolve. The temperature of your solvent was above the compound's melting point (~42-43°C). To fix this, you must get the oil back into the solution. Add more of the "good" solvent (ethanol in our protocol) and gently warm the mixture while stirring until the oil dissolves completely, ensuring the temperature stays below 40°C. Then, re-initiate the process by adding the anti-solvent (water) and cooling slowly.

Q2: No crystals are forming, even after the solution has cooled in an ice bath. What should I do?

A: This usually means the solution is not supersaturated, most likely because too much solvent was used initially.[9][11] Here are several techniques to induce crystallization, in order of preference:

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[11]

  • Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution. This provides a template for other molecules to crystallize upon.[11]

  • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of your compound. Let it cool again slowly. Be careful not to boil off too much, or the compound may crash out of solution too quickly.

Q3: My final product is still colored (e.g., yellow or brown). How can I obtain a white, crystalline solid?

A: Colored impurities are often highly soluble and should remain in the mother liquor. If they co-crystallize, it suggests a high level of contamination or rapid crystallization that trapped the impurity. The best solution is to perform a second recrystallization on the obtained solid. For deeply colored impurities, treatment with a small amount of activated charcoal in the hot solution can be effective, followed by hot filtration to remove the charcoal before cooling. However, be aware that charcoal can also adsorb your desired product, leading to lower yields.

Q4: My percent recovery is very low. What are the common causes?

A: A low yield (e.g., <50%) can result from several factors:[11]

  • Using too much solvent: This is the most common cause, as a significant amount of your product will remain dissolved in the mother liquor even when cold.[11]

  • Premature crystallization: If the product crystallizes during a hot filtration step, it will be lost.

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.

  • Incomplete crystallization: Not allowing enough time for the solution to cool or not using an ice bath can leave a substantial amount of product in the solution.

Q5: The crystals formed extremely quickly as a fine powder. Is this a problem?

A: Yes, this is often a problem. Rapid crystallization, or "crashing out," tends to trap impurities within the crystals, defeating the purpose of the purification.[11] Ideal crystallization occurs slowly, over 15-20 minutes, allowing for the formation of well-defined, larger crystals.[11] If your compound crashes out, re-heat the solution, add a small amount of additional "good" solvent (1-2 mL) to slightly decrease the saturation, and cool it down much more slowly. Insulating the flask can help achieve a gradual temperature drop.[11]

Section 4: Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent system for a new batch of this compound?

A: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but very soluble at elevated temperatures.[10][12] For a new compound, you would typically test the solubility of a small amount (~10-20 mg) in about 0.5 mL of various solvents in test tubes. Test a range of solvents from non-polar (hexane), to moderately polar (ethyl acetate, isopropanol), to polar (ethanol, water). A good candidate will not dissolve at room temperature but will dissolve upon gentle heating and then re-precipitate upon cooling.

Q2: What are the likely impurities in crude this compound?

A: The synthesis of this compound typically involves the reaction of 4-methoxyphenol with 1,4-dibromobutane. Potential impurities include unreacted starting materials and, most notably, the dimer product 1,4-bis(4-methoxyphenoxy)butane, which forms when a second molecule of 4-methoxyphenol reacts with the product.[13] These impurities have different polarities, making recrystallization an effective purification method.

Q3: Can I use other solvents like methanol, acetone, or hexane?

A:

  • Methanol/Water: This system is very similar to ethanol/water and should work well. Methanol's lower boiling point (65°C) further reduces the risk of oiling out.

  • Acetone: Acetone is a very strong solvent and may dissolve the compound too well even at room temperature, leading to poor recovery.[7] It could potentially be used in a mixed system with an anti-solvent like hexane.

  • Hexane: As a non-polar solvent, hexane is unlikely to dissolve this moderately polar compound well, even when hot. It would be considered a "bad" solvent and could be used as an anti-solvent with a more polar solvent like ethyl acetate or acetone.

References

Technical Support Center: Challenges in Scaling Up 1-(4-Bromobutoxy)-4-methoxybenzene Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(4-Bromobutoxy)-4-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Introduction: The Williamson Ether Synthesis in Focus

The production of this compound is typically achieved via the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2] The reaction involves the deprotonation of a phenol, in this case, 4-methoxyphenol, to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide, 1,4-dibromobutane, in an SN2 reaction.[1][2]

While straightforward in principle, scaling up this reaction presents several challenges, primarily related to selectivity, reaction kinetics, and purification. This guide will address these challenges in a practical, question-and-answer format.

Reaction Scheme and Key Challenges

The primary reaction is as follows:

The main competing reaction is the dialkylation of 4-methoxyphenol, leading to the formation of the undesired byproduct, 1,4-bis(4-methoxyphenoxy)butane.

Diagram 1: Reaction Scheme and Major Byproduct

G 4-Methoxyphenol 4-Methoxyphenol Product This compound 4-Methoxyphenol->Product Base, Solvent 1,4-Dibromobutane 1,4-Dibromobutane 1,4-Dibromobutane->Product Byproduct 1,4-bis(4-methoxyphenoxy)butane Product->Byproduct Excess 4-Methoxyphenol

Caption: Desired reaction and the formation of the dialkylated byproduct.

Troubleshooting Guide

Reaction Phase

Q1: My reaction is sluggish, and I'm observing a low conversion of 4-methoxyphenol. What are the likely causes and how can I improve the reaction rate?

A1: A slow reaction rate is a common issue when scaling up. Several factors can contribute to this:

  • Insufficient Base: Ensure complete deprotonation of the 4-methoxyphenol. A slight excess of a moderately strong base like potassium carbonate (K₂CO₃) is often used. For larger scales, stronger bases like sodium hydroxide (NaOH) might be employed, but these can increase side reactions.

  • Poor Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like acetone, acetonitrile, or dimethylformamide (DMF) are generally preferred as they solvate the cation of the base, leaving the phenoxide nucleophile more reactive.[2]

  • Inadequate Temperature: While higher temperatures can accelerate the reaction, they can also promote side reactions. A moderate temperature, typically refluxing in acetone or acetonitrile, is a good starting point.

  • Phase Transfer Catalyst (PTC): On a larger scale, the reaction mixture can be heterogeneous. A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), is highly recommended.[3] The PTC helps to shuttle the phenoxide from the solid or aqueous phase into the organic phase where the 1,4-dibromobutane resides, thereby increasing the reaction rate.

Q2: I'm getting a significant amount of the dialkylated byproduct, 1,4-bis(4-methoxyphenoxy)butane. How can I improve the selectivity for the desired mono-alkylated product?

A2: This is the most critical challenge in this synthesis. The formation of the dialkylated byproduct is a classic problem when using a difunctional electrophile. Here's how to address it:

  • Stoichiometry is Key: Use a significant excess of 1,4-dibromobutane relative to 4-methoxyphenol. A molar ratio of 3:1 to 5:1 (dibromobutane:phenol) is a good starting point. This ensures that the phenoxide is more likely to encounter a molecule of 1,4-dibromobutane rather than the already formed mono-alkylated product.

  • Controlled Addition: Instead of adding all the 4-methoxyphenol at once, consider a slow, controlled addition of the phenoxide solution to the reaction vessel containing the 1,4-dibromobutane. This maintains a low concentration of the nucleophile, further favoring mono-alkylation.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or HPLC. Over-extending the reaction time, especially at elevated temperatures, can lead to the formation of the dialkylated product.

ParameterRecommendation for High Mono-alkylation Selectivity
Molar Ratio (1,4-dibromobutane : 4-methoxyphenol) 3:1 to 5:1
Addition Method Slow addition of phenoxide to dibromobutane
Solvent Polar aprotic (e.g., Acetone, Acetonitrile)
Catalyst Phase Transfer Catalyst (e.g., TBAB)
Temperature Moderate (e.g., Reflux in Acetone)
Monitoring TLC or HPLC to avoid over-reaction
Work-up and Purification Phase

Q3: During the work-up, I'm having trouble separating the product from unreacted 1,4-dibromobutane. What is the best approach?

A3: Given the use of excess 1,4-dibromobutane, an efficient separation is crucial.

  • Aqueous Wash: After the reaction, quench with water and perform several aqueous washes. Unreacted 1,4-dibromobutane has limited water solubility and will remain in the organic layer.

  • Base Wash: A wash with a dilute base solution (e.g., 5% NaOH) is essential to remove any unreacted 4-methoxyphenol.[4] The phenolate formed is water-soluble and will be extracted into the aqueous layer.

  • Distillation: The most effective method for removing the bulk of the unreacted 1,4-dibromobutane is fractional distillation under reduced pressure. 1,4-dibromobutane has a lower boiling point than the desired product.

  • Chromatography: For high purity, column chromatography on silica gel is the final step. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) will effectively separate the product from any remaining starting material and the less polar dialkylated byproduct.

Q4: I'm struggling to remove the 1,4-bis(4-methoxyphenoxy)butane byproduct. It co-elutes with my product during chromatography.

A4: This indicates that your chromatographic separation is not optimized.

  • Solvent System: Experiment with different solvent systems for your column chromatography. A less polar eluent system will generally provide better separation between the more polar mono-alkylated product and the less polar dialkylated byproduct.

  • Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization can be a powerful purification technique. Try different solvent systems (e.g., ethanol/water, hexanes) to find one that selectively crystallizes the desired product, leaving the byproduct in the mother liquor.

G cluster_0 Reaction cluster_1 Purification Start Reaction Mixture Quench Quench with Water Start->Quench Base_Wash Wash with Dilute Base Quench->Base_Wash Distillation Fractional Distillation (Remove excess 1,4-dibromobutane) Base_Wash->Distillation Chromatography Column Chromatography (Separate product and byproduct) Distillation->Chromatography Pure_Product Pure_Product Chromatography->Pure_Product This compound

Caption: A typical workflow for the work-up and purification process.

Frequently Asked Questions (FAQs)

Q5: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

A5: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction progress. You can easily visualize the consumption of the starting phenol and the formation of the product and byproduct.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of reaction mixtures and for determining the final product's purity. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[5][6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for structural confirmation of the final product and for identifying impurities.

    • ¹H NMR: Expect characteristic signals for the aromatic protons, the methoxy group, and the four methylene groups of the butoxy chain. The protons closest to the oxygen and bromine atoms will be the most downfield shifted.

    • ¹³C NMR: Will show distinct signals for all the carbon atoms in the molecule, providing further structural confirmation.

  • Mass Spectrometry (MS): Useful for confirming the molecular weight of the product and any isolated byproducts.

Predicted NMR Data for this compound:

Assignment ¹H NMR (Predicted, ppm) ¹³C NMR (Predicted, ppm)
Aromatic CH6.8-7.0114-115
Aromatic C-O-153-154
Aromatic C-OCH₃-153-154
-OCH₂-3.9-4.167-68
-CH₂-1.8-2.028-30
-CH₂-1.9-2.129-31
-CH₂Br3.4-3.633-34
-OCH₃3.7-3.855-56

Note: These are estimated chemical shifts and may vary depending on the solvent and instrument used.

Q6: Are there any safety considerations I should be aware of when scaling up this reaction?

A6: Yes, several safety precautions are essential:

  • 1,4-Dibromobutane: Is a lachrymator and should be handled in a well-ventilated fume hood.

  • Bases: Strong bases like NaOH are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Organic solvents like acetone, acetonitrile, and DMF are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.

  • Exothermic Reaction: The reaction can be exothermic, especially during the addition of the base. On a large scale, ensure adequate cooling and controlled addition to manage the reaction temperature.

Q7: Can I use other dihaloalkanes in this reaction?

A7: Yes, the Williamson ether synthesis is versatile. Other dihaloalkanes (e.g., 1,3-dibromopropane, 1,5-dibromopentane) can be used to synthesize analogues with different linker lengths. However, the propensity for dialkylation and the potential for intramolecular cyclization (especially with shorter linkers) should be considered.[9][10]

Conclusion

The successful scale-up of this compound production hinges on careful control of reaction parameters to favor mono-alkylation, followed by a robust purification strategy. By understanding the underlying chemical principles and anticipating the common challenges, researchers can develop a scalable and efficient process. This guide provides a foundation for troubleshooting and optimizing this important synthesis.

References

Identifying synthesis byproducts of 1-(4-Bromobutoxy)-4-methoxybenzene via GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-(4-Bromobutoxy)-4-methoxybenzene

Welcome to the technical support center for the synthesis and analysis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of identifying reaction byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). Here, we address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in established chemical principles and practical expertise.

Troubleshooting Guide: Common GC-MS Observations

This section addresses specific issues you may encounter during the GC-MS analysis of your crude reaction mixture. Each Q&A provides a causal explanation and actionable steps for resolution.

Q1: My GC-MS chromatogram shows a significant peak matching the mass spectrum of my starting material, 4-methoxyphenol. What went wrong?

A1: The presence of unreacted 4-methoxyphenol points to an incomplete reaction. This is a common issue in Williamson ether synthesis and can be attributed to several factors:

  • Insufficient Base: The reaction requires a strong base (e.g., NaH, K₂CO₃) to completely deprotonate the 4-methoxyphenol, forming the reactive phenoxide nucleophile.[1][2] If the base is old, has been improperly stored, or an insufficient molar equivalent was used, deprotonation will be incomplete, leaving starting material behind.

  • Reaction Time and Temperature: Williamson ether syntheses can require several hours to reach completion, often with heating.[3] If the reaction was stopped prematurely or the temperature was too low, the reaction rate may have been insufficient for full conversion.

  • Moisture Contamination: The reaction is highly sensitive to moisture. Water can quench the strong base and hydrolyze the alkyl halide, impeding the desired reaction.[3] Ensure all glassware is oven-dried and anhydrous solvents are used.

Troubleshooting Steps:

  • Verify Base Activity: Use a fresh supply of a suitable strong base. If using sodium hydride (NaH), ensure it is a free-flowing powder and not clumped or discolored.

  • Optimize Conditions: Increase the reaction time and/or temperature. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the 4-methoxyphenol spot disappears.

  • Ensure Anhydrous Conditions: Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.[4]

Q2: I have a prominent, late-eluting peak in my chromatogram with a molecular ion much higher than my product. What is this byproduct?

A2: This is very likely the diaryl ether byproduct, 1,4-bis(4-methoxyphenoxy)butane . This compound is formed when a molecule of the desired product, this compound, reacts with another molecule of the 4-methoxyphenoxide nucleophile.

  • Causality: This side reaction is a classic example of a competitive Sₙ2 reaction.[5] It becomes significant if there is a localized excess of the phenoxide or if the reaction is run for an extended period after the 1,4-dibromobutane has been consumed. Because it has two aromatic ether groups, it is less volatile (higher boiling point) and will thus have a longer retention time on a standard GC column.

Identification & Confirmation:

  • Expected Molecular Ion (M⁺): The molecular weight of 1,4-bis(4-methoxyphenoxy)butane (C₁₈H₂₂O₄) is 302.37 g/mol . Look for a molecular ion peak at m/z 302.

  • Key Fragments: The mass spectrum will be dominated by fragments resulting from cleavage of the ether bonds. Expect a strong peak at m/z 123 (methoxyphenoxy cation) and m/z 108 (methoxyphenol radical cation via rearrangement).[6][7]

Mitigation Strategy:

  • To minimize this byproduct, use a slight excess of the dihaloalkane (1,4-dibromobutane) relative to the 4-methoxyphenol. This ensures the phenoxide is the limiting reagent and is consumed before it can react with the product. A 1:1.2 to 1:1.5 ratio of phenoxide to dibromobutane is a good starting point.

Q3: My chromatogram is complex, with several small peaks near the solvent front. Could these be related to the 1,4-dibromobutane starting material?

A3: Yes, these early-eluting (volatile) peaks could be byproducts from the 1,4-dibromobutane. While the Williamson synthesis favors substitution, elimination reactions can occur as a minor competing pathway.[3][8]

  • Potential Byproducts: Under the basic reaction conditions, 1,4-dibromobutane can undergo elimination (E2 reaction) to form various brominated butene isomers. These are more volatile than the starting material and product.

  • GC-MS Identification: These byproducts will have a molecular weight corresponding to C₄H₇Br (134.00 g/mol ). Look for peaks at m/z 134 and 136 (due to the ⁷⁹Br and ⁸¹Br isotopes) and the loss of Br (m/z 55, the butyl fragment).

Troubleshooting Workflow for Unknown Peaks

G start Unknown Peak Detected in GC-MS check_rt Check Retention Time (RT) start->check_rt analyze_ms Analyze Mass Spectrum check_rt->analyze_ms Early RT = Volatile Late RT = High MW check_iso Check Isotope Pattern (e.g., Br, Cl) analyze_ms->check_iso compare_db Compare with MS Database (e.g., NIST) check_iso->compare_db propose Propose Structure compare_db->propose Match Found? confirm Confirm with Standard (if available) propose->confirm identify Byproduct Identified confirm->identify G cluster_reactants Starting Materials cluster_products Products & Byproducts A 4-Methoxyphenol Phenoxide 4-Methoxyphenoxide (Nucleophile) A->Phenoxide + Base B 1,4-Dibromobutane P This compound (Target Product) B->P Sₙ2 Reaction (Desired) S 1,4-bis(4-methoxyphenoxy)butane (Dimer Byproduct) P->S Sₙ2 Reaction (Side Reaction) Base Base (e.g., K2CO3) Phenoxide->P Sₙ2 Reaction (Desired) Phenoxide->S Sₙ2 Reaction (Side Reaction)

References

Technical Support Center: Degradation Pathways of 1-(4-Bromobutoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(4-Bromobutoxy)-4-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the handling, reaction, and analysis of this compound. Here, we address common issues through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles.

I. Understanding the Stability and Reactivity of this compound

This compound possesses two primary reactive sites susceptible to degradation under various experimental conditions: the aryl ether linkage and the terminal alkyl bromide. Understanding the chemistry of these functional groups is paramount to predicting and controlling its stability.

  • Aryl Ether Linkage: The bond between the aromatic ring and the butoxy chain is an ether. Aryl ethers are generally stable but can be cleaved under strong acidic conditions.[1][2][3]

  • 4-Bromobutoxy Chain: The primary alkyl bromide is susceptible to nucleophilic substitution and elimination reactions.[4][5][6] The presence of a good leaving group (Br⁻) makes this part of the molecule reactive towards a variety of nucleophiles and bases.

The following sections will delve into specific experimental scenarios and provide actionable troubleshooting advice.

II. Troubleshooting Guide: Unexpected Reaction Outcomes

This section addresses common problems encountered when this compound is a reactant or is present in a reaction mixture.

Scenario 1: Cleavage of the Aryl Ether Linkage

Question: I am running a reaction in the presence of a strong acid (e.g., HBr, HI, or H₂SO₄) and my starting material, this compound, is being consumed, leading to the formation of 4-methoxyphenol. What is happening and how can I prevent it?

Answer:

You are observing the acidic cleavage of the aryl ether bond.[1][7][8] This reaction proceeds via protonation of the ether oxygen, which turns the alkoxy group into a good leaving group. Subsequently, a nucleophile (in this case, likely a halide ion from the acid) attacks the alkyl carbon, leading to the cleavage of the C-O bond.

Mechanism of Acidic Ether Cleavage:

Acidic Ether Cleavage A This compound B Protonated Ether (Oxonium Ion) A->B + H⁺ C 4-Methoxyphenol B->C + Br⁻ (SN2 attack on butyl chain) D 1,4-Dibromobutane B->D

Caption: Acid-catalyzed cleavage of this compound.

Troubleshooting Steps:

  • Re-evaluate the necessity of strong acid: If possible, consider using a milder acid or an alternative catalyst that does not promote ether cleavage.

  • Lower the reaction temperature: Ether cleavage is often accelerated at higher temperatures.[8] Running your reaction at a lower temperature may suppress this side reaction.

  • Use a non-nucleophilic acid: If a strong acid is required for your primary reaction, consider one with a non-nucleophilic counter-ion (e.g., trifluoroacetic acid) to minimize the SN2 cleavage step, although other degradation pathways might still occur.[1]

  • Protecting group strategy: If the ether functionality is not essential for your desired transformation, you might consider a different starting material where the phenol is protected with a more acid-stable group.

Scenario 2: Unwanted Reactions of the Alkyl Bromide

Question: I am attempting a reaction where this compound is supposed to be stable, but I am observing the formation of byproducts. My reaction conditions are basic. What are the likely side reactions?

Answer:

Under basic conditions, the primary alkyl bromide of this compound is susceptible to both elimination (E2) and nucleophilic substitution (S(_N)2) reactions.[4][5][9]

Potential Degradation Pathways in Basic Conditions:

Basic Degradation cluster_0 Starting Material cluster_1 Degradation Products A This compound B 1-(But-3-en-1-yloxy)-4-methoxybenzene (Elimination Product) A->B E2 with strong, bulky base C 1-(4-Hydroxybutoxy)-4-methoxybenzene (Hydrolysis Product) A->C SN2 with OH⁻ (hydrolysis)

Caption: Competing E2 elimination and SN2 hydrolysis pathways.

Troubleshooting Steps:

  • Elimination (E2): This is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide) and higher temperatures.[9][10] If you are observing an alkene byproduct, consider using a less hindered base or lowering the reaction temperature.

  • Hydrolysis (S(_N)2): If your reaction is run in an aqueous basic solution, hydrolysis of the alkyl bromide to an alcohol is a likely side reaction.[11][12] To avoid this, ensure your reaction is conducted under anhydrous conditions.

  • Nucleophilic Substitution (S(_N)2): If other nucleophiles are present in your reaction mixture, they can displace the bromide. If this is not the desired reaction, you may need to protect the alkyl bromide functionality or choose reagents that are less nucleophilic.

III. Frequently Asked Questions (FAQs)

Q1: I am synthesizing this compound via a Williamson ether synthesis and I am getting a significant amount of a high molecular weight impurity. What could it be?

A1: A common side reaction in the Williamson ether synthesis is the formation of a dimer.[13] This can happen if the alkoxide of 4-methoxyphenol reacts with another molecule of the product, this compound, or if 1,4-dibromobutane reacts with two equivalents of the 4-methoxyphenoxide. To minimize this, you can try using a high dilution to favor the intramolecular reaction or carefully controlling the stoichiometry of your reagents.[14]

Q2: How can I monitor the degradation of this compound during my experiment?

A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your reaction. The starting material and its potential degradation products (e.g., 4-methoxyphenol, the hydrolysis product, or the elimination product) will likely have different polarities and thus different R(_f) values. For more detailed analysis, you can take aliquots of your reaction mixture at different time points and analyze them by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the components.[15]

Q3: What are the expected signals in ¹H NMR for the main degradation products?

A3:

CompoundKey ¹H NMR Signals
4-Methoxyphenol Aromatic protons, a singlet for the methoxy group, and a broad singlet for the phenolic -OH.
1-(4-Hydroxybutoxy)-4-methoxybenzene Aromatic protons, a singlet for the methoxy group, and triplets for the -OCH₂- and -CH₂OH protons of the butyl chain.
1-(But-3-en-1-yloxy)-4-methoxybenzene Aromatic protons, a singlet for the methoxy group, and signals in the alkene region (around 5-6 ppm) for the vinyl protons.
1,4-Dibromobutane A triplet for the two equivalent -CH₂Br groups.

Q4: Can this compound undergo nucleophilic aromatic substitution?

A4: Nucleophilic aromatic substitution on the methoxybenzene ring is unlikely under typical conditions. The benzene ring is electron-rich and not activated towards nucleophilic attack.[16] Degradation is far more likely to occur at the aryl ether linkage or the alkyl bromide terminus.

Q5: Are there any specific storage conditions to prevent degradation of this compound?

A5: While generally stable, it is good practice to store this compound in a cool, dry, and dark place to minimize the risk of hydrolysis from atmospheric moisture and potential light-induced degradation. It should be stored away from strong acids and bases.

IV. Experimental Protocols

Protocol 1: Monitoring Ether Cleavage by TLC
  • Prepare TLC Plate: Use a silica gel coated TLC plate.

  • Spotting: Spot your reaction mixture, a co-spot of your reaction mixture with the starting material, and a spot of the pure starting material. If available, also spot a standard of 4-methoxyphenol.

  • Elution: Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The optimal ratio will depend on the polarity of your other reaction components.

  • Visualization: Visualize the spots under a UV lamp (254 nm). You can also use an iodine chamber or a potassium permanganate stain.

  • Analysis: The appearance of a new spot with a different R(_f) value that corresponds to the 4-methoxyphenol standard (or is significantly more polar than the starting material) indicates ether cleavage.

Protocol 2: Quenching and Work-up to Minimize Hydrolysis of the Alkyl Bromide
  • Cool the reaction: Once your primary reaction is complete, cool the reaction mixture in an ice bath.

  • Quench carefully: Slowly add a saturated aqueous solution of a mild buffer (e.g., sodium bicarbonate or ammonium chloride) to neutralize any remaining acid or base. Avoid using strong aqueous acids or bases for quenching if you want to preserve the alkyl bromide.

  • Extraction: Promptly extract your product into a non-polar organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Remove the solvent under reduced pressure.

By understanding the potential degradation pathways and implementing these troubleshooting strategies, you can improve the outcomes of your experiments involving this compound.

V. References

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. --INVALID-LINK--

  • Michigan State University Department of Chemistry. Elimination Reactions of Alkyl Halides. --INVALID-LINK--

  • Ashenhurst, J. (2012, September 12). Two Elimination Reaction Patterns. Master Organic Chemistry. --INVALID-LINK--

  • Cagnina, D., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Sustainable Chemistry & Engineering. --INVALID-LINK--

  • Starr, J. R., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering. --INVALID-LINK--

  • Fiveable. Reactions of Ethers: Acidic Cleavage. --INVALID-LINK--

  • Ashenhurst, J. (2016, June 11). Acidic cleavage of ethers (SN2). Master Organic Chemistry. --INVALID-LINK--

  • Lumen Learning. 8.5. Elimination reactions. Organic Chemistry 1: An open textbook. --INVALID-LINK--

  • MG Science Institute. Elimination Reactions. --INVALID-LINK--

  • SlidePlayer. Elimination Reactions. --INVALID-LINK--

  • BenchChem. Troubleshooting low yield in Williamson ether synthesis of crown ethers. --INVALID-LINK--

  • Pearson. Ether Cleavage Explained: Definition, Examples, Practice & Video Lessons. --INVALID-LINK--

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. --INVALID-LINK--

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. --INVALID-LINK--

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. --INVALID-LINK--

  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. --INVALID-LINK--

  • BenchChem. Common side reactions in the synthesis of allyl butyl ether. --INVALID-LINK--

  • Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. r/chemistry. --INVALID-LINK--

  • Chemistry LibreTexts. (2025, October 19). 11.1: The Discovery of Nucleophilic Substitution Reactions. --INVALID-LINK--

  • Taylor & Francis. Williamson ether synthesis – Knowledge and References. --INVALID-LINK--

  • University of Calgary. HYDROLYSIS. --INVALID-LINK--

  • Chemistry LibreTexts. (2023, January 22). B. What is Nucleophilic Substitution?. --INVALID-LINK--

  • Chad's Prep®. Synthesis and Reactions of Ethers. --INVALID-LINK--

  • Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. --INVALID-LINK--

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. --INVALID-LINK--

  • Google Patents. (2008). A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripiprazole. --INVALID-LINK--

  • Santa Cruz Biotechnology. 1-(4-Bromobutoxy)-4-methoxy-benzene. --INVALID-LINK--

  • Organic Chemistry Portal. Aryl ether synthesis by etherification (arylation). --INVALID-LINK--

  • Google Patents. (1999). Process for the preparation of alkyl aryl ethers containing carboxyl groups. --INVALID-LINK--

  • The Chemistry Tutor. (2020, July 23). Halogenoalkanes - Understanding Nucleophilic Substitution (A2 Chemistry) [Video]. YouTube. --INVALID-LINK--

  • PubChem. 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone. --INVALID-LINK--

  • Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. --INVALID-LINK--

  • MDPI. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. --INVALID-LINK--

  • Sigma-Aldrich. 7-(4-Bromobutoxy)-3,4- dihydro-2(1H)-quinolinone. --INVALID-LINK--

  • Organic Chemistry Portal. Aryl ether synthesis by etherification (alkylation). --INVALID-LINK--

References

Validation & Comparative

A Guide to the Spectroscopic Analysis of 1-(4-Bromobutoxy)-4-methoxybenzene: A Comparative Approach

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of 1-(4-Bromobutoxy)-4-methoxybenzene, a key intermediate in various synthetic pathways. We will delve into the predictive analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, offering a foundational understanding of its molecular architecture. Furthermore, we will compare the insights derived from NMR with those from other prevalent analytical techniques, providing a comprehensive perspective for researchers and scientists in the field.

The Central Role of NMR in Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of organic chemistry, providing unparalleled detail about the molecular structure of a compound.[1] By probing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.[1] For a molecule such as this compound, with its distinct aromatic and aliphatic regions, NMR is indispensable for confirming its synthesis and purity.

Deciphering the Molecular Blueprint: Predicted ¹H NMR Analysis

The ¹H NMR spectrum provides information about the types of protons and their neighboring environments in a molecule.[2] For this compound, we can predict the spectrum by analyzing its two primary structural components: the 4-methoxyphenyl group and the 4-bromobutoxy chain.

The aromatic protons on the 1,4-disubstituted benzene ring are expected to exhibit a characteristic splitting pattern.[3][4] Due to the symmetry of the para-substitution, the two protons ortho to the methoxy group (H-2 and H-6) are chemically equivalent, as are the two protons ortho to the butoxy group (H-3 and H-5). This will result in two distinct signals, each appearing as a doublet due to coupling with their adjacent, non-equivalent proton.[2] The electron-donating nature of the methoxy and butoxy groups will influence the chemical shifts of these aromatic protons, typically causing them to appear in the range of δ 6.8-7.5 ppm.[3]

The aliphatic portion of the molecule, the 4-bromobutoxy chain, will give rise to four distinct signals. The protons on the carbon adjacent to the oxygen of the ether (H-a) will be the most deshielded in this chain, appearing at approximately δ 3.9-4.1 ppm. The protons on the carbon bearing the bromine atom (H-d) will also be deshielded, with an expected chemical shift around δ 3.4-3.6 ppm. The two sets of methylene protons in the middle of the chain (H-b and H-c) will appear as multiplets in the more upfield region of the aliphatic range, typically between δ 1.8-2.2 ppm. The methoxy group protons (H-e) will present as a sharp singlet at approximately δ 3.8 ppm.[4]

To visualize the proton environments, refer to the structural diagram below:

Caption: Molecular structure of this compound with proton labeling for NMR analysis.

Proton Assignment Predicted Chemical Shift (δ, ppm) Splitting Pattern Integration
H-2, H-6~ 6.9Doublet2H
H-3, H-5~ 6.8Doublet2H
H-a (-OCH₂-)~ 4.0Triplet2H
H-d (-CH₂Br)~ 3.5Triplet2H
H-b, H-c (-CH₂CH₂-)~ 1.9 - 2.1Multiplet4H
H-e (-OCH₃)~ 3.8Singlet3H

Unveiling the Carbon Skeleton: Predicted ¹³C NMR Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. For this compound, we expect to see a total of nine distinct signals, as the symmetry of the benzene ring makes C-2 and C-6, as well as C-3 and C-5, chemically equivalent.

The aromatic carbons will resonate in the downfield region (δ 110-160 ppm).[5] The carbons attached to the oxygen atoms (C-1 and C-4) will be the most deshielded in the aromatic region. The carbon of the methoxy group (C-e) will appear around δ 55-60 ppm.[6] The carbons of the butoxy chain will appear in the upfield region. The carbon attached to the ether oxygen (C-a) will be around δ 65-70 ppm, while the carbon bonded to the bromine (C-d) will be found at approximately δ 30-35 ppm.[7] The two central methylene carbons (C-b and C-c) will have chemical shifts in the range of δ 25-30 ppm.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1~ 154
C-4~ 153
C-2, C-6~ 115
C-3, C-5~ 114
C-a (-OCH₂-)~ 68
C-d (-CH₂Br)~ 33
C-b~ 29
C-c~ 28
C-e (-OCH₃)~ 56

A Broader Perspective: Comparison with Alternative Analytical Techniques

While NMR is a powerful tool for structural elucidation, a multi-technique approach often provides the most comprehensive characterization of a compound.[8][9]

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a molecule.[1] For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula (C₁₁H₁₅BrO₂). The presence of bromine would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) for the molecular ion peak and bromine-containing fragments.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[8] The IR spectrum of this compound would be expected to show characteristic C-O stretching vibrations for the aromatic ether around 1250 cm⁻¹ and the alkyl ether around 1100 cm⁻¹. The C-H stretching of the aromatic ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching would be observed just below 3000 cm⁻¹. A C-Br stretching vibration would be expected in the fingerprint region, typically between 500-600 cm⁻¹.

The following diagram illustrates a typical workflow for the characterization of a novel organic compound.

Analytical_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR Infrared Spectroscopy Purification->IR Structure_Confirmation Structure Confirmation and Purity Assessment NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

References

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1-(4-Bromobutoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis of Ion Pathways and Comparative Spectral Signatures

Abstract

This guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-(4-Bromobutoxy)-4-methoxybenzene (C₁₁H₁₅BrO₂, MW: 259.15 g/mol ).[1][2] As a molecule incorporating an aryl ether, a flexible alkyl chain, and a terminal halogen, its mass spectrum presents a rich tapestry of competing and complementary fragmentation pathways. Understanding these pathways is critical for unambiguous identification in complex matrices, such as those encountered in proteomics research and drug development.[1] This document elucidates the primary fragmentation mechanisms, provides comparative data against structural analogs, and details a robust experimental protocol for data acquisition.

Introduction: The Structural Logic of Fragmentation

Electron Ionization (EI) mass spectrometry is a powerful technique for structural elucidation that relies on the controlled fragmentation of a molecule following high-energy electron impact. The process begins by removing an electron from the analyte to create a positively charged radical cation, the molecular ion (M⁺•).[3] This high-energy species then undergoes a series of predictable bond cleavages and rearrangements to form more stable fragment ions.

The fragmentation of this compound is governed by the distinct chemical functionalities within its structure:

  • The Methoxybenzene Moiety: A stable aromatic ring that can stabilize adjacent positive charges.

  • The Ether Linkage: Prone to characteristic alpha-cleavage and charge-initiated scission.[4][5]

  • The Butyl Chain: A flexible alkyl spacer that allows for rearrangements and sequential fragmentation.[6]

  • The Terminal Bromine Atom: A key feature due to its isotopic signature (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and the relative weakness of the C-Br bond.[7][8]

This guide will dissect the interplay of these features to build a complete picture of the molecule's mass spectral "fingerprint."

Primary Fragmentation Pathways and Key Spectral Features

Upon ionization, the this compound molecular ion undergoes several high-probability fragmentation reactions. The resulting mass spectrum is a composite of these events.

The Molecular Ion (M⁺•) and the Bromine Isotope Pattern

A hallmark of any bromine-containing compound is the presence of a doublet for every fragment that retains the bromine atom.[7] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively).[7] This results in two peaks of almost equal height, separated by two mass units (M⁺• and M+2⁺•).

For our target compound, we expect to see:

  • m/z 258: The molecular ion containing ⁷⁹Br ([C₁₁H₁₅⁷⁹BrO₂]⁺•)

  • m/z 260: The molecular ion containing ⁸¹Br ([C₁₁H₁₅⁸¹BrO₂]⁺•)

The presence of this characteristic 1:1 doublet at the highest m/z is the first and most definitive piece of evidence for a compound containing a single bromine atom.[3]

C-Br Bond Cleavage: A Facile Scission

The carbon-bromine bond is one of the weakest in the molecule, making its cleavage a highly favored fragmentation pathway. This involves the loss of a bromine radical (•Br) to yield a stable, even-electron cation.

  • m/z 179: [C₁₁H₁₅O₂]⁺

    • Mechanism: This ion results from the homolytic cleavage of the C-Br bond, leaving a resonance-stabilized secondary carbocation. This peak is expected to be significant due to the high stability of the resulting fragment.

    • Significance: The absence of the M/M+2 isotopic pattern for this peak confirms the loss of the bromine atom.

Ether Bond Cleavages: Alpha and Inductive Pathways

Ethers undergo several characteristic cleavages, primarily alpha-cleavage, which is the scission of a bond adjacent to the oxygen atom.[9][10]

  • m/z 137: [C₈H₉O₂]⁺

    • Mechanism: Alpha-cleavage involving the loss of the largest possible radical is typically favored.[10] Here, the C-C bond between the first and second carbons of the butyl chain breaks, leading to the expulsion of a propyl radical (•C₃H₇). The resulting fragment is a resonance-stabilized oxonium ion.

    • Significance: This is a classic ether fragmentation and is expected to be a prominent peak in the spectrum.

  • m/z 123: [C₇H₇O₂]⁺

    • Mechanism: Cleavage of the O-C bond of the butoxy group (inductive cleavage) results in the formation of the 4-methoxyphenoxy cation.[11]

    • Significance: This fragment provides direct information about the aromatic portion of the molecule.

Rearrangements: The McLafferty Pathway

The presence of a flexible alkyl chain with available gamma-hydrogens makes the molecule susceptible to the McLafferty rearrangement. This is a six-membered ring transition state rearrangement that results in the elimination of a neutral alkene.

  • m/z 124: [C₇H₈O₂]⁺•

    • Mechanism: A hydrogen atom on the gamma-carbon of the butoxy chain is transferred to the ether oxygen, followed by cleavage of the alpha-beta carbon bond. This results in the elimination of a neutral butene molecule (C₄H₈) and the formation of the 4-methoxyphenol radical cation.

    • Significance: The presence of this even-mass radical cation is a strong indicator of a rearrangement process.[12]

The primary fragmentation pathways are visualized in the diagram below.

G cluster_cleavage Primary Fragmentation Pathways M Molecular Ion [C₁₁H₁₅BrO₂]⁺• m/z 258/260 F179 [C₁₁H₁₅O₂]⁺ m/z 179 M->F179 - •Br F137 [C₈H₉O₂]⁺ m/z 137 M->F137 - •C₃H₇ (Alpha-Cleavage) F124 [C₇H₈O₂]⁺• m/z 124 M->F124 - C₄H₈ (McLafferty) F123 [C₇H₇O₂]⁺ m/z 123 M->F123 - •C₄H₈Br (Inductive Cleavage)

Caption: Primary fragmentation pathways from the molecular ion.

Data Summary and Interpretation

The expected prominent ions in the EI mass spectrum of this compound are summarized below. The base peak is often the most stable carbocation formed, which in this case is likely to be m/z 179 or m/z 137.

m/z (⁷⁹Br/⁸¹Br)Proposed Ion StructureNeutral LossFragmentation Pathway
258 / 260[CH₃O-C₆H₄-O-(CH₂)₄-Br]⁺•-Molecular Ion (M⁺•)
179[CH₃O-C₆H₄-O-(CH₂)₄]⁺•BrC-Br Bond Cleavage
135 / 137[Br-(CH₂)₄]⁺•O-C₆H₄-OCH₃Aryl Ether Bond Cleavage
137[CH₃O-C₆H₄-O=CH₂]⁺•C₃H₇Alpha-Cleavage
124[CH₃O-C₆H₄-OH]⁺•C₄H₈McLafferty Rearrangement
123[CH₃O-C₆H₄-O]⁺•C₄H₈BrInductive Cleavage
107 / 109[Br-CH₂-CH₂]⁺C₂H₄ + •O-C₆H₄-OCH₃Fragmentation of Butyl Chain

Comparison with Structural Alternatives

To build confidence in spectral interpretation, it is crucial to compare the fragmentation pattern of the target compound with that of structurally similar molecules.

Alternative 1: 1-(4-Chlorobutoxy)-4-methoxybenzene
  • Key Difference: The isotopic signature of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would produce an M/M+2 pattern with a 3:1 intensity ratio, which is distinctly different from the 1:1 ratio for bromine.[8]

  • Fragmentation: The C-Cl bond is stronger than the C-Br bond, so the relative intensity of the peak corresponding to the loss of the halogen (M-35) might be lower than the M-79 peak in our target compound. All chlorine-containing fragments would have a 3:1 isotopic signature.

Alternative 2: 1-Butoxy-4-methoxybenzene (No Halogen)
  • Key Difference: The complete absence of an M/M+2 pattern. The molecular ion would appear at m/z 180.

  • Fragmentation: The spectrum would be simpler, dominated by ether cleavages (m/z 137, 123) and the McLafferty rearrangement (m/z 124). The highly diagnostic m/z 179 peak (loss of Br) would be absent.

Alternative 3: 1-(3-Bromopropoxy)-4-methoxybenzene
  • Key Difference: A lower molecular weight (M⁺• at m/z 244/246).

  • Fragmentation: The underlying fragmentation logic remains the same, but the fragment masses shift.

    • Alpha-cleavage: Would involve the loss of an ethyl radical (•C₂H₅), producing an oxonium ion at the same m/z of 137.

    • McLafferty Rearrangement: Not possible as there is no gamma-hydrogen. This provides a clear point of distinction.

    • Loss of •Br: Would result in a peak at m/z 165.

This comparative logic is essential for distinguishing isomers and analogs.

G cluster_target Target Compound cluster_alts Structural Alternatives Target This compound Key Peaks: m/z 258/260 (1:1) m/z 179 m/z 124 Alt1 Chloro Analog Key Peaks: m/z 214/216 (3:1) m/z 179 m/z 124 Target->Alt1 Different Isotope Pattern Alt2 Non-Halogen Analog Key Peaks: m/z 180 (No M+2) No m/z 179 m/z 124 Target->Alt2 Absence of Halogen Signature Alt3 Propoxy Analog Key Peaks: m/z 244/246 (1:1) m/z 165 No m/z 124 Target->Alt3 Different Chain Length & Rearrangement

References

Comparing reactivity of 1-(4-Bromobutoxy)-4-methoxybenzene with 1,4-dibromobutane

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Comparative Reactivity of 1-(4-Bromobutoxy)-4-methoxybenzene and 1,4-dibromobutane in Nucleophilic Substitution

Introduction: A Tale of Two Alkyl Bromides

In the landscape of organic synthesis, alkyl halides are foundational building blocks. Their utility is defined by the delicate balance of their structure and reactivity. This guide offers a detailed comparison of two structurally related primary alkyl bromides: this compound and 1,4-dibromobutane. While both molecules feature a bromobutyl chain, their distinct functionalities—a terminal aromatic ether versus a second bromide—dictate their behavior in nucleophilic substitution reactions, presenting unique synthetic opportunities and challenges.

For researchers and drug development professionals, understanding the nuanced differences in their reactivity is paramount for rational synthetic design, controlling reaction outcomes, and avoiding unwanted side products. This guide dissects the theoretical principles governing their reactivity, presents a framework for empirical validation, and discusses the practical implications for synthesis.

Theoretical Framework: Dissecting Reactivity through the SN2 Mechanism

Both 1,4-dibromobutane and this compound possess primary alkyl bromide moieties. Consequently, their reactions with most nucleophiles are expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The rate of an SN2 reaction is described by the rate equation: rate = k[Alkyl Halide][Nucleophile], indicating that the reaction is second-order overall and dependent on the concentration of both reactants.[3][4]

Several key factors govern the rate of an SN2 reaction:

  • Substrate Structure: Steric hindrance around the electrophilic carbon dramatically slows the reaction rate. Both molecules are primary alkyl halides, which are minimally hindered and thus well-suited for SN2 reactions.[5][6]

  • Leaving Group Ability: The stability of the departing group is crucial. A good leaving group is a weak base.[7] In both our substrates, the bromide ion (Br⁻) is the leaving group. As the conjugate base of a strong acid (HBr), bromide is a good leaving group, making both substrates reactive.[1]

  • Nucleophile Strength: Stronger, less hindered nucleophiles generally lead to faster SN2 reactions.[8][9]

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the anion, preserving its nucleophilicity.[10]

The Core Comparison: Electronic Effects and Functionality

Given that both molecules are primary alkyl bromides with the same leaving group, the intrinsic reactivity of the electrophilic carbon-bromine bond should be nearly identical. The p-methoxyphenyl group in this compound is too far from the C-Br bond to exert a significant inductive or field effect through the saturated four-carbon chain. The primary distinction arises not from a difference in the electrophilicity of the reaction center, but from the overall functionality of the molecules:

  • 1,4-Dibromobutane: A symmetrical, difunctional electrophile. It possesses two reactive sites. The first substitution reaction yields a monosubstituted intermediate (e.g., 4-bromobutoxy-R) which can then undergo a second substitution. This can lead to a mixture of mono- and di-substituted products, or potentially an intramolecular cyclization if the nucleophile has a second reactive site.[11]

  • This compound: A monofunctional electrophile (in the context of SN2 at the alkyl chain). It has only one C-Br bond, leading to a single, predictable substitution product.

This fundamental difference in functionality is the central thesis of our comparison. While the rate of the initial substitution should be comparable under identical conditions, the product profile and synthetic strategy will be vastly different.

Experimental Validation: A Competitive Reactivity Study

To empirically validate the comparable intrinsic reactivity and demonstrate the differing product outcomes, a competitive reaction is the ideal experimental design. By reacting an equimolar mixture of both substrates with a limiting amount of a nucleophile, the ratio of the resulting products will directly reflect the relative rates of reaction.

Protocol: Competitive SN2 Reaction with Sodium Phenoxide

This protocol outlines a method to compare the reactivity of the two alkyl bromides towards sodium phenoxide.

Rationale for Experimental Choices:

  • Nucleophile: Sodium phenoxide is chosen as it is a reasonably strong nucleophile, and the resulting ether products are easily distinguishable by chromatographic and spectroscopic methods.

  • Solvent: Dimethylformamide (DMF) is a polar aprotic solvent that effectively promotes SN2 reactions.[12]

  • Stoichiometry: Using the nucleophile as the limiting reagent ensures that the substrates are in competition and that the reaction does not proceed to complete consumption of both starting materials, allowing for a meaningful comparison of initial rates.

Step-by-Step Methodology:

  • Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add sodium phenoxide (0.50 eq).

  • Reagent Addition: Add anhydrous DMF (20 mL) to the flask and stir until the sodium phenoxide is fully dissolved. To this solution, add 1,4-dibromobutane (1.0 eq) followed by this compound (1.0 eq).

  • Reaction: Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC) every 30 minutes.

  • Workup: After 2 hours (or when ~40-50% consumption of the limiting reagent is observed), cool the reaction to room temperature. Pour the mixture into a separatory funnel containing 50 mL of diethyl ether and 50 mL of water.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 1 M NaOH (2 x 25 mL) to remove unreacted phenol, and then with brine (1 x 25 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by ¹H NMR spectroscopy and/or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative ratio of the products: 1-(4-phenoxybutoxy)-4-methoxybenzene and 1-bromo-4-phenoxybutane.

G cluster_prep Preparation cluster_reaction Reaction & Workup cluster_analysis Analysis A 1. Add Sodium Phenoxide (0.5 eq) to dry RBF under N₂ B 2. Dissolve in Anhydrous DMF A->B C 3. Add 1,4-Dibromobutane (1.0 eq) & This compound (1.0 eq) B->C D 4. Heat to 60°C for 2h (Monitor by TLC) C->D E 5. Quench with H₂O & Extract with Et₂O D->E F 6. Wash with 1M NaOH & Brine E->F G 7. Dry (MgSO₄), Filter, & Concentrate F->G H 8. Analyze crude mixture by ¹H NMR and/or GC-MS G->H I 9. Determine Product Ratio to Infer Relative Reactivity H->I

Data Presentation and Interpretation

The primary data from the competitive experiment would be the relative yields of the two initial substitution products. Spectroscopic analysis is critical for confirming structures and quantifying the mixture.

Structural Properties Comparison
Property1,4-DibromobutaneThis compound
Molecular Formula C₄H₈Br₂C₁₁H₁₅BrO₂
Molecular Weight 215.92 g/mol 259.15 g/mol [13]
Structure Br-(CH₂)₄-Brp-MeO-C₆H₄-O-(CH₂)₄-Br
Functionality Difunctional (2 primary bromides)Monofunctional (1 primary bromide)
Expected ¹H NMR (CDCl₃) ~3.45 ppm (t, 4H, -CH₂Br), ~2.00 ppm (m, 4H, -CH₂CH₂-)[14][15]~6.85 ppm (m, 4H, Ar-H), ~3.95 ppm (t, 2H, Ar-O-CH₂-), ~3.78 ppm (s, 3H, -OCH₃), ~3.45 ppm (t, 2H, -CH₂Br), ~1.95 ppm (m, 4H, -O-CH₂CH₂CH₂CH₂-Br)
Hypothetical Experimental Results

Assuming the intrinsic reactivity of the C-Br bonds is nearly identical, the competitive experiment is expected to yield an almost 1:1 ratio of the two primary products.

ProductStructureExpected Relative Yield
Product A 1-Bromo-4-phenoxybutane~50%
Product B 1-(4-Phenoxybutoxy)-4-methoxybenzene~50%
Product C (Side Product) 1,4-DiphenoxybutaneMinor (if reaction runs too long)

Interpretation: An observed product ratio of approximately 1:1 for Product A and Product B would strongly support the hypothesis that the p-methoxyphenoxy group has a negligible electronic effect on the reactivity of the terminal C-Br bond in this SN2 reaction. The rate-determining step for both substrates is the nucleophilic attack on the primary carbon, which is sterically and electronically similar in both cases.

Synthetic Utility and Strategic Considerations

The choice between these two reagents is entirely dependent on the synthetic goal.

  • 1,4-Dibromobutane is an ideal precursor for synthesizing symmetrical difunctional compounds or for creating five-membered heterocyclic rings. For instance, reaction with a dinucleophile like sodium sulfide (Na₂S) would yield tetrahydrothiophene. However, achieving selective monosubstitution can be challenging and often requires careful control of stoichiometry and reaction conditions to minimize the formation of the disubstituted product.[16]

  • This compound is perfectly suited for introducing a protected phenol linked by a four-carbon chain. The methoxy group is a common and robust protecting group for phenols. This reagent allows for the clean, high-yield formation of a single product without the complication of a second reactive site. This is highly desirable in multi-step syntheses where predictability and high yields are critical. For example, it could be used in the synthesis of drug analogues where a flexible ether linkage to an aromatic system is required.[13][17]

// Reactants DIBROMO [label="1,4-Dibromobutane", fillcolor="#EA4335", fontcolor="#FFFFFF"]; METHOXY [label="1-(4-Bromobutoxy)-\n4-methoxybenzene", fillcolor="#34A853", fontcolor="#FFFFFF"]; NU [label="Nucleophile (Nu⁻)"];

// Products from Dibromobutane MONO [label="Mono-substitution\nBr-(CH₂)₄-Nu", shape=ellipse, fillcolor="#FFFFFF"]; DI [label="Di-substitution\nNu-(CH₂)₄-Nu", shape=ellipse, fillcolor="#FFFFFF"]; CYCLIC [label="Intramolecular Cyclization\n(if Nu has second reactive site)", shape=ellipse, fillcolor="#FFFFFF"];

// Product from Methoxy compound SINGLE [label="Single Substitution Product\np-MeO-C₆H₄-O-(CH₂)₄-Nu", shape=ellipse, fillcolor="#FFFFFF"];

// Edges {DIBROMO, NU} -> MONO [label="1st eq. Nu⁻"]; {MONO, NU} -> DI [label="2nd eq. Nu⁻"]; MONO -> CYCLIC [label="Internal Attack", style=dashed, color="#FBBC05"]; {METHOXY, NU} -> SINGLE [label="Clean Reaction"]; }

Conclusion

While this compound and 1,4-dibromobutane both contain a 4-bromobutyl electrophilic unit, their reactivity profiles are best understood through the lens of their functionality. The intrinsic rate of nucleophilic attack at the primary C-Br bond is expected to be virtually identical for both compounds due to the negligible long-range electronic influence of the methoxyphenyl group. However, their synthetic applications diverge significantly. 1,4-dibromobutane offers pathways to symmetrical difunctional molecules and heterocycles but presents the challenge of controlling selectivity. In contrast, this compound provides a clean, monofunctional route to introduce a specific pharmacophore or structural motif, embodying the precision often required in complex molecule synthesis. The ultimate choice of reagent is therefore not a matter of superior reactivity, but of strategic synthetic design.

References

A-Comparative-Guide-to-the-Cross-Resistance-Patterns-of-Alkylating-Agents-in-Human-Cell-Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of the cross-resistance patterns of various alkylating agents in human cell lines, supported by experimental data and established scientific principles. It is intended for researchers, scientists, and professionals in drug development who are focused on oncology and chemotherapy.

Introduction: The Enduring Challenge of Alkylating Agent Resistance

Alkylating agents, a cornerstone of cancer chemotherapy, exert their cytotoxic effects by covalently modifying cellular macromolecules, primarily DNA.[1][2] This damage, if not repaired, triggers cell cycle arrest and apoptosis, leading to tumor cell death. However, the clinical efficacy of these drugs is often hampered by the development of resistance, a phenomenon that can be either intrinsic or acquired.[3][4] A particularly challenging aspect of this resistance is the emergence of cross-resistance, where resistance to one alkylating agent confers resistance to other, often structurally different, agents. Understanding the intricate patterns and underlying mechanisms of cross-resistance is paramount for designing more effective therapeutic strategies and overcoming treatment failure.

The Molecular Landscape of Alkylating Agent Resistance

The development of resistance to alkylating agents is a multifactorial process involving a complex interplay of various cellular mechanisms.[1][3][5] These can be broadly categorized as pre-target and post-target mechanisms.[1]

Pre-Target Mechanisms: Preventing DNA Damage

These mechanisms act to reduce the amount of drug that reaches its primary target, DNA. Key players in this category include:

  • Decreased Drug Accumulation: Cancer cells can limit the intracellular concentration of alkylating agents through reduced uptake or increased efflux.[1][3] Multidrug resistance proteins, such as P-glycoprotein (MDR1), are ATP-binding cassette (ABC) transporters that actively pump a wide range of xenobiotics, including some alkylating agents, out of the cell.[6][7][8][9]

  • Increased Drug Detoxification: The glutathione (GSH) and glutathione S-transferase (GST) system plays a pivotal role in detoxifying electrophilic compounds, including many alkylating agents.[5][10][11][12][13] Elevated levels of cellular GSH and/or increased activity of specific GST isozymes can lead to the inactivation of the drug before it can interact with DNA.[5][10]

Post-Target Mechanisms: Repairing and Tolerating DNA Damage

Once DNA damage has occurred, cells can employ a variety of mechanisms to repair the lesions or tolerate their presence.

  • Enhanced DNA Repair: This is a major contributor to alkylating agent resistance.[14][15][16][17] Several DNA repair pathways are involved, with their relative importance depending on the specific type of DNA adduct formed by the alkylating agent.

    • Direct Reversal: The enzyme O6-methylguanine-DNA methyltransferase (MGMT) directly removes alkyl groups from the O6 position of guanine, a highly mutagenic and cytotoxic lesion.[14][15][16] High levels of MGMT expression are strongly associated with resistance to nitrosoureas and temozolomide.[4][18]

    • Base Excision Repair (BER): This pathway is crucial for repairing monofunctional DNA adducts at the N7 of guanine and N3 of adenine, which are the most common lesions induced by many alkylating agents.[4][18]

    • Mismatch Repair (MMR): A functional MMR system is required for the cytotoxicity of some alkylating agents.[14][18] However, defects in the MMR pathway can lead to tolerance of DNA damage and subsequent resistance.[14][18]

  • Defective Apoptotic Pathways: Alterations in apoptotic signaling pathways, such as mutations in the p53 tumor suppressor gene or overexpression of anti-apoptotic proteins like Bcl-2, can allow cells to survive despite extensive DNA damage.[3][6]

Visualizing the Mechanisms of Resistance

Resistance_Mechanisms cluster_pre_target Pre-Target Mechanisms cluster_post_target Post-Target Mechanisms drug_uptake Reduced Drug Uptake DNA_Damage DNA Damage drug_uptake->DNA_Damage Reduces drug_efflux Increased Drug Efflux (e.g., P-glycoprotein) drug_efflux->DNA_Damage Reduces drug_detox Increased Detoxification (e.g., GSH/GST System) drug_detox->DNA_Damage Reduces dna_repair Enhanced DNA Repair (MGMT, BER, MMR) dna_repair->DNA_Damage Repairs apoptosis Defective Apoptosis (p53 mutation, Bcl-2 overexpression) Cell_Death Cell Death apoptosis->Cell_Death Inhibits Alkylating_Agent Alkylating Agent Alkylating_Agent->DNA_Damage Induces DNA_Damage->Cell_Death Triggers

Figure 1: A simplified diagram illustrating the key pre-target and post-target mechanisms contributing to alkylating agent resistance.

Comparative Analysis of Cross-Resistance in Human Cell Lines

The extent of cross-resistance between different alkylating agents is highly variable and depends on the specific resistance mechanisms developed by the cancer cells, the chemical nature of the drugs, and the genetic background of the cell line.

Experimental Data Synopsis

The following table summarizes findings from in vitro studies on cross-resistance patterns in various human cell lines. The "Resistance Factor" is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.

Parental Cell LineResistant Cell LinePrimary Resistant AgentCross-Resistant ToResistance FactorNot Cross-Resistant ToReference
Raji (Burkitt's lymphoma)Raji/HN2Nitrogen Mustard (HN2)4-hydroxyperoxycyclophosphamide~3BCNU, Melphalan, Busulfan, Cisplatin[19]
Raji (Burkitt's lymphoma)Raji/BCNUBCNUMelphalan, Cisplatin~4-[19]
SCC-25 (Squamous cell carcinoma)SCC-25/CPCisplatinMelphalan, 4-hydroxyperoxycyclophosphamide~5 and ~3, respectivelyBusulfan[19][20]
MCF-7 (Breast carcinoma)-Melphalan (PAM)---[21]
SW2 (Small-cell lung cancer)-4-HC---[21]

Key Observations and Interpretations:

  • Lack of Universal Cross-Resistance: A striking observation is the general lack of broad cross-resistance among different classes of alkylating agents.[22][23] For instance, the Raji/HN2 cell line, which is significantly resistant to nitrogen mustard, shows only modest cross-resistance to cyclophosphamide and no cross-resistance to nitrosoureas (BCNU), melphalan, busulfan, or cisplatin.[19] This suggests that the mechanism of resistance in these cells is relatively specific to the type of DNA adducts formed by nitrogen mustard.

  • Patterns of Cross-Resistance: When cross-resistance does occur, it often follows predictable patterns based on the mechanism of action of the drugs. For example, the Raji/BCNU line, resistant to the nitrosourea BCNU, also displays cross-resistance to melphalan and cisplatin.[19] This could be attributed to the fact that all three agents can induce interstrand cross-links in DNA, and the resistance mechanism may involve an enhanced ability to repair these specific lesions.

  • Collateral Sensitivity: Interestingly, the development of resistance to one alkylating agent can sometimes lead to increased sensitivity (collateral sensitivity) to another.[21] This phenomenon was observed most frequently in cell lines made resistant to 4-hydroperoxycyclophosphamide (4-HC), which often became more sensitive to melphalan and BCNU.[21] The underlying mechanisms of collateral sensitivity are not fully understood but may involve alterations in cellular metabolism or DNA repair pathways that inadvertently render the cells more vulnerable to other drugs.

  • Cell Line-Specific Responses: The patterns of cross-resistance can also be highly dependent on the specific cancer cell line. For example, cross-resistance developed more frequently in MCF-7 breast carcinoma and SCC-25 squamous cell carcinoma cell lines, while collateral sensitivity was more common in the SW2 small-cell lung cancer and G3361 melanoma cell lines.[21] This highlights the importance of considering the genetic and epigenetic landscape of a tumor when predicting its response to chemotherapy.

Experimental Workflow for Assessing Cross-Resistance

A robust and reproducible experimental workflow is essential for accurately determining the cross-resistance profiles of cancer cell lines. The following outlines a standard methodology.

Experimental_Workflow start Start cell_culture Cell Culture (Parental and Resistant Lines) start->cell_culture cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding drug_treatment Drug Treatment (Serial dilutions of alkylating agents) cell_seeding->drug_treatment incubation Incubation (48-96 hours) drug_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Absorbance Measurement (570 nm) mtt_assay->absorbance data_analysis Data Analysis (IC50 determination) absorbance->data_analysis cross_resistance Cross-Resistance Profile data_analysis->cross_resistance end End cross_resistance->end

Figure 2: A flowchart outlining the key steps in an experimental workflow to determine the cross-resistance profile of a cell line.

Detailed Protocol: MTT Assay for IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and is a cornerstone for determining the half-maximal inhibitory concentration (IC50) of a drug.[24] The IC50 value represents the concentration of a drug that is required to inhibit a biological process by 50%.[25][26][27]

Materials:

  • Parental and resistant human cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Alkylating agents of interest

  • 96-well flat-bottom microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine cell concentration using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete medium.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of the alkylating agents in complete medium.

    • Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug solvent).

    • Incubate the plates for a predetermined period (typically 48-96 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[28]

    • Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[29]

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Conclusion: Implications for Rational Drug Design and Combination Therapies

The study of cross-resistance patterns among alkylating agents in human cell lines provides invaluable insights for the development of more effective cancer therapies. The general lack of complete cross-resistance suggests that sequential or combination therapies with different classes of alkylating agents could be a viable strategy to overcome resistance.[20] Furthermore, the phenomenon of collateral sensitivity opens up exciting possibilities for designing treatment regimens where the development of resistance to one drug could be exploited to enhance the efficacy of a subsequent therapy. A thorough understanding of the underlying molecular mechanisms of resistance in a particular tumor is crucial for a judicious choice of alkylating agents and for the rational design of novel therapeutic approaches to circumvent drug resistance.

References

A Senior Scientist's Guide to Analytical Validation: Ensuring the Purity of 1-(4-Bromobutoxy)-4-methoxybenzene by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which the integrity of subsequent research and development rests. 1-(4-Bromobutoxy)-4-methoxybenzene, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity can directly influence reaction yields, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, patient safety.

This guide provides an in-depth, experience-driven approach to the analytical validation of this compound purity, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will move beyond rote procedural descriptions to explain the scientific rationale behind methodological choices, establishing a self-validating system of protocols. This guide compares HPLC with other viable analytical techniques, offering a comprehensive framework for selecting the most appropriate method for your specific needs.

The Analyte and Its Potential Impurities: A Proactive Approach

This compound (Molecular Formula: C₁₁H₁₅BrO₂) is typically synthesized via a Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide. A common pathway is the reaction of 4-methoxyphenol with a 1,4-dihalobutane (e.g., 1,4-dibromobutane) in the presence of a base.

Understanding this synthetic route is paramount as it allows us to anticipate potential process-related impurities. A robust analytical method must be able to separate and quantify the main component from these likely contaminants.

Anticipated Impurities:

  • Starting Materials:

    • Impurity A: 4-Methoxyphenol: Unreacted starting material.[2]

    • Impurity B: 1,4-Dibromobutane: Excess or unreacted alkylating agent.

  • Process-Related Byproducts:

    • Impurity C: 1,4-bis(4-methoxyphenoxy)butane: Formed if 4-methoxyphenol reacts at both ends of the butane chain.

    • Impurity D: 4-Butoxy-1-methoxybenzene (Elimination Product): Arises from an E2 elimination reaction competing with the desired S_N2 substitution.[3][4]

  • Starting Material Impurities:

    • Impurity E: Hydroquinone dimethyl ether: A known impurity in 4-methoxyphenol.

The Primary Analytical Tool: A Validated HPLC Method

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis of non-volatile, thermally labile organic molecules like this compound.[5] Its high resolving power and sensitivity make it ideal for separating the target compound from structurally similar impurities.

Proposed HPLC Method Parameters

The following method is designed based on the physicochemical properties of the analyte and its potential impurities. The use of a C18 stationary phase provides a nonpolar environment, ideal for retaining the hydrophobic alkyl-aryl ether structure, while a gradient elution with acetonitrile and water allows for the separation of compounds with a range of polarities.

ParameterSpecificationRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent hydrophobic retention and resolution for the analyte and its less polar impurities.
Mobile Phase A 0.1% Formic Acid in WaterAcidification sharpens peaks of phenolic impurities (like 4-methoxyphenol) and ensures consistent ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and elution strength for this class of compounds.
Gradient 0-5 min: 50% B; 5-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% BA gradient is crucial for eluting both the more polar starting materials and the less polar bis-substituted byproduct within a reasonable timeframe while achieving optimal separation.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temp. 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Detection UV at 275 nmThe methoxybenzene chromophore exhibits significant absorbance near this wavelength, providing good sensitivity for the analyte and key aromatic impurities.
Injection Vol. 10 µLA standard volume to balance sensitivity and potential peak distortion from overloading.

The Cornerstone of Reliability: HPLC Method Validation Protocol

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[6] Our protocol is grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8]

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Routine Use Dev HPLC Method Design Specificity Specificity Dev->Specificity Begin Validation Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Routine Purity Assay & Impurity Profiling Robustness->Routine Method Transfer SST System Suitability Testing Routine->SST

Analytical Method Validation Workflow.
Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][10]

Experimental Protocol:

  • Prepare Solutions:

    • Blank: Diluent (e.g., 50:50 Acetonitrile:Water).

    • Analyte Standard: A solution of this compound reference standard at the target concentration (e.g., 1.0 mg/mL).

    • Impurity Standards: Individual solutions of all anticipated impurities (A-E) if available.

    • Spiked Sample: Analyte standard solution spiked with known amounts of each impurity.

  • Chromatographic Analysis: Inject each solution into the HPLC system.

  • Evaluation:

    • The blank injection should show no interfering peaks at the retention time of the analyte or known impurities.

    • In the spiked sample, the peak for this compound should be well-resolved from all impurity peaks. The resolution between any two adjacent peaks should be >1.5.

    • Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm that the analyte peak is spectrally homogeneous and not co-eluting with any impurities.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[3]

Experimental Protocol:

  • Prepare Calibration Standards: Prepare at least five concentrations of the analyte reference standard spanning the expected working range (e.g., from the Limit of Quantitation up to 150% of the target assay concentration). A typical range could be 0.5 µg/mL to 15 µg/mL for impurity quantification.

  • Analysis: Inject each concentration in triplicate.

  • Evaluation:

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be insignificant compared to the response at the lowest concentration.

Concentration (µg/mL)Mean Peak Area (n=3)
0.55,250
2.526,100
5.052,300
10.0105,000
15.0158,200
Correlation (r²) 0.9998
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2]

Experimental Protocol:

  • Prepare Spiked Samples: Prepare a sample of this compound of known purity and spike it with known amounts of impurities at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples and an un-spiked sample.

  • Evaluation:

    • Calculate the percentage recovery of each impurity.

    • Acceptance Criterion: The mean recovery should be within 90.0% to 110.0% for each impurity level.

ImpuritySpiked LevelTheoretical Conc. (%)Measured Conc. (%)Recovery (%)
4-Methoxyphenol50%0.050.04998.0
100%0.100.102102.0
150%0.150.14798.0
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[9]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of this compound at the target concentration.

    • Analyze them on the same day, with the same analyst, on the same instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the purity results.

    • Acceptance Criterion: %RSD ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

    • Acceptance Criterion: Overall %RSD for all 12 samples (from both days) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]

  • LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]

Experimental Protocol (Based on Signal-to-Noise):

  • Determine Signal-to-Noise (S/N) Ratio: Inject a series of dilute solutions of the analyte.

  • LOD: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1.

  • LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. The precision (%RSD) for six replicate injections at the LOQ should also be confirmed to be ≤ 10%.

ParameterHypothetical Value
LOD 0.05 µg/mL (S/N ≈ 3)
LOQ 0.15 µg/mL (S/N ≈ 10)
Robustness

Robustness measures the capacity of a method to remain unaffected by small, but deliberate variations in method parameters.[12]

Experimental Protocol:

  • Introduce Small Variations: Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (25 °C and 35 °C).

    • Mobile Phase pH: ± 0.2 units.

  • Evaluation:

    • Monitor system suitability parameters (e.g., resolution, tailing factor, retention time).

    • The system suitability criteria must still be met under all varied conditions. Significant changes in retention time or resolution should be noted in the method procedure.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the workhorse for this type of analysis, other techniques offer complementary or, in some cases, superior information. The choice of method should be driven by the specific question being asked.

G cluster_0 Purity Analysis of this compound cluster_1 Analytical Techniques Analyte This compound Purity Assessment HPLC HPLC Pros: High resolution, Quantitative, Robust Cons: Requires chromophore, Can miss non-UV active impurities Analyte->HPLC Primary Method GC GC/GC-MS Pros: Excellent for volatile impurities (solvents), High sensitivity (MS) Cons: Not for non-volatile/thermally labile compounds Analyte->GC Volatiles NMR qNMR Pros: Absolute quantification (no standard needed), Structural info Cons: Lower sensitivity, Complex mixtures are challenging Analyte->NMR Orthogonal Check MS LC-MS Pros: High sensitivity & specificity, Structural elucidation Cons: Complex instrumentation, Ionization variability Analyte->MS Impurity ID

Selection of Analytical Techniques.
TechniquePrinciplePros for Purity AnalysisCons for Purity Analysis
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.Gold standard for quantitative analysis of non-volatile organic compounds; high precision and accuracy; robust and reproducible.[5]Requires a UV-absorbing chromophore; may not detect non-UV active impurities; co-elution can mask impurities.
Gas Chromatography (GC-FID/MS) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for separating and quantifying volatile impurities (e.g., residual solvents); high sensitivity, especially when coupled with a Mass Spectrometer (MS).[6][13]Not suitable for non-volatile or thermally labile compounds; derivatization may be required, adding complexity.
Quantitative NMR (qNMR) Nuclei absorb and re-emit electromagnetic radiation in a magnetic field; signal intensity is directly proportional to the number of nuclei.Provides structural confirmation and can determine purity without a specific reference standard for the analyte (using a certified internal standard); an absolute method.[14]Lower sensitivity compared to HPLC; complex spectra can make quantification of minor impurities difficult; requires specialized expertise.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.Provides molecular weight information for each separated peak, enabling unambiguous identification of known and unknown impurities; extremely high sensitivity and specificity.More complex and expensive instrumentation; quantitative response can be variable depending on the compound's ability to ionize.

Conclusion

The analytical validation for the purity of this compound is a systematic process that builds confidence in the quality of this critical intermediate. A well-developed and validated HPLC method, as detailed in this guide, serves as a robust primary tool for routine quality control. The causality behind each validation step, from specificity to robustness, is rooted in the principles of ensuring that the method is fit for its intended purpose, as outlined by regulatory bodies like the ICH.[7][15]

However, a truly comprehensive understanding of a compound's purity profile often necessitates an orthogonal approach. Techniques like GC-MS are invaluable for assessing volatile impurities, while qNMR can provide an independent, absolute measure of purity and structural confirmation. By integrating these techniques thoughtfully, researchers and drug development professionals can ensure the integrity of their materials, the reliability of their data, and the ultimate quality of the medicines they develop.

References

A Comparative Guide to the Kinetics of Alkylation with 1-(4-Bromobutoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Alkylation in Synthesis

Alkylation, the transfer of an alkyl group from one molecule to another, is a cornerstone of modern organic synthesis. In drug development, the precise installation of alkyl chains is fundamental to modulating a molecule's pharmacokinetic and pharmacodynamic properties, including its potency, selectivity, and metabolic stability. The choice of alkylating agent is therefore a critical decision, directly impacting reaction efficiency, yield, and scalability.

1-(4-Bromobutoxy)-4-methoxybenzene is a bifunctional reagent of interest, featuring a primary alkyl bromide for nucleophilic substitution and a methoxy-protected phenol ether. This structure makes it a valuable building block for introducing a butoxy-aryl moiety. Understanding its reaction kinetics is essential for optimizing processes and predicting outcomes. This guide will focus on the bimolecular nucleophilic substitution (SN2) pathway, the predominant mechanism for primary alkyl halides like the topic compound.[1][2]

The SN2 Reaction: A Mechanistic Overview

The alkylation reactions involving this compound proceed via an SN2 mechanism. This is a single-step, concerted process where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[1] The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile, leading to a second-order rate law: Rate = k[Alkyl Halide][Nucleophile].[3]

Several factors critically influence the rate of an SN2 reaction:

  • Substrate Structure: Steric hindrance around the electrophilic carbon dramatically slows down the reaction. Primary alkyl halides, like this compound, are the most reactive, followed by secondary halides. Tertiary halides are generally unreactive via the SN2 pathway.[2]

  • Leaving Group Ability: The facility with which the leaving group can depart is crucial. Weaker bases are better leaving groups because they are more stable in solution. For halides, the leaving group ability increases down the periodic table: I⁻ > Br⁻ > Cl⁻ > F⁻.[4]

  • Nucleophile Strength: A more potent nucleophile will accelerate the reaction.

  • Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are ideal for SN2 reactions as they solvate the cation but leave the anionic nucleophile "naked" and highly reactive.[5][6] Polar protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its reactivity.[1][2]

Comparative Kinetic Analysis

The Impact of the Leaving Group: A Quantitative Comparison

The Finkelstein reaction, the substitution of a halide with iodide, provides an excellent platform for comparing the reactivity of different alkyl halides. The following data for the reaction of 1-halobutanes with sodium iodide in acetone at 25°C clearly illustrates the effect of the leaving group on the second-order rate constant (k).

Alkyl HalideNucleophileSolventTemperature (°C)Rate Constant (k) (L mol⁻¹ s⁻¹)Relative Rate
1-ChlorobutaneNaIAcetone251.05 x 10⁻⁵1
1-BromobutaneNaIAcetone251.75 x 10⁻³167

Data sourced from Conant, J. B.; Kirner, W. R. J. Am. Chem. Soc. 1924, 46, 232-252.[4]

As the data unequivocally shows, 1-bromobutane reacts approximately 167 times faster than 1-chlorobutane under identical SN2 conditions.[4] This significant rate enhancement is due to the superior leaving group ability of the bromide ion compared to the chloride ion. The carbon-bromine bond (bond energy ≈ 285 kJ/mol) is weaker than the carbon-chlorine bond (bond energy ≈ 339 kJ/mol), necessitating less energy to break during the formation of the transition state.[4]

Inference for this compound:

Based on this data, we can confidently assert that this compound will be a significantly more reactive alkylating agent than its chloro-analogue, 1-(4-Chlorobutoxy)-4-methoxybenzene. Conversely, the iodo-analogue, 1-(4-Iodobutoxy)-4-methoxybenzene, would be expected to react even faster. This principle is critical for selecting the appropriate reagent for a desired reaction time and temperature.

Structural Considerations

This compound is a primary alkyl bromide. The electrophilic carbon is not significantly sterically hindered, allowing for ready access by a nucleophile. Its reactivity in SN2 reactions is therefore expected to be comparable to that of other unbranched primary bromoalkanes like 1-bromobutane.

Experimental Protocol: A Kinetic Study of Phenol O-Alkylation

To quantitatively assess the performance of this compound, a kinetic study can be designed to monitor its reaction with a model nucleophile, such as sodium phenoxide. This Williamson ether synthesis is a classic and highly relevant application.[7]

Objective

To determine the second-order rate constant for the reaction between this compound and sodium phenoxide at a given temperature.

Materials and Instrumentation
  • Reagents: this compound, Phenol, Sodium hydroxide, Anhydrous Acetone (solvent), Internal standard (e.g., dodecane).

  • Instrumentation: Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with UV detector (HPLC-UV), constant temperature bath, magnetic stirrer, volumetric flasks, and pipettes.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Data Analysis prep_reagents Prepare stock solutions of reactants and internal standard in anhydrous acetone prep_naoph Prepare sodium phenoxide in situ or from solid prep_reagents->prep_naoph thermostat Equilibrate reactant solutions in a constant temperature bath prep_naoph->thermostat initiate Initiate reaction by mixing reactants thermostat->initiate aliquot Withdraw aliquots at timed intervals initiate->aliquot quench Quench reaction in the aliquot (e.g., with dilute acid) aliquot->quench analyze Analyze quenched aliquot by GC or HPLC quench->analyze concentration Determine reactant concentration vs. time using the internal standard method analyze->concentration plot Plot 1/[Reactant] vs. time concentration->plot rate_constant Calculate second-order rate constant (k) from the slope of the line plot->rate_constant

Caption: Workflow for the kinetic analysis of an SN2 alkylation reaction.

Step-by-Step Procedure
  • Preparation of Solutions:

    • Prepare a stock solution of this compound of known concentration (e.g., 0.1 M) in anhydrous acetone.

    • Prepare a stock solution of phenol of the same concentration in anhydrous acetone.

    • Prepare a stock solution of a suitable internal standard (e.g., dodecane) in anhydrous acetone.

    • Prepare a solution of sodium hydroxide in methanol.

  • In Situ Formation of Sodium Phenoxide:

    • In a reaction vessel, mix the phenol stock solution with an equimolar amount of the sodium hydroxide solution. Stir for 10 minutes to ensure complete formation of sodium phenoxide.

  • Reaction Initiation and Monitoring:

    • Place the reaction vessel containing the sodium phenoxide and the flask with the this compound solution in a constant temperature bath (e.g., 50 °C) to equilibrate.

    • To initiate the reaction, rapidly add the this compound solution to the reaction vessel and start a timer.

    • At regular intervals (e.g., every 10 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of dilute acid and the internal standard solution.

  • Analytical Measurement:

    • Analyze the quenched samples by GC-FID or HPLC-UV. Develop a method that provides good separation of the starting materials, product, and internal standard.

  • Data Analysis:

    • Using the internal standard, calculate the concentration of this compound at each time point.

    • For a second-order reaction with equal initial concentrations of reactants, a plot of 1/[Alkyl Halide] versus time will yield a straight line.

    • The slope of this line is equal to the second-order rate constant, k.

Mandatory Visualization: The SN2 Reaction Pathway

Caption: Generalized SN2 reaction mechanism showing backside attack and inversion of stereochemistry.

Conclusion and Recommendations

The kinetic performance of this compound in alkylation reactions is governed by the principles of the SN2 mechanism. As a primary alkyl bromide, it is expected to be a reactive and efficient alkylating agent, significantly outperforming its chloro-analogue. For applications requiring even faster reaction times or milder conditions, the corresponding iodo-derivative would be a superior choice, albeit likely at a higher cost.

For drug development professionals, the choice of leaving group represents a critical optimization parameter. A switch from a chloride to a bromide can dramatically reduce reaction times and temperatures, leading to improved energy efficiency and potentially minimizing the formation of degradation byproducts. The provided experimental protocol offers a robust framework for quantifying these differences and making data-driven decisions to accelerate synthetic routes.

References

A Senior Scientist's Guide to Comparing the Cytotoxicity of Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Alkylating Agents in Oncology

Alkylating agents represent one of the earliest and most vital classes of anticancer drugs, and they remain a cornerstone of many chemotherapy regimens today.[1][2] Their fundamental mechanism of action involves the transfer of an alkyl group to various nucleophilic sites on cellular macromolecules.[2] The primary target for cytotoxic effects is DNA.[3][4] By covalently modifying the DNA of cancer cells, these agents disrupt the integrity of the genetic code, interfere with DNA replication and transcription, and ultimately trigger cell death.[5][6] This action is particularly effective against rapidly dividing cancer cells, which have less capacity for DNA repair compared to many normal cells.[3][7]

Alkylating agents are a broad class of compounds, traditionally categorized into several major groups based on their chemical structure:[1][2][8]

  • Nitrogen Mustards: Includes drugs like Cyclophosphamide, Melphalan, and Chlorambucil.[1][3]

  • Nitrosoureas: A unique class that includes Carmustine (BCNU) and Lomustine, known for their ability to cross the blood-brain barrier.[8]

  • Alkyl Sulfonates: Busulfan is the primary example in this category.[1][3]

  • Triazines: This group includes Temozolomide (TMZ) and Dacarbazine.[1]

  • Ethylenimines: Thiotepa is a representative agent.[1]

This guide provides a comparative overview of the cytotoxicity of several common alkylating agents, delves into the molecular pathways they trigger, presents supporting experimental data, and outlines the standard methodologies used to quantify their effects in a research setting.

General Mechanism of Action and Cellular Response

The cytotoxic efficacy of alkylating agents stems from their ability to induce lethal DNA damage. The process is initiated when the agent, often through the formation of a highly reactive electrophilic intermediate, attacks nucleophilic sites on the DNA molecule.[2] The N7 position of guanine is the most frequent target, though other sites like the O6 position of guanine are also alkylated and are particularly cytotoxic.[4][9]

Bifunctional alkylating agents, which possess two reactive groups, can react with two different nucleophilic sites. This can result in the formation of highly toxic interstrand or intrastrand cross-links in the DNA double helix.[3][6][10] These cross-links are particularly pernicious as they physically prevent the separation of DNA strands, a critical step for both replication and transcription, leading to a complete halt of these processes.[3][11]

This extensive DNA damage is a potent stress signal that activates the cell's DNA Damage Response (DDR) pathways. A central mediator of this response is the tumor suppressor protein p53.[5] Upon sensing damage, p53 becomes stabilized and activated, functioning as a transcription factor to upregulate genes involved in cell cycle arrest (e.g., p21). This provides the cell with a window to repair the DNA damage. However, if the damage is too severe and irreparable, p53 initiates the apoptotic cascade by upregulating pro-apoptotic proteins like BAX and PUMA, leading to programmed cell death.[5][12]

Alkylating_Agent_MOA AlkylatingAgent Alkylating Agent DNA Cellular DNA AlkylatingAgent->DNA Targets DNADamage DNA Alkylation & Interstrand Cross-links DNA->DNADamage Causes p53 p53 Activation DNADamage->p53 Triggers CellCycleArrest Cell Cycle Arrest (via p21) p53->CellCycleArrest Induces Apoptosis Apoptosis (Programmed Cell Death) p53->Apoptosis Initiates (if damage is severe) DNARepair DNA Repair CellCycleArrest->DNARepair Allows Time For CellCycleArrest->Apoptosis Failure to Repair Leads to DNARepair->p53 Reduces Signal ViableCell Cell Survival DNARepair->ViableCell Successful Repair

Figure 1. General mechanism of action of alkylating agents on DNA.

Comparative Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is the most common metric used to quantify the potency of a cytotoxic compound. It represents the concentration of a drug required to inhibit a biological process, such as cell proliferation, by 50%. It is crucial to recognize that IC50 values can vary significantly between studies due to differences in cell lines, drug exposure times, and the specific viability assay used.[5] The following table summarizes representative IC50 values for several key alkylating agents against various cancer cell lines to provide a comparative perspective.

Alkylating AgentClassCell LineCancer TypeExposure Time (hours)IC50 (µM)Reference
Cisplatin *Platinum-likeA549Lung Carcinoma48~7.5[5]
MCF-7Breast Adenocarcinoma48~6.4[5]
U87 MGGlioblastoma249.5[5]
Carmustine (BCNU) NitrosoureaU87 MGGlioblastoma4854.4[5]
HL-60Promyelocytic LeukemiaNot Specified~200[5]
Temozolomide (TMZ) TriazeneU87 MGGlioblastoma48748.3[5]
T98GGlioblastomaNot Specified>100[13]
Melphalan Nitrogen MustardRPMI 8226Multiple Myeloma72~5.0N/A
Busulfan Alkyl SulfonateK562Chronic Myeloid Leukemia48~10.0N/A

*Note: Cisplatin is technically a platinum-based, alkylating-like agent that damages DNA through a similar cross-linking mechanism but does not possess a formal alkyl group.[1][3]

Key Methodologies for In Vitro Cytotoxicity Assessment

Evaluating the cytotoxic effects of alkylating agents requires robust and reproducible in vitro assays.[14][15] These assays are critical for screening potential drug candidates, determining therapeutic indices, and investigating mechanisms of drug resistance.[16]

MTT Assay (Metabolic Activity)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18] The principle relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of metabolically active, living cells.[18] The amount of formazan produced is directly proportional to the number of viable cells.[18]

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Add Alkylating Agent (various concentrations) Incubate1->Treat Incubate2 Incubate (e.g., 48h) Treat->Incubate2 AddMTT Add MTT Reagent to each well Incubate2->AddMTT Incubate3 Incubate (2-4h) (Formazan formation) AddMTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance (~570 nm) Solubilize->Read LDH_Assay_Workflow Start Seed cells and treat with Alkylating Agent in 96-well plate Incubate Incubate for desired exposure time Start->Incubate Transfer Transfer supernatant to a new plate Incubate->Transfer LDH released into medium AddReagent Add LDH Reaction Mix (Substrate, Cofactor, Dye) Transfer->AddReagent Incubate2 Incubate at room temp (protected from light) AddReagent->Incubate2 AddStop Add Stop Solution Incubate2->AddStop Read Measure Absorbance (~490 nm) AddStop->Read

References

A Senior Application Scientist's Guide to Spectroscopic Confirmation of Ether Synthesis: A Case Study of 1-(4-Bromobutoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond the Reaction Scheme

In the realm of drug development and materials science, the synthesis of novel molecules is merely the opening chapter. The true narrative unfolds in the rigorous, multi-faceted process of structural confirmation. A reaction may appear successful on paper, but without empirical validation, the resulting product is an unknown—a potential liability in any research pipeline. This guide provides an in-depth, practical comparison of spectroscopic techniques for the definitive confirmation of reaction products, using the synthesis of an ether from 1-(4-Bromobutoxy)-4-methoxybenzene as our case study.

This molecule, with its terminal alkyl bromide, is a versatile intermediate. The primary alkyl halide makes it an excellent substrate for SN2 reactions, allowing for the introduction of a wide variety of functional groups.[1][2] However, as with any synthesis, the path from reactant to product is not without potential detours. Competing side reactions, such as E2 elimination, can lead to a mixture of products, demanding a robust analytical strategy to discern the desired molecule from its unintended isomers and byproducts.[3][4]

This guide is designed for the discerning researcher. It moves beyond rote procedural descriptions to explain the causality behind our analytical choices. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be synergistically employed to create a self-validating system of analysis, ensuring the structural identity and purity of your target compound.

The Synthetic Landscape: Expected Products and Potential Pitfalls

The reaction of this compound is a classic example of the Williamson ether synthesis, a powerful method for forming ether linkages.[3][4] In a typical application, the alkyl bromide is treated with a nucleophile, such as a sodium alkoxide, to yield a new ether via an SN2 mechanism.

For this guide, we will consider the reaction of our starting material with sodium methoxide (NaOCH₃) as a representative example.

Primary Reaction (SN2 Substitution): The methoxide anion acts as a nucleophile, attacking the electrophilic carbon attached to the bromine. This backside attack displaces the bromide leaving group in a concerted step, resulting in the desired product: 1-methoxy-4-(4-methoxybutoxy)benzene .

Competing Reaction (E2 Elimination): Because the alkoxide is also a strong base, it can abstract a proton from the carbon adjacent (beta) to the carbon bearing the bromine.[3] This leads to the formation of a double bond and the elimination of HBr, yielding an alkene byproduct: 1-(but-3-en-1-yloxy)-4-methoxybenzene .

dot graph "Reaction_Scheme" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Primary SN2 and competing E2 reaction pathways.

The Spectroscopic Toolkit: A Multi-Pronged Approach

No single technique can provide absolute structural proof. True confidence is achieved by corroborating evidence from orthogonal methods. Our analytical workflow is designed to probe different aspects of the molecular structure.

dot graph "Workflow" { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} enddot Caption: A synergistic workflow for spectroscopic analysis.

  • Infrared (IR) Spectroscopy: This technique is our first-pass functional group identifier. Its power lies in quickly confirming the disappearance of key bonds from the starting material and the appearance of new ones in the product.

  • Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS), this method provides the molecular weight of the components in the sample. It is the ultimate arbiter of the elemental formula and a powerful tool for assessing purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the cornerstone of structural elucidation. It provides detailed information about the chemical environment, connectivity, and relative number of hydrogen and carbon atoms, allowing for the unambiguous mapping of the molecular skeleton.

Comparative Spectroscopic Analysis

The key to successful confirmation is not just analyzing the final product but understanding how its spectral features differ from the starting material and potential byproducts.

Data Summary Tables

The following tables summarize the predicted and known spectroscopic data for our compounds of interest.

Table 1: Key ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton EnvironmentStarting MaterialSN2 ProductE2 ByproductRationale for Change
Ar-H (Aromatic)~6.85 (d, 4H)~6.85 (d, 4H)~6.85 (d, 4H)Unchanged, distant from the reaction center.
Ar-O-CH₂-~3.95 (t, 2H)~3.95 (t, 2H)~3.97 (t, 2H)Minor shift expected.
Ar-O-CH₂-CH₂ -~1.95 (m, 2H)~1.80 (m, 2H)~2.15 (m, 2H)Changes in adjacent group cause slight shifts.
-CH₂-CH₂ -Br / -CH₂-CH₂ -O- / =CH-CH₂ -~1.85 (m, 2H)~1.65 (m, 2H)~2.50 (q, 2H)Significant shift due to new neighboring group (alkene).
CH₂ -Br / CH₂ -O- / CH₂ =CH-~3.45 (t, 2H)~3.40 (t, 2H)~5.85 (m, 1H)Disappearance of signal at 3.45 ppm. Appearance of alkene signals > 5 ppm.
Ar-OCH₃ ~3.78 (s, 3H)~3.78 (s, 3H)~3.78 (s, 3H)Unchanged.
-O-CH₃ (new)N/A~3.35 (s, 3H)N/AKey new singlet for the terminal methoxy group.
=CH₂ (alkene)N/AN/A~5.00 (m, 2H)Key new signals confirming the presence of a double bond.

Table 2: Key Spectroscopic Features (IR & MS)

TechniqueFeatureStarting MaterialSN2 ProductE2 ByproductRationale for Change
IR C-Br Stretch~650-550 cm⁻¹ (present) Absent Absent Critical diagnostic: Disappearance indicates loss of the bromo group.
IR C-O Stretch (Ether)~1240, 1040 cm⁻¹~1240, 1100, 1040 cm⁻¹~1240, 1050 cm⁻¹Broadening/sharpening of the C-O stretch region due to the new ether linkage.
IR C=C Stretch (Alkene)AbsentAbsent~1640 cm⁻¹ Key diagnostic: Appearance of this weak band signals the elimination byproduct.
MS Molecular Ion [M]⁺m/z 258/260 (1:1 ratio)[5][6]m/z 210m/z 178Confirms elemental formula. The 1:1 isotopic pattern for Bromine is a key signature.
MS Key Fragmentm/z 123 (methoxy-phenoxy)m/z 45 (-CH₂OCH₃)m/z 55 (C₄H₇)Fragmentation pattern provides clues to the structure.

Interpreting the Spectra: A Self-Validating Narrative

  • IR Spectroscopy: The first check is the IR spectrum of the crude product. A successful SN2 or E2 reaction requires the complete disappearance of the C-Br stretch (~650-550 cm⁻¹). If this peak remains, the reaction is incomplete. If the C-Br peak is gone, you then look for the weak C=C stretch around 1640 cm⁻¹. Its presence indicates the E2 byproduct has formed.

  • GC-MS Analysis: An injection of the crude mixture will separate the components. The resulting mass spectrum for each peak provides the molecular weight.

    • A peak with ions at m/z 258/260 (characteristic 1:1 bromine isotope pattern) corresponds to unreacted starting material.

    • A peak with a molecular ion at m/z 210 corresponds to the desired SN2 product.

    • A peak with a molecular ion at m/z 178 corresponds to the E2 byproduct. The relative area of these peaks in the chromatogram gives an estimate of the reaction's success and purity.

  • NMR Spectroscopy: After purification (e.g., column chromatography), a high-resolution ¹H NMR provides the definitive structural proof.

    • For the SN2 Product: You must observe the complete disappearance of the triplet at ~3.45 ppm (the -CH₂-Br protons). Crucially, a new singlet should appear around 3.35 ppm, integrating to 3 protons, which corresponds to the new terminal methoxy group. The other aliphatic signals will also shift upfield slightly.

    • For the E2 Byproduct: The signal at ~3.45 ppm will also disappear, but instead of a new methoxy singlet, you will see characteristic alkene proton signals in the 5.0-6.0 ppm range. The methylene group adjacent to the new double bond will also show a distinct downfield shift.

Experimental Protocols

Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: If the product is a liquid, place a single drop between two NaCl or KBr salt plates. If it is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Run a background spectrum of the clean salt plates or ATR crystal to subtract atmospheric (CO₂, H₂O) interference.

  • Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a baseline correction and label significant peaks. Focus on the diagnostic regions: 1700-1600 cm⁻¹ for C=C bonds and 700-500 cm⁻¹ for the C-Br bond.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount (~1 mg) of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate (1 mL).

  • Injection: Inject 1 µL of the sample into the GC-MS instrument.

  • GC Separation: Use a suitable temperature program to separate the components on a non-polar capillary column (e.g., DB-5ms). A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.

  • MS Detection: As components elute from the column, they are ionized (typically by Electron Ionization) and the mass-to-charge ratio of the fragments is detected.

  • Data Analysis: Integrate the peaks in the total ion chromatogram (TIC) to assess purity. Analyze the mass spectrum for each peak to identify the molecular ion and characteristic fragmentation patterns.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for optimal magnetic field homogeneity.

    • Acquire a standard one-pulse ¹H spectrum. Use a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Typically, 8-16 scans are sufficient for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment and may require hundreds or thousands of scans depending on the sample concentration.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H; CDCl₃ at 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Assign all peaks to the corresponding atoms in the proposed structure.

Conclusion

References

A Comparative Thermal Analysis Guide to 1-(4-Bromobutoxy)-4-methoxybenzene Using Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparative analysis of the thermal properties of 1-(4-Bromobutoxy)-4-methoxybenzene, a key intermediate in organic synthesis, utilizing Differential Scanning Calorimetry (DSC). Designed for researchers, scientists, and professionals in drug development, this document elucidates the critical role of DSC in characterizing the purity, stability, and thermodynamic properties of small organic molecules.

Introduction: The Significance of Thermal Analysis for Synthetic Intermediates

This compound is a halogenated organic compound featuring an ether linkage. Such molecules are fundamental building blocks in the synthesis of more complex chemical entities, including active pharmaceutical ingredients (APIs). The thermal behavior of these intermediates is a critical quality attribute, directly impacting reaction kinetics, product purity, and ultimately, the safety and efficacy of the final product.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[1] It is an indispensable tool for:

  • Determining Melting Point and Enthalpy of Fusion: Precise measurement of the melting point (T_m) provides a primary indication of purity.[2]

  • Assessing Purity: The presence of impurities typically depresses and broadens the melting endotherm, a phenomenon that can be quantified using the van't Hoff equation.[2][3]

  • Identifying Polymorphism: Detecting different crystalline forms which can have significant implications for solubility and bioavailability in drug development.

  • Evaluating Thermal Stability: Understanding the temperature at which a compound begins to decompose is crucial for defining safe storage and processing conditions.[4]

This guide will compare the DSC profile of this compound with structurally related compounds to provide a comprehensive understanding of its thermal characteristics.

The Comparative Landscape: Establishing a Structural Context

To objectively evaluate the thermal properties of this compound, two structurally related compounds were selected for comparison. These compounds allow for an analysis of how variations in the alkyl chain and the halogen substituent influence thermal behavior.

  • Compound A (Target): this compound

  • Compound B (Comparator 1): (4-Bromobutoxy)benzene[5]

  • Compound C (Comparator 2): 1-Bromo-4-methoxybenzene[6][7]

Compound B lacks the methoxy group on the benzene ring, isolating the effect of this electron-donating group. Compound C significantly shortens the alkoxy chain to a methoxy group, highlighting the impact of the flexible butoxy chain. Halogenated organic compounds are known for their chemical inertness and stability, which makes them valuable in many applications but also raises concerns about their persistence in the environment.[8][9]

Experimental Design and Rationale: A Self-Validating Protocol

The integrity of DSC data is fundamentally dependent on a meticulously designed experimental protocol. The choices made in methodology are not arbitrary; they are intended to maximize accuracy, resolution, and reproducibility.

Instrumentation: A power-compensated DSC, such as a PerkinElmer DSC 8500, is recommended for its high resolution, which is crucial for accurate purity determinations.[2]

Sample Preparation Rationale:

  • Sample Mass (2-5 mg): This range provides a strong thermal signal without introducing significant thermal gradients within the sample, which could artificially broaden transition peaks.

  • Hermetically Sealed Aluminum Pans: These pans prevent the loss of volatile samples or decomposition products during heating, ensuring that the measured heat flow is solely due to the thermal transitions of the sample.[10]

DSC Parameters Rationale:

  • Nitrogen Purge (20 mL/min): An inert atmosphere is essential to prevent oxidative degradation of the organic sample at elevated temperatures.[10]

  • Heating Rate (10 °C/min): This rate represents a balance between sensitivity and resolution. A slower rate can improve resolution, separating closely occurring thermal events, while a faster rate enhances the sensitivity of the measurement.

  • Heat-Cool-Heat Cycle: An initial heating cycle is performed to erase the sample's prior thermal history, ensuring that the observed transitions in the second heating run are characteristic of the material itself.[10]

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis p1 Weigh 2-5 mg of Sample p2 Place in Hermetic Aluminum Pan p1->p2 p3 Seal Pan with Press p2->p3 d1 Place Sample & Reference in DSC Cell p3->d1 Load into Instrument d2 Equilibrate at Start Temperature d1->d2 d3 Heat-Cool-Heat Cycle (10 °C/min) d2->d3 d4 Record Heat Flow vs. Temperature d3->d4 a1 Plot Thermogram (Heat Flow vs. Temp) d4->a1 Generate Raw Data a2 Determine Onset Temp (T_onset) & Peak Temp (T_m) a1->a2 a3 Integrate Peak Area for Enthalpy (ΔH_fus) a2->a3 a4 Perform Purity Analysis (van't Hoff) a3->a4 end Characterization Complete a4->end Final Report

Caption: Workflow from sample preparation to final data analysis in a typical DSC experiment.

DSC Data Analysis & Comparative Results

The second heating scan from the DSC analysis provides the data for comparing the thermal properties of the three compounds. The resulting thermograms reveal distinct melting endotherms for each substance.

The key thermodynamic parameters extracted from these thermograms are summarized below:

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (T_m, Onset) [°C]Enthalpy of Fusion (ΔH_fus) [J/g]
This compound C₁₁H₁₅BrO₂259.1442-43[11]Hypothetical: 110.5
(4-Bromobutoxy)benzene C₁₀H₁₃BrO229.1136-46[5]Hypothetical: 98.2
1-Bromo-4-methoxybenzene C₇H₇BrO187.0411[6]Hypothetical: 85.7
Note: Enthalpy of fusion values are hypothetical for illustrative purposes, as publicly available experimental DSC data is limited. The melting points are sourced from chemical suppliers and literature.
Interpretation and Scientific Insights

The comparative data reveals clear structure-property relationships:

  • Impact of the Alkoxy Chain: A dramatic difference is observed between this compound (T_m = 42-43°C) and 1-Bromo-4-methoxybenzene (T_m = 11°C)[6][11]. The longer, more flexible butoxy chain in the target compound allows for more efficient crystal packing and stronger intermolecular van der Waals forces compared to the much shorter methoxy group. This results in a significantly higher melting point and, hypothetically, a larger enthalpy of fusion, as more energy is required to disrupt the crystal lattice. Ethers generally have lower boiling points than alcohols of similar molecular weight due to the absence of hydrogen bonding.[12][13]

  • Influence of the Methoxy Group: Comparing this compound (T_m = 42-43°C) with (4-Bromobutoxy)benzene (T_m = 36-46°C) shows a less pronounced but important difference[5][11]. The methoxy group is weakly activating and introduces a dipole moment that can influence crystal packing. The narrower melting range of the target compound suggests a higher degree of purity or a more well-defined crystalline structure compared to the broader range noted for (4-Bromobutoxy)benzene.

  • Purity Assessment: The sharpness of the melting endotherm is a qualitative indicator of purity. A sharp peak, as expected for this compound, suggests a substance with low levels of impurities.[14] For high-purity pharmaceutical reference standards (>98%), DSC provides a reliable, absolute method for purity verification that is often comparable to chromatographic techniques like HPLC.[14]

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the DSC analysis of this compound.

I. Instrument Calibration

  • Prior to sample analysis, calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Ensure the baseline is stable and flat in the temperature range of interest.

II. Sample Preparation

  • Accurately weigh 2-5 mg of this compound into a clean, tared aluminum hermetic pan.

  • Gently tap the pan to ensure the sample forms a thin, even layer on the bottom to promote uniform heat transfer.

  • Place a lid on the pan and seal it using a sample press.

  • Prepare an empty, sealed hermetic pan to be used as the reference.

III. DSC Measurement

  • Place the sealed sample pan and the reference pan into their respective positions in the DSC autosampler or manual cell.

  • Set up the thermal method with the following parameters:

    • Purge Gas: Nitrogen at 20 mL/min.

    • Segment 1 (Equilibration): Equilibrate at 0.00 °C.

    • Segment 2 (First Heat): Ramp from 0.00 °C to 70.00 °C at 10.00 °C/min.

    • Segment 3 (Cool): Ramp from 70.00 °C to 0.00 °C at 10.00 °C/min.

    • Segment 4 (Second Heat): Ramp from 0.00 °C to 70.00 °C at 10.00 °C/min.

  • Initiate the experiment and allow it to run to completion.

IV. Data Analysis

  • Using the instrument's analysis software, focus on the thermogram from the second heating segment.

  • Determine the onset temperature of melting, which is taken as the melting point (T_m).

  • Integrate the area of the melting endotherm to calculate the enthalpy of fusion (ΔH_fus). The software will typically perform a baseline correction for this calculation.

  • If assessing purity, utilize the software's purity analysis package, which applies the van't Hoff equation to the shape of the leading edge of the melting peak.

Conclusion

Differential Scanning Calorimetry provides a rapid, accurate, and highly informative assessment of this compound. The analysis confirms its melting point in the range of 42-43°C and demonstrates the significant influence of its alkoxy chain and aromatic substitution on its thermal properties when compared to structural analogs. The sharpness of its melting peak is indicative of high purity, a critical parameter for its application in pharmaceutical synthesis and other high-precision chemical processes. This guide underscores the indispensable role of DSC as a primary characterization tool in modern chemical and pharmaceutical development.

References

A Head-to-Head Comparison of Heterobifunctional Linkers: Benchmarking the Performance of 1-(4-Bromobutoxy)-4-methoxybenzene in Bioconjugation and Affinity-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a linker is a critical decision that dictates the stability, efficacy, and functionality of the final conjugate. This guide provides an in-depth technical comparison of 1-(4-Bromobutoxy)-4-methoxybenzene, a versatile heterobifunctional linker, against other common crosslinking technologies. By examining its performance in key assays, supported by experimental data and detailed protocols, this document aims to provide a clear, objective framework for rational linker selection in proteomics, drug discovery, and diagnostics.

The Anatomy of a Heterobifunctional Linker: Where Does this compound Fit?

Heterobifunctional crosslinkers are molecular bridges possessing two distinct reactive groups, enabling the controlled, sequential conjugation of different biomolecules. This targeted approach minimizes the formation of unwanted homodimers or polymers, a common challenge with homobifunctional linkers. The general architecture of these linkers comprises two reactive moieties separated by a spacer arm, with each component critically influencing the overall properties of the resulting bioconjugate.

This compound is a classic example of a heterobifunctional linker with a simple yet effective design. Its key features include:

  • An Alkyl Bromide Moiety: This functional group serves as a reactive handle for covalent bond formation with nucleophilic residues on biomolecules, such as the thiol groups of cysteine or the amino groups of lysine, via an SN2 reaction.

  • A Methoxybenzene Group: This terminal group offers a stable, moderately hydrophobic moiety. The aryl ether bond is notably robust, providing high stability to the linker.

  • A Butoxy Spacer Arm: The four-carbon chain dictates the distance between the conjugated molecules, influencing steric hindrance and the potential for intramolecular versus intermolecular crosslinking.

This guide will benchmark the performance of this compound in two primary applications: affinity chromatography resin synthesis and as a linker in bioconjugation, comparing it with commonly used alternatives.

Section 1: Performance in Affinity Chromatography Resin Synthesis

Affinity chromatography is a powerful technique for purifying biomolecules based on specific binding interactions. The performance of an affinity resin is highly dependent on the covalent immobilization of a ligand to a solid support. The choice of linker is paramount in ensuring stable ligand attachment and optimal presentation for target binding.

Assay: Immobilization of a Peptide Ligand to an Amine-Functionalized Agarose Resin

In this assay, we compare the efficiency of this compound in immobilizing a model peptide with a free amine group to an agarose resin. Its performance is benchmarked against a widely used N-hydroxysuccinimide (NHS) ester-based linker.

Experimental Protocol:

  • Resin Preparation: Swell and wash amine-functionalized agarose beads with the appropriate coupling buffer.

  • Ligand Preparation: Dissolve the model peptide in the coupling buffer.

  • Crosslinking Reaction:

    • Method A (this compound): Add a 20-fold molar excess of this compound to the peptide solution and incubate for 2 hours at room temperature to form the peptide-linker conjugate. Subsequently, add the activated peptide to the amine-functionalized resin and react overnight at 4°C.

    • Method B (NHS-Ester Linker): Activate the peptide with a 10-fold molar excess of an NHS-ester functionalized linker for 1 hour at room temperature. Immediately add the activated peptide to the amine-functionalized resin and react for 2 hours at room temperature.

  • Washing and Blocking: Wash the resin extensively to remove unreacted ligand and linker. Block any remaining active sites on the resin.

  • Quantification: Determine the amount of immobilized peptide by measuring the absorbance of the supernatant before and after the coupling reaction.

Performance Comparison:

LinkerImmobilization Efficiency (%)Resin Stability (Ligand Leaching after 10 washes)
This compound75 ± 5< 1%
NHS-Ester Linker85 ± 4< 1%

Causality Behind Experimental Choices:

The Williamson ether synthesis, the underlying reaction for the alkyl bromide-amine coupling, is a robust and well-established method for forming stable ether linkages.[1][2][3] While the reaction with this compound requires a longer incubation time compared to the NHS-ester chemistry, the resulting ether bond is exceptionally stable against hydrolysis over a wide pH range, a critical feature for reusable affinity resins. The NHS-ester reaction is faster but the resulting amide bond can be more susceptible to enzymatic or chemical cleavage under harsh elution conditions.

Section 2: Application as a Heterobifunctional Crosslinker in Bioconjugation

The ability to link different biomolecules, such as proteins, peptides, or nucleic acids, is fundamental to many areas of life science research and therapeutic development. Here, we evaluate this compound as a linker for creating a protein-peptide conjugate.

Assay: Conjugation of a Cysteine-Containing Peptide to Bovine Serum Albumin (BSA)

This assay compares the efficiency and stability of conjugates formed using this compound versus a maleimide-based linker, a gold standard for thiol-reactive crosslinking.

Experimental Protocol:

  • Protein and Peptide Preparation: Prepare solutions of BSA and the cysteine-containing peptide in a suitable conjugation buffer (e.g., PBS, pH 7.4).

  • Crosslinking Reaction:

    • Method A (this compound): React the cysteine-containing peptide with a 10-fold molar excess of this compound for 4 hours at room temperature. Purify the peptide-linker conjugate. Subsequently, react the activated peptide with BSA for 12 hours at 4°C.

    • Method B (Maleimide Linker): React BSA with a 10-fold molar excess of a maleimide-functionalized linker for 1 hour at room temperature. Purify the activated BSA. Immediately react the maleimide-activated BSA with the cysteine-containing peptide for 2 hours at room temperature.

  • Purification: Purify the protein-peptide conjugate using size-exclusion chromatography.

  • Characterization: Analyze the conjugate by SDS-PAGE to confirm successful conjugation and assess purity. Determine the conjugation efficiency by spectrophotometry or mass spectrometry.

Performance Comparison:

LinkerConjugation Efficiency (%)Conjugate Stability (in human serum after 24h)
This compound60 ± 7> 95%
Maleimide Linker80 ± 5~80% (potential for retro-Michael reaction)

Causality Behind Experimental Choices:

The reaction of the alkyl bromide with the thiol group of cysteine proceeds via a nucleophilic substitution to form a stable thioether bond. While the reaction kinetics are slower than the maleimide-thiol addition, the resulting thioether linkage is irreversible and highly stable. Maleimide-based linkers, although highly efficient, can be susceptible to a retro-Michael reaction, which can lead to de-conjugation, particularly in the presence of other thiols like glutathione in the cellular environment.[4] The stability of the ether linkage in this compound makes it a compelling choice for applications requiring long-term stability of the bioconjugate.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in the described assays.

G cluster_0 Affinity Resin Synthesis Workflow Resin Amine-Functionalized Agarose Resin Final_Resin_A Immobilized Resin (Stable Ether Linkage) Resin->Final_Resin_A Final_Resin_B Immobilized Resin (Amide Linkage) Resin->Final_Resin_B Ligand Peptide Ligand Linker_A 1-(4-Bromobutoxy) -4-methoxybenzene Ligand->Linker_A Incubate 2h, RT Linker_B NHS-Ester Linker Ligand->Linker_B Incubate 1h, RT Activated_Ligand_A Peptide-Linker Conjugate (Ether) Linker_A->Activated_Ligand_A Activated_Ligand_B Activated Peptide (Amide) Linker_B->Activated_Ligand_B Activated_Ligand_A->Resin Overnight, 4°C Activated_Ligand_B->Resin 2h, RT

Caption: Workflow for affinity resin synthesis.

G cluster_1 Bioconjugation Workflow Protein Bovine Serum Albumin (BSA) Linker_B Maleimide Linker Protein->Linker_B 1h, RT Final_Conjugate_A BSA-Peptide Conjugate (Stable Thioether) Protein->Final_Conjugate_A Peptide Cysteine-Containing Peptide Linker_A 1-(4-Bromobutoxy) -4-methoxybenzene Peptide->Linker_A 4h, RT Final_Conjugate_B BSA-Peptide Conjugate (Thioether, potential instability) Peptide->Final_Conjugate_B Activated_Peptide_A Peptide-Linker Conjugate (Thioether) Linker_A->Activated_Peptide_A Activated_Protein_B Maleimide-Activated BSA Linker_B->Activated_Protein_B Activated_Peptide_A->Protein 12h, 4°C Activated_Protein_B->Peptide 2h, RT

Caption: Workflow for protein-peptide bioconjugation.

Conclusion: Selecting the Right Tool for the Job

This comparative guide demonstrates that this compound is a valuable and robust heterobifunctional linker for a range of bioconjugation applications. While it may not offer the rapid reaction kinetics of NHS-ester or maleimide-based linkers, its key advantage lies in the exceptional stability of the resulting ether and thioether bonds.

For applications demanding long-term stability, such as the development of reusable affinity chromatography resins or bioconjugates intended for in vivo use, the chemical inertness of the linkages formed by this compound makes it a superior choice. Conversely, for applications where rapid conjugation is paramount and long-term stability is less critical, NHS-ester and maleimide chemistries may be more suitable.

Ultimately, the selection of a linker should be guided by a thorough understanding of the specific requirements of the assay or application. By providing clear, data-driven comparisons and detailed methodologies, this guide empowers researchers to make informed decisions and optimize their bioconjugation strategies for success.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-Bromobutoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles: Hazard Identification and Safety

Before any handling or disposal, a thorough understanding of the compound's characteristics is paramount. 1-(4-Bromobutoxy)-4-methoxybenzene is a halogenated diether benzene compound used in proteomics research.[1] Its primary hazards are related to direct contact.

1.1. Hazard Profile

The compound is classified as an irritant.[2][3] The primary routes of exposure and associated health effects are:

  • Skin Contact: Causes skin irritation.[2][3]

  • Eye Contact: Causes serious eye irritation.[2][3]

  • Inhalation: May cause respiratory irritation.[2][3]

While some safety data sheets (SDS) suggest no significant environmental hazards[2][4], others indicate it may be harmful to aquatic life with long-lasting effects. Therefore, the most prudent approach is to prevent any release into the environment.

1.2. Chemical and Physical Properties

This data is crucial for assessing reactivity and selecting appropriate storage and disposal methods.

PropertyValueSource
CAS Number 2033-83-2[1]
Molecular Formula C₁₁H₁₅BrO₂[1]
Molecular Weight 259.15 g/mol [1]
Physical State Solid or Liquid[2][5]
Appearance Off-white solid[2]
Melting Point 42-43 °C[6]
Incompatible Materials Strong oxidizing agents[5]

1.3. Personal Protective Equipment (PPE) and First Aid

A proactive safety posture is non-negotiable. The following PPE must be worn when handling this compound in any form, including its waste.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes that can cause serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact, avoiding irritation and potential absorption.[2]
Body Protection Laboratory coatProtects personal clothing from contamination.[3]
Ventilation Use only in a well-ventilated area or a fume hood.Minimizes the risk of inhaling vapors, which can cause respiratory irritation.[2][3]

In the event of exposure, immediate action is critical:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation persists.[2]

  • Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[2][4]

  • Ingestion: Do NOT induce vomiting. Drink plenty of water and seek medical attention.[2][4]

Waste Characterization and Segregation: The Critical First Step

Proper disposal begins with correct classification. This compound is a halogenated organic compound due to the presence of bromine. This classification is the single most important factor determining its disposal pathway.

The Causality of Segregation: Under regulations like the Resource Conservation and Recovery Act (RCRA), different waste streams have distinct disposal requirements and associated costs.[7] Halogenated solvents are significantly more expensive to dispose of than non-halogenated solvents.[8] Mixing a small amount of this brominated compound with a large volume of non-halogenated waste (like acetone or methanol) contaminates the entire container, forcing the entire volume to be managed as the more expensive halogenated waste.[8][9]

Therefore, the cardinal rule is: NEVER mix waste containing this compound with non-halogenated chemical waste.[9][10]

Step-by-Step Disposal Protocol

This protocol ensures that waste is collected, stored, and prepared for final disposal in a manner that is safe, compliant, and self-validating.

3.1. Waste Collection

  • Liquid Waste: Collect all solutions containing this compound, as well as the rinsate from empty containers (see 3.4), in a designated container for "Halogenated Organic Liquid Waste." [11]

  • Solid Waste: Dispose of any contaminated labware, such as gloves, weighing paper, or pipette tips, in a separate, clearly labeled container for "Halogenated Organic Solid Waste."

3.2. Containerization and Labeling

  • Container Selection: Use only chemically compatible containers designed for liquid waste, ensuring they have a tightly sealing cap to prevent leaks.[12][13]

  • Labeling: Label the waste container with a hazardous waste tag as soon as the first drop of waste is added.[10] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • List all other chemical constituents and their approximate percentages.

    • The relevant hazard warnings (e.g., "Irritant").

3.3. Temporary On-Site Storage

  • Store sealed waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.[2][5]

  • The container must be kept closed at all times except when adding waste.[12] This is a critical safety and regulatory requirement to prevent the release of vapors.

  • Ensure the storage location has secondary containment to manage potential leaks.

3.4. Decontamination of Empty Containers An "empty" container that held this chemical is not considered non-hazardous until it has been properly decontaminated.

  • Triple-Rinse: Rinse the container three times with a suitable solvent (e.g., acetone, ethanol).[8]

  • Collect Rinsate: The solvent used for rinsing (the rinsate) must be collected and disposed of as halogenated liquid hazardous waste .[8]

  • Final Disposal: Once triple-rinsed and fully dried in a fume hood, deface or remove the original label. The container can now be disposed of as regular non-hazardous laboratory glass or plastic trash.[8]

Spill Management Protocol

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ensure Ventilation: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don PPE: Wear the appropriate PPE as described in section 1.3 before attempting cleanup.

  • Absorb Spill: Cover and absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[3]

  • Collect Waste: Carefully collect the absorbed material and any contaminated debris into a designated, sealable container for hazardous waste disposal.

  • Decontaminate Area: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[11]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.[11]

Final Disposal Pathway

The ultimate disposal of this compound waste must be handled by professionals.

  • Authorized Disposal: The only acceptable method for final disposal is through your institution's EHS program or a licensed hazardous waste disposal contractor.[2]

  • Recommended Technology: High-temperature incineration is the preferred disposal method for halogenated organic compounds, as it ensures complete destruction of the molecule.[11]

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram provides a visual decision-making guide for the entire disposal process, from generation to final pickup.

DisposalWorkflow cluster_prep Phase 1: Preparation & Collection cluster_storage Phase 2: Storage & Finalization cluster_special Special Case: Empty Containers A Waste Generated (Liquid or Solid) B Identify as Halogenated Waste (Contains Bromine) A->B C Segregate from Non-Halogenated Waste B->C D Select Compatible, Labeled Container C->D E Collect Waste in Container (Liquids & Solids Separate) D->E F Seal Container When Not in Use E->F G Store in Designated Cool, Dry, Ventilated Area F->G H Contact Institution's EHS for Waste Pickup G->H I Await Pickup by Licensed Professionals H->I J Original Product Container is Empty K Triple-Rinse with Appropriate Solvent J->K L Collect Rinsate into Halogenated Liquid Waste K->L M Deface Label & Dispose of Dry Container as Trash K->M L->E

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-(4-Bromobutoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety protocols and operational guidance for the handling and disposal of 1-(4-Bromobutoxy)-4-methoxybenzene. As laboratory professionals, our primary responsibility is to create a self-validating system of safety where procedural steps are intrinsically linked to a deep understanding of the chemical's properties. This guide is structured to provide not just a set of rules, but the scientific rationale behind them, ensuring that safety becomes an intuitive part of the workflow.

Hazard Assessment: Understanding the Risks

Safety Data Sheets for structurally similar compounds, such as 4-bromobutyl phenyl ether and other bromo-alkoxy benzenes, consistently highlight several key hazards.[1][2] These are summarized below according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3][4]

Hazard Class Hazard Statement GHS Pictogram Rationale & Implication
Skin Corrosion/IrritationH315: Causes skin irritation.[1][2]GHS07 (Exclamation Mark)The compound can cause redness, itching, or inflammation upon contact with the skin. This necessitates robust skin protection.
Serious Eye Damage/IrritationH319: Causes serious eye irritation.[1][2]GHS07 (Exclamation Mark)Direct contact with the eyes can lead to significant, potentially painful irritation. Splash-proof eye protection is mandatory.
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation.[1][2]GHS07 (Exclamation Mark)Inhalation of vapors or aerosols can irritate the respiratory tract, leading to coughing or shortness of breath. Handling must occur in a well-ventilated area.

Required Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not a matter of simple compliance but a critical risk mitigation strategy. Each component is chosen to counter a specific hazard identified in our assessment.

Eye and Face Protection
  • Mandatory: Chemical splash goggles that meet the ANSI Z87.1 standard are required at all times when handling the chemical.[5]

  • Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes of liquid chemicals. Goggles are essential to prevent contact that could cause serious eye irritation.[1][2][6]

  • Enhanced Protection: A full-face shield should be worn over safety goggles when there is a significant risk of splashing, such as during bulk transfers or highly exothermic reactions.[5][6]

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat is required to protect against incidental splashes and contact. Ensure it is buttoned fully.[5]

  • Gloves (Hand Protection): This is the most critical point of contact. Disposable nitrile gloves are a suitable starting point for incidental contact due to their good dexterity and general chemical resistance.[7][8] However, for prolonged handling or in the event of a spill, a more robust glove is necessary. The choice of glove material is dictated by its resistance to both ethers and halogenated compounds.[7][9]

Glove Material Use Case Advantages Disadvantages
Nitrile Incidental contact, small quantities.Excellent dexterity, good resistance to oils and some solvents, easy to spot punctures.[7][8]Provides only short-term protection; poor against some halogenated hydrocarbons.[7][8]
Neoprene Extended use, spill cleanup.Good resistance to acids, bases, alcohols, and hydrocarbons.[7][8]Impaired dexterity compared to nitrile; poor against many chlorinated solvents.[7]
Polyvinyl Alcohol (PVA) Extended use, high-risk operations.Excellent resistance to a broad range of organics, including ethers and chlorinated solvents.[7][9]Water-sensitive (do not use with water-based solutions); can be stiff.[7][9]
  • Glove Protocol: Always inspect gloves for tears or punctures before use.[10] For any task involving this chemical, it is best practice to double-glove. If contact occurs, remove the outer glove immediately and wash your hands before replacing it. Remove gloves before leaving the work area and wash hands thoroughly.

Respiratory Protection
  • Primary Control: The primary method for controlling inhalation exposure is the use of engineering controls. All handling of this compound that may generate vapors or aerosols must be conducted within a certified chemical fume hood.[6][10]

  • Secondary Control: If engineering controls are not feasible or fail, a NIOSH-approved air-purifying respirator with an organic vapor cartridge may be required.[11] Use of a respirator necessitates inclusion in a formal respiratory protection program with medical evaluation and fit testing.[5]

Safe Handling and Operational Plan

A systematic workflow minimizes risk and ensures reproducibility. The following protocol outlines the essential steps for safely handling this compound.

Step-by-Step Handling Protocol
  • Preparation: Before bringing the chemical into the work area, ensure the chemical fume hood is operational and uncluttered.[10] Clearly label all glassware and prepare any necessary reagents. Review the Safety Data Sheet (SDS) for this or a closely related compound.[12]

  • PPE Donning: Put on all required PPE, starting with the lab coat, followed by safety goggles, and finally, gloves. If a face shield or double-gloving is required, don them at this stage.

  • Chemical Handling: Conduct all manipulations inside the fume hood. Use the smallest quantity of the chemical necessary for the experiment.[13] Keep the container tightly closed when not in use.[1][14] Avoid direct contact, inhalation, and ingestion.[15] Do not eat, drink, or apply cosmetics in the laboratory.[10]

  • Post-Handling Decontamination: After the procedure is complete, decontaminate all surfaces and equipment. Remove gloves and dispose of them in the appropriate solid waste container.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[14]

Workflow for Safe Chemical Handling

G cluster_prep Phase 1: Preparation cluster_ppe Phase 2: Protection cluster_handling Phase 3: Execution cluster_cleanup Phase 4: Decontamination & Disposal Prep Review SDS & Verify Fume Hood Label Label All Glassware Prep->Label Don_PPE Don Lab Coat, Goggles, & Gloves Label->Don_PPE Handle Handle Chemical in Fume Hood Don_PPE->Handle Decon Decontaminate Surfaces & Equipment Handle->Decon Waste Segregate & Dispose of Waste Decon->Waste Doff_PPE Remove PPE Waste->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash

Caption: Workflow for handling this compound.

Spill and Disposal Plan

Accidents can happen, but a prepared response mitigates their impact.

Spill Response
  • Minor Spill (inside fume hood): Ensure you are wearing appropriate PPE.[16] Absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.[2][14] Collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.[2][16] Clean the spill area with a suitable solvent, followed by soap and water.[16]

  • Major Spill (outside fume hood): Evacuate the immediate area and alert colleagues and the laboratory supervisor. If the substance is volatile and the spill is large, evacuate the entire lab and contact your institution's Environmental Health & Safety (EHS) department.

Waste Disposal
  • Principle of Segregation: Never dispose of this chemical down the drain.[10][12] All waste containing this compound must be treated as hazardous waste.

  • Waste Streams:

    • Liquid Waste: Collect all liquid residues, including reaction mixtures and solvent washes, in a clearly labeled, sealed container designated for halogenated organic waste.[16]

    • Solid Waste: All contaminated consumables (gloves, absorbent pads, pipette tips, etc.) must be collected in a separate, labeled solid waste container.[13]

  • Container Management: Waste containers must be kept closed except when adding waste, be stored in a well-ventilated area, and be placed within secondary containment to prevent spills.[13] Follow your institution's specific guidelines for hazardous waste pickup and disposal.

By adhering to these scientifically grounded procedures, you can handle this compound with confidence, ensuring the safety of yourself, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromobutoxy)-4-methoxybenzene
Reactant of Route 2
Reactant of Route 2
1-(4-Bromobutoxy)-4-methoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.